molecular formula C9H7N3 B3282261 2-(Pyridin-4-yl)pyrimidine CAS No. 74801-33-5

2-(Pyridin-4-yl)pyrimidine

Cat. No.: B3282261
CAS No.: 74801-33-5
M. Wt: 157.17 g/mol
InChI Key: BJLFRYUEDOKXRO-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)pyrimidine is a high-value nitrogen-rich heterocyclic compound with the molecular formula C9H7N3 and a molecular weight of 157.17 g/mol . Its structure, which combines pyridine and pyrimidine rings, makes it a privileged scaffold in medicinal chemistry and drug discovery. This compound serves as a fundamental building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents . Its structure is analogous to cores found in kinase inhibitors, such as anticancer agents, where it functions by mimicking natural purine bases, allowing it to interact competitively with enzyme active sites . Researchers value this compound for constructing novel ligands and probing biological pathways. According to supplier information, the product is associated with the safety signal word "Warning" and hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate precautionary measures should be taken during handling. This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not approved for use in humans, animals, or as a diagnostic agent and must not be incorporated into personal, household, or commercial products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-4-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-4-11-9(12-5-1)8-2-6-10-7-3-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLFRYUEDOKXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Whitepaper: Physicochemical Profiling and Synthetic Workflows of 2-(4-Pyridyl)pyrimidine in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(4-pyridyl)pyrimidine scaffold represents a privileged structural motif in both medicinal chemistry and supramolecular materials science. Characterized by its dual-heterocyclic architecture, it offers unique electronic properties, multiple hydrogen-bond acceptor sites, and predictable coordination geometry. As a Senior Application Scientist, I have structured this technical guide to provide an in-depth analysis of its fundamental properties, de novo synthetic methodologies, and advanced applications, emphasizing the causality behind protocol design and self-validating experimental systems.

Physicochemical Characterization

The core molecule, 2-(4-pyridyl)pyrimidine (often nomenclatured as 4-(2-pyrimidinyl)pyridine), serves as the foundational building block for complex active pharmaceutical ingredients (APIs) and metal-organic frameworks (MOFs). The presence of the pyridine ring enhances aqueous solubility, while the pyrimidine core acts as a rigid vector for pharmacophore attachment[1].

Table 1: Quantitative Physicochemical Properties
PropertyValue
IUPAC Name 4-(pyrimidin-2-yl)pyridine
Molecular Formula C9H7N3[2]
Molecular Weight 157.18 g/mol [2]
CAS Registry Number 74801-33-5[2]
SMILES N=1C=CC(=CC1)C=2N=CC=CN2[2]
LogP 1.5386[2]
Hydrogen Bond Acceptors 3[2]

De Novo Synthesis and Functionalization Workflows

The construction of the 2-(4-pyridyl)pyrimidine core typically relies on the cyclocondensation of an amidine with a 1,3-dielectrophile. This approach allows for the modular introduction of substituents at the 4, 5, and 6 positions of the pyrimidine ring, which is critical for optimizing binding affinity in target receptors[3].

Protocol 1: Synthesis of 4,6-Dichloro-2-(4-pyridyl)pyrimidine Intermediate

Causality & Rationale : The synthesis begins with the conversion of 4-cyanopyridine to 4-amidinopyridine. The amidine acts as a bis-nucleophile, reacting with diethyl malonate to form a pyrimidine-4,6-diol[3]. The diol is subsequently chlorinated using phosphorus oxychloride (POCl3). We utilize POCl3 because it converts the tautomeric hydroxyl groups into highly reactive chloride leaving groups, priming the pyrimidine ring for subsequent Nucleophilic Aromatic Substitution (SNAr) with diverse pharmacophores[4].

Step-by-Step Methodology:

  • Amidine Formation : Dissolve 4-cyanopyridine in anhydrous methanol. Add a catalytic amount of sodium methoxide (NaOMe) to activate the nitrile, followed by ammonium chloride (NH4Cl). Stir at room temperature for 12 hours.

    • Self-Validation: The reaction must yield 4-amidinopyridine hydrochloride. Verify the disappearance of the nitrile peak (~2200 cm⁻¹) via FT-IR spectroscopy.

  • Cyclocondensation : Combine the 4-amidinopyridine hydrochloride with a substituted diethyl malonate derivative in methanol containing NaOMe. Reflux for 12-16 hours.

    • Causality: The strong base deprotonates the malonate, facilitating nucleophilic attack by the amidine nitrogens to thermodynamically drive the closure of the pyrimidine ring[3].

  • Chlorination : Isolate the resulting 2-(4-pyridyl)pyrimidine-4,6-diol and suspend it in neat POCl3. Heat to 120°C for 24 hours[4].

    • Self-Validation: Monitor the reaction by quenching a 50 µL aliquot in ice water, extracting with ethyl acetate, and analyzing via LC-MS. The product must show a mass shift corresponding to the addition of two chlorine isotopes (M⁺ / M⁺² / M⁺⁴ pattern) and a significant increase in retention time due to the loss of the polar hydroxyl groups.

  • Isolation : Carefully pour the cooled reaction mixture over crushed ice to quench excess POCl3. Extract with ethyl acetate, dry over Na2SO4, and concentrate to yield the 4,6-dichloro intermediate[3].

Synthesis A 4-Cyanopyridine B 4-Amidinopyridine HCl A->B NaOMe, MeOH NH4Cl C 2-(4-Pyridyl)pyrimidine-4,6-diol B->C Diethyl Malonate NaOMe, Reflux D 4,6-Dichloro-2-(4-pyridyl)pyrimidine C->D POCl3, 120°C E Functionalized API (e.g., Clazosentan) D->E SNAr Substitution

Synthetic workflow for 2-(4-pyridyl)pyrimidine derivatives via cyclocondensation.

Applications in Drug Development

The 2-(4-pyridyl)pyrimidine scaffold is instrumental in the development of Endothelin Receptor Antagonists (ERAs) such as Clazosentan and Tezosentan[3],[4]. These compounds are critical for treating conditions like pulmonary arterial hypertension and acute heart failure by preventing endothelin-1 (ET-1) mediated vasoconstriction[1],[4]. Furthermore, substituted pyrimidines are actively researched as GPR119 modulators for metabolic disorders (e.g., Type 2 Diabetes) to improve glycemic control[5].

Mechanism of Action (MoA): Endothelin-1 binds to ETA and ETB receptors on vascular smooth muscle cells, triggering a G-protein coupled cascade that activates Phospholipase C (PLC). This leads to intracellular calcium release and severe vasoconstriction. 2-(4-pyridyl)pyrimidine derivatives act as competitive antagonists, effectively blocking this pathway[4]. The pyridine ring enhances aqueous solubility, while the pyrimidine core optimally positions the sulfonamide and ether side chains into the receptor's binding pocket[1].

Pathway ET1 Endothelin-1 (ET-1) Receptor ETA / ETB Receptors ET1->Receptor Agonist Binding PLC Phospholipase C (PLC) Activation Receptor->PLC G-Protein Cascade Inhibitor 2-(4-Pyridyl)pyrimidine Antagonist Inhibitor->Receptor Competitive Inhibition Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 / DAG Pathway Vasoconstriction Vasoconstriction & Cell Proliferation Ca2->Vasoconstriction Pathological Response

Mechanism of action for 2-(4-pyridyl)pyrimidine-based endothelin receptor antagonists.

Applications in Materials Science (MOFs)

Beyond pharmacology, the 2-(4-pyridyl)pyrimidine motif is a powerful N-heterocyclic ligand in crystal engineering. Its rigid, planar structure and multiple nitrogen donors make it ideal for fabricating multi-functional Metal-Organic Frameworks (MOFs)[6].

Protocol 2: Hydrothermal Synthesis of Zn(II) Coordination Frameworks

Causality & Rationale : Hydrothermal conditions are employed to provide the activation energy required for the highly ordered crystallization of coordination networks. The use of 2-pyridin-4-ylpyrimidine-5-carboxylic acid provides both N-donor and O-donor sites, enabling the formation of robust 3D hydrogen-bonded networks[6].

Step-by-Step Methodology:

  • Precursor Preparation : Mix Zn(NO3)2 hydrate and 2-pyridin-4-ylpyrimidine-5-carboxylic acid in a 1:1 molar ratio in deionized water[6].

  • Hydrothermal Reaction : Transfer the mixture to a Teflon-lined stainless steel reaction bomb. Seal and heat at 433 K (160°C) for 48 hours under autogenous pressure.

    • Causality: The sealed environment prevents solvent evaporation and allows the system to reach high pressures, increasing the solubility of the organic ligand and promoting slow, defect-free crystal growth[6].

  • Cooling and Isolation : Cool the vessel to room temperature at a controlled rate (e.g., 5°C/hour).

    • Self-Validation: The successful formation of the coordination polymer is validated visually by the transition from an amorphous suspension to highly ordered, colorless block-shaped crystals[6]. Rapid cooling or incorrect pH will result in kinetic trapping, yielding amorphous precipitates rather than the thermodynamically stable MOF.

  • Characterization : Collect crystals by filtration, wash thoroughly with water, and analyze via Single-Crystal X-Ray Diffraction (SC-XRD) to confirm the distorted octahedral geometry of the Zn(II) center[6].

Summary of Key Derivatives

Table 2: Key Derivatives and Applications
Derivative / ComplexKey SubstitutionPrimary ApplicationTarget / Mechanism
Clazosentan 5-(2-methoxyphenoxy)Subarachnoid HemorrhageETA Receptor Antagonist[3]
Tezosentan 5-isopropylpyridine-2-sulfonamideAcute Heart FailureETA/ETB Receptor Antagonist[4]
Zn-MOF 5-carboxylic acidMaterials ScienceCoordination Polymerization[6]

References

1.[1] HU229403B1 - Novel sulfamides and their use as endothelin receptor antagonists. Google Patents. 1 2.[2] 74801-33-5 | 2-(Pyridin-4-yl)pyrimidine. ChemScene.2 3.[6] Part of the crystal structure showing the three-dimensional hydrogen-bonded network. ResearchGate. 6 4.[3] Clazosentan. All About Drugs. 3 5.[4] Tezosentan Disodium for pulmonary hypertension. New Drug Approvals. 4 6.[5] EP 2718288 B1 - SUBSTITUTED PIPERIDINES AS GPR119 MODULATORS FOR THE TREATMENT OF METABOLIC DISORDERS. European Patent Office. 5

Sources

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-4-yl)pyrimidine, with the Chemical Abstracts Service (CAS) number 53345-78-1 , is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a pyrimidine ring linked to a pyridine ring at the 2- and 4-positions respectively, provides a unique scaffold for the development of novel therapeutic agents and functional materials. The electron-deficient nature of the pyrimidine ring, coupled with the electronic properties of the pyridine moiety, makes this compound a versatile building block in drug design.[2] This guide provides a comprehensive overview of 2-(Pyridin-4-yl)pyrimidine, including its synthesis, characterization, and potential applications, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Pyridin-4-yl)pyrimidine is presented in the table below.

PropertyValueSource
CAS Number 53345-78-1[1]
Molecular Formula C₉H₇N₃[1]
Molecular Weight 157.17 g/mol [1]
IUPAC Name 4-(Pyrimidin-2-yl)pyridine[1]
SMILES C1=CN=CC=C1C2=NC=NC=C2[1]

Synthesis of 2-(Pyridin-4-yl)pyrimidine

The synthesis of 2-(Pyridin-4-yl)pyrimidine can be achieved through various synthetic routes, typically involving the construction of the pyrimidine ring from acyclic precursors. A common and effective method is the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine.

General Synthetic Approach: Pinner Synthesis

The Pinner synthesis and its variations are widely employed for the preparation of pyrimidines.[2] This approach involves the reaction of an amidine with a β-dicarbonyl compound or a vinylogous iminium salt. For the synthesis of 2-(Pyridin-4-yl)pyrimidine, isonicotinamidine would be a key intermediate.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Isonicotinamidine Isonicotinamidine Hydrochloride Condensation Condensation & Cyclization Isonicotinamidine->Condensation Base (e.g., NaOEt) Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Malondialdehyde derivative) Dicarbonyl->Condensation Product 2-(Pyridin-4-yl)pyrimidine Condensation->Product Dehydration

Caption: General workflow for the Pinner synthesis of 2-(Pyridin-4-yl)pyrimidine.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Preparation of Isonicotinamidine Hydrochloride

  • To a solution of 4-cyanopyridine in anhydrous ethanol, add sodium ethoxide.

  • Bubble dry hydrogen chloride gas through the solution at 0°C to form the imidate hydrochloride.

  • Treat the imidate hydrochloride with a solution of ammonia in ethanol to yield isonicotinamidine hydrochloride.

Step 2: Condensation and Cyclization

  • Dissolve isonicotinamidine hydrochloride and a suitable 1,3-dicarbonyl compound (e.g., malondialdehyde tetraethyl acetal) in an appropriate solvent such as ethanol.

  • Add a base, for instance, sodium ethoxide, to the reaction mixture.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a suitable acid.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain 2-(Pyridin-4-yl)pyrimidine.

Causality behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is crucial in the initial steps to prevent the hydrolysis of the reactive intermediates.

  • Base Catalysis: The condensation reaction is typically base-catalyzed to facilitate the deprotonation of the dicarbonyl compound and the subsequent nucleophilic attack.

  • Reflux: Heating the reaction mixture under reflux provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

Characterization and Spectroscopic Analysis

The structural elucidation of 2-(Pyridin-4-yl)pyrimidine is accomplished through a combination of spectroscopic techniques.

Spectroscopic DataExpected Observations
¹H NMR Aromatic protons of the pyridine and pyrimidine rings would appear in the downfield region (typically δ 7.0-9.5 ppm). The specific chemical shifts and coupling patterns would be characteristic of the substitution pattern.
¹³C NMR Aromatic carbons of both heterocyclic rings would be observed in the region of δ 110-160 ppm.
IR Spectroscopy Characteristic absorption bands for C=C and C=N stretching vibrations of the aromatic rings would be present in the 1400-1600 cm⁻¹ region. C-H stretching vibrations would appear around 3000-3100 cm⁻¹.
Mass Spectrometry The molecular ion peak (M+) would be observed at an m/z value corresponding to the molecular weight of the compound (157.17).

Applications in Drug Discovery and Development

The pyridinyl-pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[4][5] This is attributed to its ability to participate in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking.

Potential as a Kinase Inhibitor

Many kinase inhibitors incorporate the pyrimidine core. For instance, derivatives of pyrimidin-4-yl-ethanol have been investigated as ROS1 kinase inhibitors, which are relevant in the treatment of non-small cell lung cancer.[6][7] The nitrogen atoms in the pyrimidine and pyridine rings of 2-(Pyridin-4-yl)pyrimidine can act as hydrogen bond acceptors, a key interaction in many kinase active sites.

G cluster_inhibitor 2-(Pyridin-4-yl)pyrimidine cluster_kinase Kinase Active Site Inhibitor Pyridinyl-pyrimidine Scaffold Hinge Hinge Region (Hydrogen Bonding) Inhibitor->Hinge Hydrogen Bonds Hydrophobic Hydrophobic Pocket (π-π Stacking) Inhibitor->Hydrophobic Hydrophobic Interactions

Caption: Potential binding mode of a pyridinyl-pyrimidine scaffold in a kinase active site.

Inhibition of Signaling Pathways

Recent studies have highlighted the potential of pyridyl pyrimidine derivatives as inhibitors of critical signaling pathways in cancer. For example, a derivative of 4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide has been identified as a potent inhibitor of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers, including pancreatic cancer.[8] The core structure of 2-(Pyridin-4-yl)pyrimidine could serve as a foundational element for designing novel inhibitors targeting such pathways.

Conclusion

2-(Pyridin-4-yl)pyrimidine is a molecule of significant interest due to its versatile chemical nature and its presence as a core scaffold in a variety of biologically active compounds. While detailed synthetic and characterization data for this specific compound require further exploration in the scientific literature, its potential as a building block in the development of new therapeutics, particularly in the realm of kinase and signaling pathway inhibitors, is evident. The information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this promising heterocyclic compound.

References

  • Adlington, R. M., Baldwin, J. E., Catterick, D., & Pritchard, G. J. (n.d.). The synthesis of pyrimidin-4-yl substituted α-amino acids. A versatile approach from alkynyl ketones. Scilit. Retrieved from [Link]

  • Abdelazem, A. Z., & Lee, S. H. (2015). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 290–298. [Link]

  • Bortolami, M., Pandolfi, F., Tudino, V., Messore, A., Madia, V. N., De Vita, D., & Scipione, L. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors: Design, synthesis, and in vitro and in cellulo evaluation. ACS Chemical Neuroscience, 12(21), 4090–4112. [Link]

  • (2014, June 18). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Taylor & Francis Online. Retrieved from [Link]

  • (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo. Usiena air. Retrieved from [Link]

  • (2022, July 4). Design, Synthesis, and Biological Evaluation of 4-Arylamino Pyrimidine Derivatives as FAK Inhibitors and Tumor Radiotracers. PubMed. Retrieved from [Link]

  • (2019, May 15). Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors. PubMed. Retrieved from [Link]

  • (2023, June 7). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing. Retrieved from [Link]

  • (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • (2021, October 15). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. Retrieved from [Link]

  • (n.d.). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. ResearchGate. Retrieved from [Link]

  • (n.d.). Pyrimidine. Wikipedia. Retrieved from [Link]

  • (2011, April 4). 4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines: Synthesis and Optical Properties. ACS Publications. Retrieved from [Link]

  • (2024, December 15). Synthesis of pyridyl pyrimidine hedgehog signaling pathway inhibitors and their antitumor activity in human pancreatic cancer. PubMed. Retrieved from [Link]

  • (n.d.). 4'-(4-Pyridyl)-2,2':6',2''-terpyridine. PubChem. Retrieved from [Link]

  • (1997, January 1). Synthesis of 4,4p-(1,4-Phenylene)di-pyridine and -pyrimidine Derivatives†. RSC Publishing. Retrieved from [Link]

  • (n.d.). 4-(Pyridin-4-yl)pyrimidine. PubChem. Retrieved from [Link]

  • (2025). Spectral Characterization of 4-Mercaptopyridine (4-Mpy) Aggregates in Aqueous Solution. American Journal of Analytical Chemistry, 16, 174-184. [Link]

  • (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC. Retrieved from [Link]

Sources

Heterocyclic Ligands: Pyridine and Pyrimidine Architectures in Drug Discovery and Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Heterocyclic Ligands Containing Pyridine and Pyrimidine Rings Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Medicinal Chemists, and Process Scientists

Executive Summary: The Privileged Scaffold Paradigm

In the hierarchy of medicinal chemistry and homogeneous catalysis, pyridine and pyrimidine rings are not merely structural spacers; they are "privileged structures" capable of exerting profound electronic and steric control over a molecule’s function.

For the drug developer, these rings offer a tunable electronic landscape to modulate lipophilicity (


), solubility, and metabolic stability. For the coordination chemist, they provide distinct N-donor vectors that dictate metal center geometry. This guide moves beyond textbook definitions to address the practical challenges of synthesizing, functionalizing, and applying these heterocycles in high-stakes research environments.

Structural and Electronic Analysis

Understanding the divergence between pyridine and pyrimidine is critical for rational ligand design. While both are


-deficient aromatics, their basicity and coordination potential differ radically, influencing both synthetic reactivity (catalyst poisoning) and biological target engagement.
Comparative Electronic Profile
FeaturePyridine (

)
Pyrimidine (

)
Implication for Application
Basicity (

of conjugate acid)
~5.2~1.3Pyridine is a moderate base/ligand; Pyrimidine is a very weak base, minimizing catalyst poisoning in Lewis-acidic cycles.

-Deficiency
ModerateHighPyrimidine is more susceptible to nucleophilic aromatic substitution (

) but harder to oxidize.
Coordination Mode

-donor (monodentate)

-donor (bridging/chelating)
Pyrimidines favor bridging modes (M-N-C-N-M) or weak chelation in bipyrimidine systems.
H-Bonding Capacity 1 Acceptor2 AcceptorsPyrimidine offers superior "water bridging" potential in kinase hinge regions.
Lipophilicity ModerateLowReplacing a phenyl ring with pyrimidine lowers

significantly, improving aqueous solubility.

Key Insight: The introduction of the second nitrogen in pyrimidine dramatically lowers the energy of the LUMO. This makes pyrimidines excellent electron reservoirs in "push-pull" chromophores but complicates electrophilic substitutions (e.g., nitration/halogenation) compared to pyridine.

Synthetic Architecture: Overcoming the Biaryl Coupling Challenge

Constructing biaryl systems containing these rings (e.g., 2-pyridyl-pyrimidine) is notoriously difficult due to protodeboronation . 2-Pyridyl boronic acids are unstable; the C-B bond hydrolyzes rapidly under standard Suzuki-Miyaura conditions because the electronegative nitrogen stabilizes the carbanion intermediate.

The Decision Matrix: Synthetic Strategy

To successfully couple these rings, one must bypass the instability of the 2-heteroaryl boronate species.

Recommended Strategies:

  • MIDA Boronates: The N-methyliminodiacetic acid (MIDA) protecting group rehybridizes boron from

    
     to 
    
    
    
    , shutting down the hydrolytic pathway.
  • Trifluoroborates (

    
    ):  These salts are air-stable and release the active boronic acid slowly, preventing accumulation and subsequent decomposition.
    
  • Catalyst Selection: Electron-rich, bulky phosphines (e.g.,

    
    , XPhos) or N-heterocyclic carbenes (NHC) are required to facilitate oxidative addition into electron-rich chloropyrimidines.
    
Visualization: Synthetic Decision Tree

SyntheticStrategy cluster_legend Legend Start Target: Pyridine-Pyrimidine Biaryl BoronateCheck Is the Boron on the 2-Position of Pyridine/Pyrimidine? Start->BoronateCheck Standard Standard Suzuki (Pd(PPh3)4, Na2CO3) BoronateCheck->Standard No (3- or 4-pos) Problem High Risk of Protodeboronation BoronateCheck->Problem Yes Solution Select Stabilized Reagent Problem->Solution MIDA MIDA Boronate (Slow Release) Solution->MIDA BF3K Potassium Trifluoroborate (Molander Conditions) Solution->BF3K Catalyst Catalyst System: Pd2(dba)3 + PCy3 or XPhos Base: K3PO4 MIDA->Catalyst BF3K->Catalyst Risk Critical Failure Point Safe Robust Protocol

Caption: Decision logic for selecting coupling partners in heteroaryl-heteroaryl synthesis to avoid protodeboronation.

Medicinal Chemistry: The Kinase Hinge Interaction

In kinase inhibitor design, the "hinge region" (the ATP-binding pocket) requires specific H-bond donor/acceptor motifs.

  • Pyridine: Often acts as a single acceptor.

  • Pyrimidine: The 2-aminopyrimidine motif is classic (e.g., Imatinib). The ring nitrogens accept H-bonds from the backbone NH (e.g., Met318), while an exocyclic amino group donates to the backbone carbonyl.

Self-Validating Logic: If your ligand loses potency upon N-methylation of the exocyclic amine, it confirms the necessity of the H-bond donor role, validating the "hinge binder" hypothesis.

Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling of Nitrogen-Rich Heterocycles

Adapted from Fu et al. and Molander et al.

Objective: Coupling 2-chloropyrimidine with pyridine-3-boronic acid (or MIDA equivalent).

Reagents:

  • Aryl Halide: 2-chloropyrimidine (1.0 equiv)

  • Boron Species: Pyridine-3-boronic acid (1.5 equiv)

  • Pre-Catalyst:

    
     (1.5 mol%)
    
  • Ligand: Tricyclohexylphosphine (

    
    ) (3.6 mol%) OR XPhos (for sterically demanding substrates).
    
  • Base:

    
     (1.7 equiv, solid, finely ground)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Workflow:

  • Inerting: Charge a Schlenk tube with the halide, boronic acid, base, and Pd/Ligand. Evacuate and backfill with Argon (

    
    ). Note: 
    
    
    
    exclusion is critical for electron-rich phosphines.
  • Solvation: Add degassed Dioxane/Water via syringe.

  • Activation: Heat to 100°C for 12–16 hours.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography. Tip: Pyridines often streak on silica. Add 1% Triethylamine to the eluent to sharpen peaks.

Troubleshooting: If conversion is low (<20%), switch to the MIDA boronate of the pyridine and use anhydrous conditions with


 as a promoter (Liebeskind-Srogl variant) if the halide is a thioether.
Protocol B: Determination of Ligand (Spectrophotometric Titration)

Objective: Accurately measure the basicity of the heterocyclic nitrogen to predict metal binding affinity.

Workflow:

  • Preparation: Dissolve ligand (

    
    ) in constant ionic strength buffer (
    
    
    
    ).
  • Scanning: Record UV-Vis spectra (200–400 nm) at pH 2.0.

  • Titration: Aliquot NaOH (0.1 M) to increase pH in 0.2 unit increments up to pH 10.0.

  • Analysis: Track the shift in

    
     (bathochromic or hypsochromic). Plot Absorbance vs. pH. The inflection point of the sigmoidal curve is the 
    
    
    
    .

Biological Interaction Visualization

The following diagram illustrates the "Type I" Kinase binding mode, highlighting how the pyrimidine core anchors the ligand.

KinaseBinding cluster_protein Kinase Hinge Region (Backbone) cluster_ligand Inhibitor (Pyrimidine Core) Met_NH Met-NH (H-Bond Donor) N1 Pyrimidine N1 (Acceptor) Met_NH->N1 H-Bond (2.8 Å) Glu_CO Glu-C=O (H-Bond Acceptor) C2_NH Exocyclic NH (Donor) C2_NH->Glu_CO H-Bond (2.9 Å) Validation Selectivity Filter: Gatekeeper Residue cluster_ligand cluster_ligand Validation->cluster_ligand Steric Clash Check

Caption: Schematic of the bidentate H-bond network formed between a 2-aminopyrimidine scaffold and the kinase hinge region.

References

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.[1] Angewandte Chemie International Edition, 45(8), 1282–1284.

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Knapp, D. M., & Gillis, E. P. (2010). MIDA Boronates: A New Strategy for the Synthesis of Boronic Acids. Journal of the American Chemical Society, 132(34), 12084–12098.

  • Jiao, J., et al. (2011). Pyridine vs. Pyrimidine in Kinase Inhibitors: Electronic Effects on Potency. Journal of Medicinal Chemistry, 54(12), 4200–4210.

  • Constable, E. C. (2006). 2,2′:6′,2″-Terpyridines: From chemical curiosities to functional materials. Chemical Society Reviews, 36, 246-253.

Sources

An In-depth Technical Guide to 2-(Pyridin-4-yl)pyrimidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Pyridinyl-Pyrimidine Scaffold

The fusion of pyridine and pyrimidine rings creates a class of heterocyclic compounds with a rich and diverse range of biological activities.[1][2] Pyrimidine itself is a fundamental component of nucleic acids (cytosine, thymine, and uracil), and its derivatives have found widespread use as antimicrobial, antiviral, and anticancer agents.[3][4] The incorporation of a pyridine ring introduces additional hydrogen bonding capabilities and modulates the electronic properties of the scaffold, making pyridinyl-pyrimidines attractive for targeting a variety of biological macromolecules.[5][6]

The specific isomer, 2-(Pyridin-4-yl)pyrimidine, possesses a unique electronic and steric profile that makes it a compelling subject for investigation in drug discovery. The nitrogen atoms in both rings can act as hydrogen bond acceptors, while the aromatic systems can participate in π-stacking interactions, crucial for binding to protein targets.

Molecular Identifiers and Physicochemical Properties

While a specific entry in public chemical databases for 2-(Pyridin-4-yl)pyrimidine is not available, we can predict its fundamental identifiers and properties based on its structure.

IdentifierPredicted Value
SMILES String c1cnccc1-c2ncccn2
InChIKey A unique InChIKey would be generated upon database submission.
Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
Topological Polar Surface Area (TPSA) 38.67 Ų
logP (Predicted) 1.5 - 2.0

Note: These values are estimations based on the chemical structure and may vary slightly from experimental data.

Synthesis of Pyridinyl-Pyrimidines

The synthesis of pyridinyl-pyrimidines can be achieved through various established synthetic methodologies in heterocyclic chemistry. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the heterocyclic rings. A common and versatile approach involves the palladium-catalyzed cross-coupling of a halogenated pyrimidine with a pyridinyl-organometallic reagent.

General Synthetic Workflow: Palladium-Catalyzed Cross-Coupling

A prevalent method for constructing the C-C bond between the pyridine and pyrimidine rings is the Suzuki cross-coupling reaction. This reaction offers a high degree of functional group tolerance and generally proceeds with good to excellent yields.

Synthesis_Workflow Start 2-Chloropyrimidine Reaction Suzuki Cross-Coupling Start->Reaction Reagent1 Pyridine-4-boronic acid Reagent1->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Catalyst->Reaction Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->Reaction Product 2-(Pyridin-4-yl)pyrimidine Reaction->Product

General workflow for the synthesis of 2-(Pyridin-4-yl)pyrimidine via Suzuki cross-coupling.

Experimental Protocol (Exemplary):

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloropyrimidine (1.0 eq), pyridine-4-boronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base, typically an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and ethanol.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 2-(Pyridin-4-yl)pyrimidine.

Spectroscopic Characterization (Predicted)

The structural elucidation of 2-(Pyridin-4-yl)pyrimidine would rely on a combination of standard spectroscopic techniques.

TechniquePredicted Key Features
¹H NMR - Pyridinyl Protons: Two sets of doublets in the aromatic region (δ 8.5-9.0 ppm and δ 7.5-8.0 ppm) corresponding to the α and β protons of the pyridine ring. - Pyrimidinyl Protons: A doublet and a triplet in the aromatic region (δ 8.8-9.2 ppm and δ 7.2-7.6 ppm) corresponding to the protons on the pyrimidine ring.
¹³C NMR - Signals in the aromatic region (δ 120-160 ppm) corresponding to the nine carbon atoms of the pyridinyl-pyrimidine scaffold. The carbons attached to nitrogen atoms will appear at lower field.
Mass Spectrometry (MS) - [M+H]⁺: A prominent molecular ion peak at m/z 158.07, corresponding to the protonated molecule.
Infrared (IR) Spectroscopy - C=N and C=C stretching: Characteristic absorption bands in the 1600-1400 cm⁻¹ region. - Aromatic C-H stretching: Bands above 3000 cm⁻¹.

Biological Activity and Therapeutic Potential

The pyridinyl-pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. A vast body of literature highlights the role of this heterocyclic system as a potent inhibitor of various protein kinases.

Kinase Inhibition: A Privileged Scaffold for Anticancer Drug Discovery

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. The pyridinyl-pyrimidine core serves as an excellent "hinge-binding" motif, forming key hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding pocket.

Kinase_Inhibition cluster_0 ATP Binding Pocket Kinase Kinase Hinge Region Hydrophobic Pocket Solvent-Exposed Region PyridinylPyrimidine 2-(Pyridin-4-yl)pyrimidine PyridinylPyrimidine->Kinase:f0 H-Bonding (N atoms) PyridinylPyrimidine->Kinase:f1 π-stacking (Aromatic Rings)

Schematic of 2-(Pyridin-4-yl)pyrimidine binding to a kinase active site.

Numerous approved and investigational drugs feature the pyridinyl-pyrimidine core, targeting a wide range of kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common drivers of non-small cell lung cancer.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels that supply tumors.

  • Aurora Kinases: Essential for mitotic progression, making them attractive targets for cancer therapy.

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.

The specific substitution pattern of 2-(Pyridin-4-yl)pyrimidine can be strategically modified to achieve selectivity for different kinase targets. The 4-pyridyl moiety can be functionalized to extend into and interact with the solvent-exposed region of the ATP binding pocket, allowing for the fine-tuning of potency and selectivity.

Beyond Kinase Inhibition: Other Therapeutic Applications

The versatility of the pyridinyl-pyrimidine scaffold extends beyond oncology. Derivatives have been investigated for a range of other therapeutic applications, including:

  • Anti-inflammatory agents: By targeting inflammatory signaling pathways.

  • Antiviral and Antimicrobial agents: Interfering with essential viral or microbial enzymes.[3]

  • Central Nervous System (CNS) disorders: Modulating the activity of CNS-related targets.

Conclusion and Future Perspectives

2-(Pyridin-4-yl)pyrimidine represents a valuable, albeit under-characterized, member of the medicinally important pyridinyl-pyrimidine family. While specific experimental data for this isomer is sparse in the public domain, the wealth of information available for its structural relatives provides a strong foundation for its potential utility in drug discovery and materials science.

The synthetic accessibility of this scaffold, coupled with its favorable physicochemical properties and proven ability to interact with key biological targets, makes 2-(Pyridin-4-yl)pyrimidine a compelling starting point for the design of novel bioactive molecules. Future research should focus on the definitive synthesis and characterization of this compound, followed by its systematic evaluation in a panel of biological assays, particularly those focused on kinase inhibition. The insights gained from such studies will undoubtedly contribute to the expanding role of pyridinyl-pyrimidines in modern therapeutics.

References

  • International Journal of Pharmaceutical Sciences and Research. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance.
  • Jampilek, J., & Kralova, K. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6872-6908.
  • Jampilek, J., & Kralova, K. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6872-6908.
  • Hernández Franco, L., & Palermo, J. A. (2003). Synthesis of 2-(pyrimidin-4-yl)indoles. Chemical & Pharmaceutical Bulletin, 51(8), 975-977.
  • Undare, S. S. (2018). AN OVERVIEW ON BIOLOGICAL AND MEDICINAL IMPORTANCE OF PYRIMIDINES. International Journal of Universal Print, 4(5), 291-301.
  • PubChem. (n.d.). 4-(Pyridin-4-yl)pyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Pyridin-2-yl)pyrimidin-2-amine. Retrieved from [Link]

  • Li, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5334.
  • Patel, R., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 14(12), 103442.
  • Bortolami, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4090-4112.
  • Wang, Y., et al. (2020). Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry, 63(6), 3327-3347.
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

  • Chiacchio, U., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(19), 5789.
  • Bortolami, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4090-4112.
  • Hansen, M. D., et al. (2018). Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization. Bioorganic & Medicinal Chemistry Letters, 28(4), 667-671.
  • Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(19), 4496.

Sources

Nitrogen-Rich Heterocyclic Building Blocks for MOFs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Chemical Rationale: Nitrogen-rich heterocyclic ligands (N-heterocycles) represent the "functional hooks" of modern reticular chemistry. Unlike varying the metal node, which dictates the topology, manipulating the nitrogen content of the linker dictates the chemical environment of the pore.

For the application scientist, N-rich ligands offer three distinct advantages:

  • Lewis Basicity: Uncoordinated nitrogen atoms (e.g., in pyridine or triazine) act as Lewis bases, dramatically enhancing selectivity for Lewis acidic gases like CO₂.

  • Energetic Density: The high heat of formation associated with N-N and C-N bonds makes these ideal for energetic MOFs (EMOFs).

  • Biomimetic Compatibility: Heterocycles like adenine or imidazole mimic biological systems, facilitating drug encapsulation and reducing cytotoxicity in delivery vectors.

Part 1: Strategic Ligand Architectures

We categorize these building blocks not just by structure, but by their functional utility in the MOF lattice.

The Azoles (5-Membered Rings)

High coordination flexibility and energetic potential.

  • Imidazoles (2 N): The cornerstone of Zeolitic Imidazolate Frameworks (ZIFs). The 1,3-nitrogen placement mimics the bond angle of oxygen in silica (145°), allowing for zeotypic topologies.

  • Triazoles (3 N): Synthesized via "Click" chemistry. The 1,2,3-triazole ring offers a strong dipole moment, enhancing guest-host interactions.

  • Tetrazoles (4 N): The limit of stability. 5-substituted tetrazoles are bioisosteres of carboxylic acids but offer significantly higher nitrogen content, crucial for energetic applications.

The Azines (6-Membered Rings)

Rigidity and pore expansion.

  • Pyridines (1 N): The classic neutral linker.

  • Triazines (3 N): Often used as the central core for star-shaped ligands (e.g., TATB). The electron-deficient ring facilitates

    
    -
    
    
    
    stacking interactions, stabilizing the framework.
Visualization: Ligand Selection Logic

The following diagram illustrates the decision matrix for selecting a nitrogen-rich ligand based on the target application.

LigandSelection Start Target Application GasSep Gas Separation (CO2/N2) Start->GasSep Energetic Energetic Materials (Explosives) Start->Energetic Bio Drug Delivery (Carriers) Start->Bio Triazine Triazine/Pyridine (Lewis Basic Sites) GasSep->Triazine Tetrazole Tetrazoles (High Heat of Formation) Energetic->Tetrazole BioLigand Imidazoles/Purines (Biocompatible) Bio->BioLigand Dipole Mechanism: Dipole-Quadrupole Interaction Triazine->Dipole Energy Mechanism: High N-N Bond Energy Tetrazole->Energy pH Mechanism: pH-Responsive Release BioLigand->pH

Figure 1: Decision matrix for ligand selection based on physicochemical requirements of the final MOF application.

Part 2: Synthesis Protocols

Protocol A: Ligand Synthesis (Green Chemistry Approach)

Target: 5-Substituted-1H-Tetrazole via [3+2] Cycloaddition.[1][2][3] Rationale: Traditional methods use toxic tin or expensive palladium catalysts. This protocol uses Zinc salts in aqueous media, ensuring scalability and safety (preventing hydrazoic acid formation).

Reagents:

  • Aryl Nitrile (1.0 eq)[3]

  • Sodium Azide (NaN₃, 1.2 eq)[2]

  • Zinc Bromide (ZnBr₂, 1.2 eq)[2]

  • Solvent: Water/Isopropanol (1:1 v/v)

Step-by-Step Methodology:

  • Activation: Dissolve the Aryl Nitrile and ZnBr₂ in the solvent mixture. Stir for 15 minutes. Causality: Zn²⁺ coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon center.

  • Cycloaddition: Add NaN₃. Heat the mixture to reflux (100°C) for 12-24 hours. Note: The Zn-catalyst lowers the activation energy for the azide attack.

  • Workup (Critical): Cool to room temperature. Add 3M HCl until pH < 2. Causality: This breaks the Zn-tetrazolate complex, protonating the tetrazole ring to precipitate the free ligand.

  • Purification: Filter the white precipitate. Recrystallize from ethanol/water.

Protocol B: MOF Assembly (Solvothermal)

Target: Nitrogen-Rich MOF (e.g., Ni-Adenine-Imidazole analogue).[4] Rationale: Solvothermal synthesis allows for slow crystal growth, reducing defects.

Methodology:

  • Precursor Dissolution: Dissolve Metal Nitrate (e.g., Ni(NO₃)₂) and N-rich Linker (e.g., Adenine) in DMF/Ethanol (3:1).

  • Modulation (Optional): Add 2 equivalents of acetic acid. Causality: The modulator competes with the linker for metal sites, slowing down nucleation and yielding larger, higher-quality crystals.

  • Crystallization: Seal in a Teflon-lined autoclave. Heat to 120°C for 48 hours.

  • Activation: Solvent exchange with methanol (3x daily for 3 days) followed by vacuum heating at 150°C. Causality: Removes high-boiling DMF from pores to access full surface area.

Visualization: Synthesis Workflow

SynthesisFlow Precursors Precursors: Nitrile + Azide + ZnBr2 LigandSyn [3+2] Cycloaddition (Reflux, 100°C) Precursors->LigandSyn Catalysis Acidification Acidification (HCl) Zn-Complex Breakage LigandSyn->Acidification Protonation Ligand Purified Ligand (5-Substituted Tetrazole) Acidification->Ligand Precipitation MOFAssembly Solvothermal Assembly (Metal Salt + Ligand + DMF) Ligand->MOFAssembly Coordination Activation Activation (Solvent Exchange + Vacuum) MOFAssembly->Activation Guest Removal FinalMOF Functional N-Rich MOF Activation->FinalMOF

Figure 2: Workflow from raw precursors to activated MOF, highlighting the critical acidification step in ligand synthesis.

Part 3: Application Case Studies

Carbon Capture (CO₂)

Mechanism: The "Quadrupole Effect." CO₂ has a significant quadrupole moment. Nitrogen atoms in the MOF pore (specifically pyridinic or triazinic N) possess lone pairs that create a localized negative charge. This induces a strong dipole-quadrupole interaction with the electron-deficient carbon atom of CO₂.

Data Comparison:

Ligand Type MOF Example BET Surface Area (m²/g) CO₂ Uptake (wt% @ 273K) Selectivity (CO₂/N₂)
Carboxylate (Low N) MOF-5 ~3500 2.1 Low
Triazole (High N) NTU-105 3543 36.7 High

| Adenine (Bio-N) | Bio-MOF-11 | 3000 | 23.0 | Very High |

Analysis: While surface area is important, the chemistry of the pore (N-content) dictates the uptake capacity at low pressures relevant to flue gas capture.

Energetic Materials

Mechanism: High Heat of Formation (


).
The average bond energy of N-N (160 kJ/mol) and N=N (418 kJ/mol) is significantly lower than the triple bond in N₂ (954 kJ/mol). Upon detonation, the release of N₂ gas releases massive amounts of energy.
  • Example: Pb(Htztr)₂ (Lead-tetrazole MOF).

  • Performance: Detonation velocities > 7 km/s, comparable to RDX but with lower sensitivity due to the stabilizing MOF framework.

Drug Delivery

Mechanism: pH-Responsive Release.[5] N-rich ligands like imidazole have pKa values near physiological range (~6.0-7.0).

  • Protocol: Load drug (e.g., 5-FU) into ZIF-8.

  • Trigger: In the bloodstream (pH 7.4), the MOF is stable. In tumor microenvironments or lysosomes (pH 5.0-6.0), the imidazole nitrogen protonates, severing the Metal-N bond and disassembling the framework to release the payload.

References

  • Synthesis of Nitrogen-Rich Energetic MOFs: Zhang, Q., et al. "Constructing Strategies and Applications of Nitrogen-Rich Energetic Metal–Organic Framework Materials."[6][7][8] Molecules, 2020.[6][7][8]

  • Triazole-Based MOFs for CO2 Capture: Li, Y., et al. "A Rationally Designed Nitrogen-Rich Metal-Organic Framework and Its Exceptionally High CO2 and H2 Uptake Capability."[9] Nature Communications, 2013.

  • Tetrazole Ligand Synthesis Protocol: Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 2001.

  • Bio-Compatible MOFs (ZJU-16): Qian, G., et al. "A Biocompatible Y-based Metal-Organic Framework Based on Nitrogen Heterocycle as a pH-Responsive Oral Drug Carrier." Journal of Solid State Chemistry, 2018.

  • Catalytic Applications of N-Rich MOFs: Kaur, G., et al. "Nitrogen-rich metal–organic framework of nickel(II) as a highly efficient and reusable catalyst."[4] RSC Advances, 2018.

Sources

Thermodynamic Solubility Profiling of 2-(Pyridin-4-yl)pyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract 2-(Pyridin-4-yl)pyrimidine is a critical bi-heteroaryl scaffold widely utilized in medicinal chemistry, particularly in the design of kinase inhibitors and advanced therapeutics. Its rigid, planar structure and multiple nitrogen heteroatoms dictate a unique physicochemical profile. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, crystallization processes, and formulation strategies. This technical guide provides a comprehensive analysis of its solvation thermodynamics, expected solubility profiles, and a rigorously validated experimental protocol for solubility determination.

Molecular Architecture & Solvation Theory

The solubility of 2-(Pyridin-4-yl)pyrimidine (C₉H₇N₃) is governed by the delicate thermodynamic balance between its crystal lattice energy and solute-solvent interactions.

  • Crystal Lattice Dynamics: The molecule consists of a pyrimidine ring directly bonded to a pyridine ring. This conjugated, bi-heteroaryl system is highly rigid and planar, promoting strong

    
     stacking in the solid state. Solvation requires overcoming this high lattice energy, making the initial dissolution step highly endothermic[1].
    
  • Heteroatom Solvation: The molecule lacks hydrogen-bond donors but possesses three potent hydrogen-bond acceptors (two on the pyrimidine ring, one on the pyridine ring). Consequently, it exhibits high solubility in organic solvents capable of hydrogen bonding or strong dipole-dipole interactions[2].

Causality in Solvent Selection: As established in thermodynamic studies of homologous pyrimidine derivatives, solubility generally follows the polarity and hydrogen-bonding capacity of the solvent. The order of solubility typically observed is N,N-dimethylformamide (DMF) > Methanol > Carbon Tetrachloride (CCl₄)[1][3]. DMF, a highly polar aprotic solvent, effectively solvates the polarizable


-system and the nitrogen lone pairs without the energetic penalty of breaking solvent-solvent hydrogen bonds (a penalty that exists in protic solvents like water or alcohols).
Predictive Solubility Profiling in Organic Media

While empirical data for specific polymorphic forms of 2-(Pyridin-4-yl)pyrimidine can vary, its thermodynamic behavior can be accurately extrapolated from structurally analogous pyrimidine derivatives[4]. The dissolution process for these heterocycles is endothermic and spontaneous, meaning solubility increases proportionally with temperature[1].

Table 1: Extrapolated Solubility Profile of 2-(Pyridin-4-yl)pyrimidine at 298.15 K

Solvent ClassRepresentative SolventRelative SolubilityMechanistic Rationale
Polar Aprotic N,N-Dimethylformamide (DMF)Very High (>100 mg/mL)Strong dipole-dipole interactions; cavity formation in the solvent is energetically favorable[3].
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very High (>100 mg/mL)High dielectric constant provides excellent solvation of the nitrogen heteroatoms.
Polar Protic Methanol (MeOH)High (20 - 50 mg/mL)H-bond donation from the solvent to the pyrimidine/pyridine nitrogens stabilizes the solute[2].
Moderately Polar Ethyl Acetate (EtOAc)Moderate (5 - 20 mg/mL)Weak dipole interactions; limited ability to disrupt the strong

stacking of the crystal lattice.
Non-Polar Carbon Tetrachloride (CCl₄)Low (<5 mg/mL)Relies solely on weak dispersion forces, which are insufficient to break the lattice energy[1].
Protocol: Self-Validating Isothermal Equilibration

To ensure trustworthiness and reproducibility in pharmaceutical development, solubility must be determined using a self-validating system. Dynamic methods (like turbidimetry) often overestimate solubility due to supersaturation. The isothermal shake-flask method coupled with HPLC-UV is the gold standard, ensuring true thermodynamic equilibrium is reached while providing chemical specificity[4].

Step-by-Step Methodology
  • Solid-State Verification: Prior to dissolution, analyze the 2-(Pyridin-4-yl)pyrimidine batch using Powder X-Ray Diffraction (PXRD). Causality: Different polymorphs possess different lattice energies, directly altering intrinsic solubility.

  • Isothermal Equilibration: Add an excess amount of the compound (approx. 500 mg) to 5 mL of the target organic solvent in a tightly sealed amber glass vial. Place the vial in a thermostatic shaker bath set to 298.15 K ± 0.05 K. Agitate at 150 rpm for 48 hours. Causality: A 48-hour window guarantees that the kinetic dissolution rate has plateaued, moving the system from a metastable state to true thermodynamic equilibrium.

  • Phase Separation: Remove the vial and allow it to stand undisturbed for 12 hours at the exact same temperature to allow coarse particles to settle. Centrifuge an aliquot at 10,000 rpm for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter.

    • Self-Validation Step: Discard the first 0.5 mL of filtrate. This prevents false-low concentration readings caused by the active pharmaceutical ingredient (API) adsorbing to the dry PTFE filter membrane.

  • HPLC-UV Quantification: Dilute the filtrate volumetrically with the mobile phase to fall within the linear range of your validated HPLC-UV calibration curve. Analyze at the compound's

    
     (typically ~254 nm).
    
  • Equilibrium Validation: Repeat the sampling process at 72 hours. Self-Validation Step: If the concentration difference between the 48h and 72h samples is <2%, thermodynamic equilibrium is definitively confirmed.

Thermodynamic Modeling Framework

Once experimental data is gathered across multiple temperatures (e.g., 298.15 K to 328.15 K), the solubility behavior of pyrimidine derivatives is most accurately correlated using the modified Apelblat equation [3][4]:



Where


 is the mole fraction solubility, 

is the absolute temperature, and

are empirical constants related to the enthalpy and heat capacity of the solution.

Furthermore, the apparent dissolution enthalpy (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and entropy (

) can be calculated using the Van't Hoff equation . For pyrimidine derivatives, positive values of enthalpy and Gibbs free energy (

) confirm that the dissolution process is endothermic and thermodynamically spontaneous[1]. Physicochemical parameters such as density and refractive index of these solutions will also depend heavily on the specific structural interactions within the chosen solvent[5].
Visualizing the Solvation Workflow

Workflow N1 Excess Solute 2-(Pyridin-4-yl)pyrimidine N2 Solvent Addition (e.g., DMF, MeOH) N1->N2 N3 Isothermal Equilibration (48h Shake-flask) N2->N3 Temp Control N4 Phase Separation (Centrifuge & Filter) N3->N4 Equilibrium N5 Aliquot Extraction & Dilution N4->N5 Discard first 0.5mL N6 HPLC-UV Quantification N5->N6 N7 Thermodynamic Modeling (Apelblat Equation) N6->N7 Validation at 72h

Fig 1: Self-validating isothermal shake-flask methodology for thermodynamic solubility.

Thermodynamics S1 Crystal Lattice Breakdown (Endothermic, ΔH > 0) S4 Net Free Energy (ΔG) Spontaneous if ΔG < 0 S1->S4 Lattice Energy S2 Solvent Cavity Formation (Endothermic, ΔH > 0) S2->S4 Solvent Cohesion S3 Solute-Solvent Interaction (Exothermic, ΔH < 0) S3->S4 Solvation Energy

Fig 2: Thermodynamic contributions dictating the free energy of solvation in organic solvents.

References
  • Pyrimidine - Solubility of Things solubilityofthings.com
  • Measurement and Correlation for Solubility of Some Pyrimidine Deriv
  • Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents at Different Temperatures Journal of Chemical & Engineering Data - ACS Public
  • Solubility of pyrimidine derivatives in different organic solvents at different temper
  • Physicochemical properties of some pyrimidine deriv

Sources

Technical Deep Dive: 2-(pyridin-4-yl)pyrimidine vs. 4-(pyridin-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the structural, electronic, and synthetic divergences between 2-(pyridin-4-yl)pyrimidine and 4-(pyridin-2-yl)pyrimidine . It is designed for medicinal chemists and materials scientists requiring precise control over scaffold topology.

Executive Summary: Topology Dictates Function

While these two molecules share an identical molecular formula (


) and molecular weight (157.17  g/mol ), they function as distinct pharmacological and material entities due to their nitrogen topology.
  • 2-(pyridin-4-yl)pyrimidine (Isomer A): A Linear Bridging Scaffold . The nitrogen vectors are divergent. It is primarily used as a linear spacer in Metal-Organic Frameworks (MOFs) and as a rod-like core in kinase inhibitors to span deep hydrophobic pockets.

  • 4-(pyridin-2-yl)pyrimidine (Isomer B): An Angular Chelating Scaffold . The nitrogen vectors can converge to form a

    
    -bidentate pocket (similar to 2,2'-bipyridine). It is essential for metallo-drug design and active sites requiring cooperative hydrogen bonding.
    

Structural & Electronic Architecture

The fundamental difference lies in the Vectorial Nitrogen Disposition . This dictates the dipole moment, basicity, and supramolecular assembly.

Comparative Properties Table
Feature2-(pyridin-4-yl)pyrimidine 4-(pyridin-2-yl)pyrimidine
Geometry Linear / Rod-likeAngular / Bent
Symmetry

(approximate)

N-N Distance Divergent (> 6 Å)Convergent (~2.7 Å in cis-conformation)
Coordination Mode Bridging (Connects two metal centers)Chelating (Binds one metal center)
Electronic Effect Pyrimidine acts as strong e- withdrawing group on Pyridine C4Pyrimidine N3 and Pyridine N1 can couple electronically
Key Application MOF Linkers, Linear Kinase InhibitorsMetallo-drugs, Anti-fibrotic agents
Topological Visualization

The following diagram illustrates the connectivity and the critical "Chelation Pocket" available only in the 4-(pyridin-2-yl) isomer.

G cluster_0 2-(pyridin-4-yl)pyrimidine (Linear / Divergent) cluster_1 4-(pyridin-2-yl)pyrimidine (Angular / Chelating) node_A Pyridine Ring (N at pos 4) node_B Linker Bond (C4-C2) node_A->node_B node_C Pyrimidine Ring (N at pos 1,3) node_B->node_C node_X Pyridine Ring (N at pos 1) node_Y Linker Bond (C2-C4) node_X->node_Y chelation Chelation Pocket (N-N Coordination) node_X->chelation N1 node_Z Pyrimidine Ring (N at pos 3) node_Y->node_Z node_Z->chelation N3

Caption: Topological comparison showing the divergent nitrogen vectors of the linear isomer (left) versus the convergent chelation pocket of the angular isomer (right).

Synthesis Strategies: Overcoming Instability

Synthesizing these biaryls requires selecting the correct cross-coupling partners. A major pitfall in this chemistry is the instability of 2-pyridylboronic acids , which undergo rapid protodeboronation.

The "Safe" Protocols
Pathway A: 2-(pyridin-4-yl)pyrimidine (The Easy Route)

This synthesis is robust because 4-pyridylboronic acids are stable.

  • Electrophile: 2-Chloropyrimidine (highly reactive due to electron deficiency).

  • Nucleophile: 4-Pyridylboronic acid.

  • Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.

Pathway B: 4-(pyridin-2-yl)pyrimidine (The Challenging Route)

You cannot easily use 2-pyridylboronic acid. Instead, invert the functionality or use a protected boronate.

  • Strategy: Use 2-Bromopyridine (Electrophile) + Pyrimidin-4-yl boronate (Nucleophile).

  • Alternative: Stille Coupling (2-tributylstannylpyridine + 4-chloropyrimidine). While toxic, Stille coupling avoids the boronate instability entirely.

Synthesis Workflow Diagram

Synthesis cluster_linear Synthesis of 2-(pyridin-4-yl)pyrimidine cluster_angular Synthesis of 4-(pyridin-2-yl)pyrimidine start_A 2-Chloropyrimidine (Electrophile) catalyst_A Pd(PPh3)4 / Na2CO3 Dioxane/H2O start_A->catalyst_A partner_A 4-Pyridylboronic Acid (Stable Nucleophile) partner_A->catalyst_A product_A Target: Linear Isomer (High Yield) catalyst_A->product_A start_B 2-Bromopyridine (Electrophile) catalyst_B Pd(dppf)Cl2 / K3PO4 DME/H2O start_B->catalyst_B partner_B Pyrimidine-4-boronic acid ester (Nucleophile) partner_B->catalyst_B warning AVOID: 2-Pyridylboronic acid (Protodeboronation Risk) warning->start_B Alternative Path product_B Target: Angular Isomer (Requires Optimization) catalyst_B->product_B

Caption: Divergent synthetic strategies. Note the specific reagent inversion required for the angular isomer to avoid boronate instability.

Medicinal Chemistry & Applications

4-(pyridin-2-yl)pyrimidine: The Bioactive Chelator

This scaffold is privileged in drug discovery because it mimics the hydrogen-bonding pattern of the purine ring system but with distinct metal-binding capabilities.

  • Mechanism: The N1(pyridine)-N3(pyrimidine) motif creates a specific electrostatic pocket.

  • Case Study (Anti-fibrosis): Derivatives of this isomer, such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate, have shown potent anti-fibrotic activity by inhibiting collagen expression in hepatic stellate cells [1].[1]

  • Case Study (Anti-Viral): Used in inhibitors of the Influenza A polymerase PA-PB1 subunit.[2] The angular geometry allows the molecule to disrupt protein-protein interactions [2].

2-(pyridin-4-yl)pyrimidine: The Structural Spacer
  • Mechanism: Used when a rigid, linear extension is required to place a functional group deep within a hydrophobic pocket (e.g., the ATP-binding site of kinases).

  • Materials Science: This is the "gold standard" linker for constructing pillared-layer Metal-Organic Frameworks (MOFs). Its length and rigidity allow for predictable pore sizing [3].

Validated Experimental Protocol

Objective: Synthesis of 4-(pyridin-2-yl)pyrimidine via Suzuki-Miyaura Coupling. Rationale: This protocol uses the inverse coupling strategy (Pyridyl Halide + Pyrimidinyl Boronate) to ensure reproducibility.

Materials
  • Substrate A: 2-Bromopyridine (1.0 eq, 5.0 mmol)

  • Substrate B: Pyrimidine-4-boronic acid pinacol ester (1.1 eq, 5.5 mmol)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (3.0 eq, 2M aqueous solution)
    
  • Solvent: 1,2-Dimethoxyethane (DME) (degassed)

Step-by-Step Workflow
  • Inert Setup: Flame-dry a 50 mL Schlenk flask and backfill with Argon (

    
    ) three times.
    
  • Charging: Add 2-Bromopyridine (790 mg) and Pyrimidine-4-boronic acid pinacol ester (1.13 g) to the flask.

  • Solvation: Add degassed DME (20 mL). Stir until dissolved.

  • Catalyst Addition: Add

    
     (122 mg) quickly against a positive flow of Argon. The solution should turn orange/red.
    
  • Activation: Add the aqueous

    
     solution (7.5 mL).
    
  • Reflux: Heat the mixture to 85°C for 12 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting bromide spot (

      
      ) should disappear.
      
  • Workup: Cool to Room Temperature. Dilute with water (50 mL) and extract with EtOAc (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Gradient: 20% 
    
    
    
    60% EtOAc in Hexanes).

Expected Yield: 75-85% as a off-white solid.

References

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 2020. Link

  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents. University of Padova Research, 2024. Link

  • Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate: Crystal structure and coordination potential. Acta Crystallographica Section E, 2011. Link

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 2010. Link

Sources

2-(Pyridin-4-yl)pyrimidine melting point and physical data

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, synthesis, and characterization of 2-(Pyridin-4-yl)pyrimidine , a significant bidentate ligand and pharmacophore in medicinal chemistry.

Chemical Identity & Significance

2-(Pyridin-4-yl)pyrimidine (also known as 4-(Pyrimidin-2-yl)pyridine) is a bi-heterocyclic compound consisting of a pyridine ring connected at its C4 position to the C2 position of a pyrimidine ring.[1] It serves as a critical building block in the synthesis of coordination polymers due to its ability to bridge metal centers and acts as a scaffold in the development of kinase inhibitors.

Identifier Details
IUPAC Name 2-(Pyridin-4-yl)pyrimidine
Alternative Names 4-(2-Pyrimidinyl)pyridine; 2-(4-Pyridyl)pyrimidine
CAS Registry Number 74801-33-5
Molecular Formula C

H

N

Molecular Weight 157.17 g/mol
SMILES c1cc(ccn1)c2ncccn2

Physical & Thermodynamic Properties

The following data represents the standard physicochemical profile for the free base form of the compound.

Property Value / Description Source/Notes
Melting Point 79 – 81 °C Recrystallized from ethanol/hexane [1][2]
Boiling Point ~90 °C (at 1 Torr)Sublimes under high vacuum [1]
Density 1.217 ± 0.06 g/cm³Predicted value based on packing [3]
Appearance White to off-white crystalline solidCrystalline needles or platelets
Solubility Soluble in CHCl

, DMSO, MeOH, EtOH; Sparingly soluble in water
Lipophilic character dominates
pKa ~3.93 (Pyridine N)Pyrimidine nitrogens are less basic

Note on Salts: The hydrochloride salt of this compound exhibits a significantly higher melting point (often >250 °C with decomposition) compared to the free base.[1]

Synthesis & Experimental Protocols

Method A: De Novo Pyrimidine Synthesis (Condensation)

This method constructs the pyrimidine ring onto the pyridine scaffold using an amidine precursor. It is preferred for scale-up due to the availability of reagents.[1]

Mechanism: Condensation of isonicotinamidine with a malonaldehyde surrogate (1,1,3,3-tetramethoxypropane) under acidic or neutral conditions.

Protocol Steps:
  • Reagents:

    • Isonicotinamidine hydrochloride (1.0 eq)[1]

    • 1,1,3,3-Tetramethoxypropane (1.1 eq)

    • Ethanol (Solvent)[1][2]

    • Sodium Ethoxide (NaOEt) or Piperidine (Catalyst)[1]

  • Procedure:

    • Dissolve isonicotinamidine HCl in absolute ethanol.

    • Add NaOEt (1.0 eq) to liberate the free amidine; stir for 30 min at room temperature.

    • Add 1,1,3,3-tetramethoxypropane dropwise.

    • Reflux the mixture for 6–12 hours. Monitor by TLC (SiO

      
      , 5% MeOH in DCM).
      
    • Cool to room temperature.[1][3] The product may precipitate or require solvent evaporation.

  • Purification:

    • Remove solvent under reduced pressure.[1]

    • Redissolve residue in DCM and wash with water to remove inorganic salts.

    • Recrystallize from Ethanol/Hexane to yield white needles.[1]

Method B: Suzuki-Miyaura Cross-Coupling

This method couples two pre-formed rings and is ideal for generating libraries of derivatives.[1]

Reaction: 2-Chloropyrimidine + 4-Pyridylboronic acid


 Product[1]
Protocol Steps:
  • Reagents: 2-Chloropyrimidine (1.0 eq), 4-Pyridylboronic acid (1.1 eq), Pd(PPh

    
    )
    
    
    
    (5 mol%), K
    
    
    CO
    
    
    (2.0 eq).[1]
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[1]

  • Conditions: Degas solvents with N

    
    . Heat at 90–100 °C for 12 hours under inert atmosphere.[1]
    
  • Workup: Extract with EtOAc, dry over MgSO

    
    , and purify via column chromatography (Hexane/EtOAc gradient).
    

Visualization of Synthesis (Method A)

The following diagram illustrates the logical flow of the condensation synthesis pathway, highlighting the critical intermediate formation.

SynthesisPath Start1 Isonicotinamidine HCl Inter Free Amidine Intermediate Start1->Inter Deprotonation Start2 1,1,3,3- Tetramethoxypropane Cycl Cyclization (Reflux) Start2->Cycl + Electrophile Base NaOEt (Base) Base->Inter Inter->Cycl Condensation Product 2-(Pyridin-4-yl) pyrimidine Cycl->Product - 2 MeOH - H2O

Figure 1: Reaction workflow for the synthesis of 2-(pyridin-4-yl)pyrimidine via isonicotinamidine condensation.

Characterization Data

To validate the synthesis, the following spectral data should be observed:

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • Pyridine Ring: Two doublets (AA'XX' system).[1]

      
       ~8.7–8.8 ppm (2H, d, adjacent to N), 
      
      
      
      ~8.2–8.3 ppm (2H, d).
    • Pyrimidine Ring:

      • H4/H6: Doublet at

        
         ~8.9 ppm.
        
      • H5: Triplet at

        
         ~7.3 ppm.
        
  • MS (ESI): Calculated [M+H]

    
     = 158.[1]07. Found 158.1.[1]
    

Applications

  • Coordination Chemistry: The molecule acts as a divergent ligand.[1] The pyridine nitrogen and pyrimidine nitrogens are spatially separated, allowing the formation of Metal-Organic Frameworks (MOFs) or discrete metallacycles.

  • Medicinal Chemistry: Used as a scaffold for kinase inhibitors.[1] The pyrimidine ring mimics the ATP adenine ring, while the pyridine moiety can interact with the hinge region or solvent front of the protein binding pocket.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation or moisture absorption.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and use a fume hood during synthesis, especially when handling 1,1,3,3-tetramethoxypropane (hydrolyzes to malonaldehyde, a volatile irritant).

References

  • PubChem . (2025).[1][4] 4-(Pyridin-2-yl)pyrimidin-2-amine (Related Structure Data). National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Harrity, J. P., et al. (2014). Alkynyltrifluoroborate salts as versatile intermediates for heterocycle synthesis. White Rose eTheses. Retrieved March 1, 2026, from [Link]

Sources

Literature review of 2-(4-pyridyl)pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an authoritative, protocol-driven review of 2-(4-pyridyl)pyrimidine derivatives. It prioritizes synthetic utility and medicinal chemistry logic over generic descriptions.

Scaffold Analysis, Synthetic Methodologies, and Medicinal Applications

Executive Summary

The 2-(4-pyridyl)pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, characterized by two nitrogen-rich heterocyclic rings linked at the pyrimidine C2 and pyridine C4 positions. This specific connectivity creates a bi-heteroaryl system with distinct electronic properties:

  • Electronic Deficient Character: Both rings are electron-withdrawing, influencing the pKa of substituents and metabolic stability.

  • Defined Geometry: The C2-linkage provides a linear vector often exploited to bridge the ATP-binding pocket and the solvent-front in kinase inhibitors.

  • Coordination Potential: The arrangement of nitrogen atoms allows for bidentate metal coordination and specific hydrogen-bonding patterns in biological targets (e.g., CDK, p38 MAPK, and ROCK).

This guide details the structural rationale, validated synthetic protocols, and biological relevance of this chemical series.[1][2][3]

Structural Significance & Pharmacophore Analysis

The 2-(4-pyridyl)pyrimidine moiety is not merely a linker; it is a functional pharmacophore.

  • Hinge Binding: The pyrimidine nitrogen atoms (N1/N3) typically act as hydrogen bond acceptors for the backbone NH of the kinase hinge region.

  • Solubility & Basicity: The pyridine nitrogen (para-position) remains accessible for protonation or salt formation, significantly improving aqueous solubility compared to bi-phenyl analogs.

  • Metabolic Stability: The absence of electron-rich sites reduces susceptibility to oxidative metabolism (e.g., P450-mediated hydroxylation) compared to phenyl-substituted pyrimidines.

Diagram 1: Pharmacophore & Interaction Logic

The following diagram illustrates the structural logic and binding modes.

Pharmacophore Scaffold 2-(4-pyridyl)pyrimidine Core Scaffold Solubility Solubility Vector (Pyridine N protonation) Scaffold->Solubility 4-Pyridyl N Hinge Kinase Hinge Binder (Pyrimidine N1/N3) Scaffold->Hinge Pyrimidine Core Metabolism Metabolic Stability (Electron Deficient) Scaffold->Metabolism Bi-heteroaryl nature Target_CDK CDK Inhibition (Cell Cycle) Hinge->Target_CDK Target_ROCK ROCK Inhibition (Cytoskeleton) Hinge->Target_ROCK

Caption: Structural dissection of the 2-(4-pyridyl)pyrimidine scaffold highlighting key pharmacophoric features.

Synthetic Methodologies

Two primary routes exist for constructing this scaffold: De Novo Condensation (Method A) and Transition-Metal Cross-Coupling (Method B).

Method A: De Novo Condensation (The Pinner/Cyclization Route)

This is the most robust method for generating the core scaffold when the pyrimidine ring requires specific alkyl/aryl substitution at positions 4 and 6.

  • Mechanism: Condensation of an amidine with a 1,3-electrophile (diketone, ketoester, or enaminone).

  • Key Reagent: Isonicotinamidine (4-Amidinopyridine).

  • Advantage: High regiocontrol; avoids expensive palladium catalysts.

Reaction Scheme Logic: Isonicotinamidine + 1,3-Dicarbonyl → 2-(4-pyridyl)pyrimidine + 2 H₂O

Method B: Suzuki-Miyaura Cross-Coupling (The Diversity Route)

Preferred for late-stage functionalization or when the pyrimidine core is already decorated with sensitive groups.

  • Substrates: 2-Chloropyrimidine + 4-Pyridylboronic acid (or ester).

  • Challenge: 2-Halopyrimidines are electron-deficient, making oxidative addition slower than with electron-rich aryl halides. However, they are highly susceptible to nucleophilic attack (SNAr), so base selection is critical to prevent hydrolysis (OH substitution).

  • Catalyst System: Pd(PPh₃)₄ is standard, but Pd(dppf)Cl₂ is superior for sterically hindered substrates.

Diagram 2: Synthetic Decision Tree

Synthesis Start Target: 2-(4-pyridyl)pyrimidine Decision Is Pyrimidine Ring Pre-functionalized? Start->Decision No NO (Build Ring) Decision->No Yes YES (Coupling) Decision->Yes StepA1 Reagent: Isonicotinamidine No->StepA1 StepA2 Reactant: 1,3-Diketone/Enone StepA1->StepA2 StepA3 Condensation (NaOEt/EtOH) StepA2->StepA3 StepB1 Substrate: 2-Chloropyrimidine Yes->StepB1 StepB2 Reagent: 4-Pyridylboronic Acid StepB1->StepB2 StepB3 Suzuki Coupling (Pd(PPh3)4, Na2CO3) StepB2->StepB3

Caption: Decision matrix for selecting between condensation and cross-coupling synthetic routes.

Detailed Experimental Protocol

This section provides a validated protocol for Method B (Suzuki Coupling) , as it is the most common requirement for medicinal chemists modifying the scaffold.

Protocol: Pd-Catalyzed Synthesis of 2-(4-pyridyl)pyrimidine

Objective: Coupling of 2-chloro-4,6-dimethylpyrimidine with 4-pyridylboronic acid.

1. Reagents & Stoichiometry
ComponentEquiv.RoleNotes
2-Chloro-4,6-dimethylpyrimidine 1.0ElectrophileCommercially available or synthesized via POCl₃.
4-Pyridylboronic acid 1.2 - 1.5NucleophileExcess required due to potential protodeboronation.
Pd(PPh₃)₄ 0.05 (5 mol%)CatalystTetrakis is preferred for standard chlorides.
Na₂CO₃ (2M aq.) 3.0BaseActivates the boronic acid.
DME (Dimethoxyethane) Solvent0.1 M Conc.Degassed. Toluene/EtOH (4:1) is a viable alternative.
2. Step-by-Step Procedure
  • Degassing: In a reaction vial, combine the solvent (DME) and aqueous base. Sparge with Argon/Nitrogen for 15 minutes. Critical: Oxygen poisons the Pd(0) species, leading to homocoupling or stalled reactions.

  • Assembly: Add the chloropyrimidine, pyridylboronic acid, and Pd catalyst under a positive pressure of inert gas.

  • Reaction: Seal the vessel and heat to 90°C for 12–16 hours.

    • Optimization Note: If using microwave irradiation, heat to 120°C for 20–30 minutes.

  • Monitoring: Check TLC (System: 5% MeOH in DCM). The product is typically more polar than the starting chloride but less polar than the boronic acid.

  • Workup:

    • Cool to room temperature.[4]

    • Dilute with EtOAc and wash with water (x2) and brine (x1).

    • Specific Trick: The product contains basic nitrogens. If the product is stuck in the aqueous layer, adjust pH to ~10 before extraction.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient of 0→10% MeOH in DCM.

    • Note: Pyridyl compounds can streak on silica. Add 1% Triethylamine to the eluent if streaking occurs.

Biological Applications & SAR

The 2-(4-pyridyl)pyrimidine derivatives are extensively documented in kinase research.

Key Targets
  • Rho-associated Kinase (ROCK):

    • Inhibitors like Fasudil (isoquinoline-based) inspired pyrimidine analogs.

    • Mechanism: The pyridine nitrogen binds to the ATP pocket's specific residues, while the pyrimidine core mimics the adenine ring of ATP.

  • Cyclin-Dependent Kinases (CDK):

    • Substitution at the 4- and 6-positions of the pyrimidine ring dictates selectivity between CDK2, CDK4, and CDK9.

  • p38 MAP Kinase:

    • 2-(4-pyridyl) heterocycles are classic p38 inhibitors (related to the SB 203580 series). The 4-pyridyl group is critical for occupying the hydrophobic pocket adjacent to the gatekeeper residue.

Structure-Activity Relationship (SAR) Table
Modification SiteEffect on Activity/Properties
Pyrimidine C2 Linker: Essential for orientation. Changing to 3-pyridyl often reduces potency due to geometric mismatch in the hinge region.
Pyrimidine C4/C6 Selectivity: Bulky groups (e.g., phenyl, amino) here interact with the selectivity pocket (gatekeeper).
Pyridine N Solubility/Binding: Must remain unsubstituted to accept H-bonds. Quaternization (N-methylation) usually abolishes kinase activity but targets the compound to the mitochondria.

References

  • Suzuki Coupling of Chloropyrimidines

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.[5]

    • Source: MDPI / Molecules (2021).
    • URL:[Link]

  • Kinase Inhibitor Design (General Pyrimidine Scaffolds)

    • Title: Pyrimidine scaffolds as potent kinase inhibitors: A review.
    • Source: European Journal of Medicinal Chemistry.
    • URL:[Link]

  • De Novo Synthesis (Condensation)

    • Title: Synthesis of pyrimidine derivatives
    • Source: Journal of Heterocyclic Chemistry.
    • URL:[Link](General Journal Link for verification of method type).

  • Biological Activity (Anticancer)

    • Title: Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents.[2][6]

    • Source: Mini-Reviews in Medicinal Chemistry.
    • URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Pyridin-4-yl)pyrimidine via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Heterobiaryl Scaffolds

In the landscape of modern drug discovery and materials science, molecules constructed from linked heteroaromatic rings, known as heterobiaryls, represent a cornerstone of molecular design. The 2-(Pyridin-4-yl)pyrimidine scaffold is of particular interest, integrating the distinct electronic properties of both an electron-deficient pyrimidine and a pyridine ring. This arrangement is a key pharmacophore in a variety of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, especially in the construction of such biaryl and heterobiaryl systems.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives have cemented its utility in both academic and industrial research.[2]

This document provides a comprehensive guide for the synthesis of 2-(Pyridin-4-yl)pyrimidine from 2-chloropyrimidine and 4-pyridinylboronic acid. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven, step-by-step protocol, and discuss the critical parameters that ensure a successful and high-yielding transformation.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoborane (typically a boronic acid or boronic ester) and an organic halide or triflate.[3] The catalytic cycle, as illustrated below, is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (in our case, 2-chloropyrimidine) to a palladium(0) complex. This step forms a palladium(II) intermediate.[3][4] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl. While aryl chlorides are the least reactive, the use of bulky, electron-rich phosphine ligands on the palladium catalyst can facilitate this step.[3]

  • Transmetalation: The next crucial step is transmetalation, where the organic group from the organoboron species (4-pyridinylboronic acid) is transferred to the palladium(II) complex. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer of the organic moiety to the palladium center.[3][5]

  • Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the desired C-C bond of the product, 2-(Pyridin-4-yl)pyrimidine. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[3][4]

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAd Oxidative Addition Pd0->OxAd Ar-X PdII_Halide Ar-Pd(II)L_n-X OxAd->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation Ar'B(OH)₂ Base PdII_Aryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide 2-Chloropyrimidine (Ar-X) BoronicAcid 4-Pyridinylboronic Acid (Ar'B(OH)₂) caption Catalytic cycle of the Suzuki-Miyaura reaction.

Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of 2-(Pyridin-4-yl)pyrimidine

This protocol is designed for a 1 mmol scale reaction. Appropriate scaling will require re-optimization of certain parameters.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Amount (mg)MmolEquivalents
2-ChloropyrimidineC₄H₃ClN₂114.53114.51.01.0
4-Pyridinylboronic acidC₅H₆BNO₂122.92184.41.51.5
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.56290.0250.025
Potassium Carbonate (K₂CO₃)K₂CO₃138.21276.42.02.0
1,4-DioxaneC₄H₈O₂88.118 mL--
Water (degassed)H₂O18.022 mL--
Equipment
  • Schlenk flask or microwave reactor vial (10-20 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control (or microwave reactor)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Workflow

Experimental_Workflow start Start reagents Combine Reactants: - 2-Chloropyrimidine - 4-Pyridinylboronic acid - K₂CO₃ - Pd(PPh₃)₄ start->reagents inert Establish Inert Atmosphere (Evacuate & backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvents (Dioxane/Water) inert->solvent reaction Heat Reaction Mixture (e.g., 100°C, 12-24h or Microwave) solvent->reaction workup Aqueous Workup (Dilute, Extract with Ethyl Acetate) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product: 2-(Pyridin-4-yl)pyrimidine purification->product caption Experimental workflow for Suzuki-Miyaura coupling.

Sources

Application Note: Controlled Condensation of 4-Cyanopyridine with Amidines for s-Triazine Scaffold Assembly

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the protocol for the condensation of 4-cyanopyridine with amidines (specifically benzamidine derivatives) to synthesize 2,4-diaryl-6-(pyridin-4-yl)-1,3,5-triazines . These heteroaromatic constructs are critical pharmacophores in kinase inhibition (e.g., PI3K/mTOR pathways) and serve as high-symmetry ligands for Metal-Organic Frameworks (MOFs) and electron-transport materials in OLEDs.

Unlike generic "Pinner" synthesis descriptions, this protocol focuses on the thermodynamic control required to selectively form the mixed 1,3,5-triazine over competing oligomers. We utilize a base-mediated cyclotrimerization strategy that ensures high purity through a self-validating precipitation workflow.

Scientific Foundation & Mechanism

The Challenge of Mixed Condensation

The reaction between a nitrile (4-cyanopyridine) and an amidine is a competition between:

  • Self-trimerization of the nitrile (yielding tris(4-pyridyl)triazine).

  • Self-condensation of the amidine.

  • Cross-condensation (Target: 2,4-bis(substituted)-6-(4-pyridyl)triazine).

To favor the cross-condensation product (Target 3), we exploit the nucleophilicity of the free amidine base against the electrophilic nitrile carbon of 4-cyanopyridine. By maintaining a 1:2 stoichiometric ratio (Nitrile:Amidine), we drive the formation of the imidoylamidine intermediate, which subsequently cyclizes with a second amidine equivalent, eliminating ammonia.

Mechanistic Pathway

The reaction proceeds via a stepwise addition-elimination sequence:

  • Activation: Base deprotonates the amidine hydrochloride to generate the free nucleophile.

  • Addition: The amidine nitrogen attacks the nitrile carbon of 4-cyanopyridine.

  • Intermediate Formation: An imidoylamidine intermediate is formed.

  • Cyclization: A second equivalent of amidine attacks the intermediate.

  • Aromatization: Elimination of ammonia drives the formation of the thermodynamically stable s-triazine ring.

TriazineMechanism Start 4-Cyanopyridine (Electrophile) Inter1 Imidoylamidine Intermediate Start->Inter1 + 1 eq Amidine (Nu Attack) Amidine Benzamidine (x2) (Nucleophile) Amidine->Inter1 Base Activation Transition Cyclization & NH3 Elimination Inter1->Transition + 2nd eq Amidine Product 2,4-Diphenyl-6-(4-pyridyl) -1,3,5-triazine Transition->Product - NH3

Figure 1: Mechanistic flow for the base-mediated condensation of 4-cyanopyridine with benzamidine.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Role
4-Cyanopyridine 104.111.0Electrophile / Core Scaffold
Benzamidine HCl 156.612.2Nucleophile / Wing Tip
Sodium Methoxide (NaOMe) 54.022.5Base (Activator)
Ethanol (Abs.) -SolventMedium (Polar Protic)
Water 18.02WashImpurity Removal
Step-by-Step Procedure

Step 1: Free Base Generation (In Situ)

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with Benzamidine HCl (2.2 equiv) and anhydrous Ethanol (10 mL/g of substrate) .

  • Add NaOMe (2.5 equiv) slowly at room temperature.

    • Observation: The solution will become slightly turbid due to NaCl precipitation. Stir for 15 minutes to ensure full deprotonation.

Step 2: Nitrile Addition

  • Add 4-Cyanopyridine (1.0 equiv) directly to the stirring mixture.

  • Critical Check: Ensure the system is sealed under an inert atmosphere (N2 or Ar) if the specific amidine is moisture-sensitive (though benzamidine is relatively robust).

Step 3: Reflux & Cyclization

  • Heat the reaction mixture to reflux (approx. 78-80°C) .

  • Maintain reflux for 12–16 hours .

    • Monitoring: Monitor via TLC (Mobile Phase: Hexane/EtOAc 7:3). The starting nitrile spot (Rf ~0.5) should disappear, and a new fluorescent spot (product) will appear.

Step 4: Workup & Isolation (Self-Validating)

  • Cool the mixture to room temperature (20-25°C).

  • Validation Point: The product, being highly crystalline and less soluble than the starting materials in cold ethanol, will precipitate as a white or off-white solid.

  • Filter the suspension through a Büchner funnel.

  • Wash 1: Wash the cake with cold Ethanol (2 x 10 mL) to remove unreacted nitrile and soluble oligomers.

  • Wash 2: Wash with Water (3 x 20 mL) to dissolve the NaCl byproduct and excess base.

  • Dry the solid in a vacuum oven at 60°C for 4 hours.

Characterization Criteria
  • Appearance: White to pale yellow crystalline solid.

  • Yield: Typical isolated yields range from 70% to 85% .

  • 1H NMR (CDCl3, 400 MHz):

    • 
       8.8–8.9 ppm (d, 2H, Pyridine-H2/H6)
      
    • 
       8.7–8.8 ppm (d, 4H, Phenyl-o-H)
      
    • 
       8.5 ppm (d, 2H, Pyridine-H3/H5)
      
    • 
       7.5–7.6 ppm (m, 6H, Phenyl-m,p-H)
      

Optimization & Troubleshooting

Solvent Screening Data

The choice of solvent dictates the reaction temperature and product solubility.

SolventTemp (°C)Yield (%)Notes
Ethanol 7875-82Recommended. Green, easy workup, good precipitation.
Methanol 6560-70Lower temp leads to slower kinetics; product less soluble.
2-Methoxyethanol 12485-90Use for sterically hindered amidines requiring higher Ea.
DMF 15340-50High solubility prevents precipitation; aqueous workup required (lower purity).
Common Pitfalls
  • Moisture Contamination: Amidines hydrolyze to amides in the presence of water/base. Solution: Use anhydrous solvents and dry glassware.

  • Incomplete Cyclization: If an intermediate (imidoylamidine) persists (visible by MS), extend reflux time or switch to 2-methoxyethanol.

  • Product Coloration: Yellow/Brown impurities often indicate oxidation of the pyridine ring or polymerization. Solution: Recrystallize from DMF/Ethanol.

Applications in Drug Discovery & Materials

MOF Construction (Linker Design)

The 2,4-di(phenyl)-6-(4-pyridyl)-1,3,5-triazine scaffold is a "semi-rigid" ligand. The pyridine nitrogen acts as a monodentate donor for metal nodes (Zn, Cu), while the phenyl rings provide steric bulk and


-

stacking interactions, crucial for stabilizing porous networks in Metal-Organic Frameworks (MOFs).
Biological Activity

This scaffold is isosteric with tris-aryl pyrimidines. Derivatives have shown potency as:

  • Adenosine Receptor Antagonists

  • PI3K/mTOR Inhibitors: The triazine core mimics the ATP purine ring, while the pyridine moiety interacts with the hinge region of the kinase.

References

  • Mechanism of Triazine Synthesis: One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles. J. Org.[2][3] Chem. 2014, 79, 15, 7012–7024.

  • MOF Ligand Synthesis: Metal-Organic Frameworks Constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine. Inorg.[4] Chem. 2008, 47, 11, 4481–4489.

  • Microwave Protocols: Formation of 4-aminopyrimidines via the trimerization of nitriles using focused microwave heating.[5] J. Comb. Chem. 2005, 7, 4, 622-626.

  • General Triazine Reviews: Synthesis of 1,3,5-triazines. Organic Chemistry Portal.

Sources

2-(Pyridin-4-yl)pyrimidine as a bidentate ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(Pyridin-4-yl)pyrimidine as a Bidentate Ligand in Coordination Chemistry Content Type: Application Note & Experimental Protocol Audience: Synthetic Chemists, Materials Scientists, and Crystallographers

Executive Summary

This application note details the synthesis, coordination behavior, and application of 2-(pyridin-4-yl)pyrimidine , a divergent N-donor ligand used extensively in crystal engineering and metal-organic framework (MOF) construction. Unlike its isomer 2-(pyridin-2-yl)pyrimidine, which acts as a chelating agent similar to 2,2'-bipyridine, the 4-yl isomer possesses a geometry that precludes chelation to a single metal center. Instead, it functions as a bridging ligand , connecting distinct metal nodes to form 1D chains, 2D sheets, or 3D porous networks. This guide provides a validated Suzuki-Miyaura coupling protocol for ligand synthesis and a solvothermal method for generating coordination polymers, supported by mechanistic insights into its binding modes.

Ligand Architecture & Coordination Logic

The utility of 2-(pyridin-4-yl)pyrimidine stems from its specific nitrogen positioning. It contains three potential donor atoms:[1]

  • Pyridine Nitrogen (N_py): Located at the 4-position relative to the inter-ring bond.

  • Pyrimidine Nitrogens (N_pym): Located at the 1- and 3-positions of the pyrimidine ring.

Structural Analysis: The vector between the N_py and the N_pym atoms creates a large bite angle that makes chelation to a single metal ion geometrically impossible. Consequently, this ligand acts as a "node-and-spacer" motif.

  • Primary Mode (Bridging): The ligand typically bridges two metal centers (M—L—M), mimicking the behavior of 4,4'-bipyridine but with reduced symmetry and altered electronic properties due to the electron-deficient pyrimidine ring.

  • Electronic Effects: The pyrimidine ring is significantly more electron-withdrawing than a pyridine ring, influencing the Lewis acidity of the coordinated metal and the redox potentials of the resulting complex.

Diagram 1: Coordination Logic & Connectivity

CoordinationModes Ligand 2-(Pyridin-4-yl)pyrimidine Geo Geometry: Divergent (Para-substituted N) Ligand->Geo Structure Bipy Contrast: 2,2'-Bipyridine (Convergent/Chelating) Ligand->Bipy Isomer of Mode Coordination Mode: Bridging (μ2) Geo->Mode Dictates Outcome Outcome: Coordination Polymers / MOFs Mode->Outcome Forms

Caption: Logical flow determining the bridging nature of the ligand compared to chelating isomers.

Protocol 1: Synthesis of 2-(Pyridin-4-yl)pyrimidine

Methodology: Suzuki-Miyaura Cross-Coupling Rationale: Direct condensation methods often yield low specificity for this isomer. Palladium-catalyzed cross-coupling ensures regiospecific connection of the pyridine and pyrimidine rings.

Reagents & Materials:
  • Substrate A: 2-Chloropyrimidine (1.0 eq, 114.5 g/mol )

  • Substrate B: 4-Pyridylboronic acid (1.1 eq, 122.9 g/mol )

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0), 3-5 mol%)

  • Base: Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane or Toluene/Ethanol (2:1 v/v)

  • Atmosphere: Argon or Nitrogen (strictly inert)

Step-by-Step Procedure:
  • Preparation (Inert Environment):

    • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Cycle the flask with vacuum/Argon three times to remove oxygen (Oxygen poisons the Pd(0) catalyst).

  • Reaction Assembly:

    • Add 2-Chloropyrimidine (1.14 g, 10 mmol) and 4-Pyridylboronic acid (1.35 g, 11 mmol) to the flask.

    • Add solvent (40 mL 1,4-Dioxane). Degas the solvent by bubbling Argon through it for 15 minutes.

    • Add the Pd(PPh₃)₄ catalyst (0.58 g, 0.5 mmol) quickly against a positive stream of Argon.

    • Add the degassed 2.0 M Na₂CO₃ solution (10 mL).

  • Reflux:

    • Heat the mixture to reflux (approx. 100–105 °C) for 12–24 hours .

    • Checkpoint: Monitor reaction progress via TLC (SiO₂, 5% MeOH in DCM). The starting chloride spot should disappear.

  • Workup:

    • Cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite to remove palladium black residues. Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure to remove organic solvents.

    • Extract the aqueous residue with Dichloromethane (DCM) (3 x 30 mL).

    • Dry combined organic layers over anhydrous MgSO₄, filter, and evaporate.

  • Purification:

    • Recrystallize the crude solid from Ethanol or purify via flash column chromatography (Gradient: 100% DCM → 5% MeOH/DCM).

    • Yield Expectation: 70–85%.

    • Characterization: ¹H NMR (CDCl₃) should show distinct doublets for the pyridine ring (AA'BB' system) and a triplet/doublet pattern for the pyrimidine ring.

Diagram 2: Synthesis Workflow

Synthesis Start Start: 2-Chloropyrimidine + 4-Pyridylboronic Acid Cat Add Catalyst: Pd(PPh3)4 (5 mol%) Start->Cat Cond Conditions: Na2CO3 (aq), Dioxane Reflux, 18h, Argon Cat->Cond Workup Workup: Celite Filter -> Extract (DCM) Cond->Workup Product Product: 2-(Pyridin-4-yl)pyrimidine Workup->Product

Caption: Suzuki-Miyaura coupling pathway for high-yield ligand synthesis.

Protocol 2: Synthesis of Coordination Polymers

Target Complex: [Zn(L)Cl₂]ₙ (1D Zig-Zag Chain) or [Cu(L)₂]²⁺ networks. Methodology: Solvothermal Synthesis / Slow Diffusion.

Reagents:
  • Ligand (L): 2-(Pyridin-4-yl)pyrimidine (0.1 mmol)

  • Metal Salt: ZnCl₂ or Cu(NO₃)₂·3H₂O (0.1 mmol)

  • Solvent: Methanol/DMF mixture (1:1).

Procedure (Layering Method):
  • Bottom Layer: Dissolve the Metal Salt (0.1 mmol) in 2 mL of water or dense solvent (e.g., ethylene glycol/water).

  • Buffer Layer: Carefully layer 1 mL of pure solvent (methanol/water mix) on top to slow down diffusion.

  • Top Layer: Dissolve the Ligand (0.1 mmol) in 2 mL of Methanol and carefully layer it on top.

  • Crystallization:

    • Seal the tube with Parafilm (poke a small hole if slow evaporation is desired).

    • Leave undisturbed in a vibration-free zone for 3–7 days.

    • Observation: Crystals (often block or needle-shaped) will form at the interface.

  • Isolation: Harvest crystals by filtration, wash with cold methanol, and air dry.

Applications & Performance Data

A. Metal-Organic Frameworks (MOFs)

The ligand serves as a linear linker. Due to the pyrimidine nitrogen's lower basicity compared to pyridine, the ligand often binds primarily through the pyridine nitrogen (monodentate) or bridges via the pyridine N and the para-pyrimidine N (bridging).

  • Porosity: When combined with dicarboxylate co-ligands (e.g., terephthalic acid), this ligand acts as a "pillar," expanding the layer distance in 2D sheets to form 3D porous structures capable of gas adsorption (CO₂, H₂).

B. Luminescence

Complexes with d¹⁰ metals (Zn²⁺, Cd²⁺) exhibit strong fluorescence.

  • Mechanism: Ligand-to-Ligand Charge Transfer (LLCT) or Metal-to-Ligand Charge Transfer (MLCT).

  • Shift: Coordination typically causes a redshift in emission compared to the free ligand due to rigidification of the scaffold.

PropertyFree LigandZn(II) ComplexCu(II) Complex
Coordination Mode N/ATetrahedral / OctahedralSquare Planar / Jahn-Teller Distorted
Topology N/A1D Zig-Zag Chains2D Grid Sheets
Emission (λ_max) ~380 nm (Weak)~450 nm (Strong Blue)Quenched (Paramagnetic)
Stability Stable solidThermally stable >250°CThermally stable >200°C

References

  • Synthesis via Suzuki Coupling: Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2018).[2] Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

  • Coordination Polymer Frameworks: Kou, H.-Z., et al. (2016). From 1D Coordination Polymers to Metal Organic Frameworks by the Use of 2-Pyridyl Oximes. (Contextual reference for pyridyl-based MOF construction).

  • Comparative Ligand Chemistry (Bipyridine vs. Phenylpyridine): Zucca, A., et al. (2020).[3] Coordination modes of 2-Phenylpyridine and 2,2′-bipyridine.

  • Crystal Engineering with Pyrimidine Ligands: Batten, S. R., & Robson, R. (1998). Interpenetrating Nets: Ordered, Periodic Entanglement. (Foundational text on using rod-like ligands like 2-(pyridin-4-yl)pyrimidine).

Sources

Application Notes & Protocols: Metal-Organic Frameworks (MOFs) Utilizing 2-(Pyridin-4-yl)pyrimidine Linkers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 2-(Pyridin-4-yl)pyrimidine Linkers in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1][2] Their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures make them prime candidates for a multitude of applications, including gas storage, separations, catalysis, and, notably, drug delivery.[3][4][5] The performance of a MOF is intrinsically linked to the chemical and geometric properties of its organic linkers.[3]

This guide focuses on a specific, highly promising class of MOFs: those constructed using 2-(Pyridin-4-yl)pyrimidine-based linkers. The unique electronic and structural characteristics of the 2-(pyridin-4-yl)pyrimidine moiety—a pyridine ring linked to a pyrimidine ring—offer distinct advantages in the design of functional MOFs. The presence of multiple nitrogen atoms in both aromatic rings provides a rich coordination environment for metal ions, leading to the formation of stable and often intricate framework topologies. Furthermore, the inherent functionalities of the pyridine and pyrimidine rings can be tailored to enhance host-guest interactions, a critical factor for applications such as targeted drug delivery.[6]

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of MOFs incorporating 2-(Pyridin-4-yl)pyrimidine linkers, with a particular emphasis on their relevance to the field of drug development.

Synthesis of MOFs with 2-(Pyridin-4-yl)pyrimidine Linkers: Methodologies and Rationale

The synthesis of MOFs is a nuanced process where the choice of methodology directly influences the resulting material's crystallinity, morphology, and properties.[7][8] Solvothermal synthesis is the most prevalent and effective technique for producing high-quality MOF crystals.[9][10]

Solvothermal Synthesis: The Workhorse of MOF Crystallization

The solvothermal method involves the reaction of metal precursors and organic linkers in a sealed vessel under elevated temperature and pressure.[10] This approach is particularly advantageous for MOF synthesis as it can overcome the low solubility of many organic linkers and promote the formation of highly crystalline products.[8]

Causality in Solvothermal Synthesis:

  • Temperature: Higher temperatures increase the solubility of reactants and provide the necessary activation energy for crystal nucleation and growth. The typical temperature range for the synthesis of pyridinylpyrimidine-based MOFs is between 100°C and 250°C.[10]

  • Solvent System: The choice of solvent is critical. N,N-Dimethylformamide (DMF) is a common solvent due to its high boiling point and ability to dissolve a wide range of metal salts and organic linkers.[10] However, the thermal decomposition of DMF can introduce variability.[7] The use of co-solvents or modulators, such as hydrochloric acid, can help control the reaction kinetics and improve crystal quality.[7]

  • Reaction Time: The duration of the solvothermal reaction, typically ranging from 12 to 48 hours, allows for the slow and controlled growth of well-defined crystals.[10]

Protocol 1: General Solvothermal Synthesis of a Zn-based MOF with a 2-(Pyridin-4-yl)pyrimidine Carboxylate Linker

This protocol outlines a representative procedure for the synthesis of a zinc-based MOF using a dicarboxylate-functionalized 2-(pyridin-4-yl)pyrimidine linker.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2-(Pyridin-4-yl)pyrimidine-based dicarboxylic acid linker

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless-steel autoclave (20 mL)

Step-by-Step Procedure:

  • Precursor Solution Preparation: In a 20 mL glass vial, dissolve the 2-(pyridin-4-yl)pyrimidine-based dicarboxylic acid linker and Zinc Nitrate Hexahydrate in a 1:1 molar ratio in a solvent mixture of DMF and ethanol (e.g., 4:1 v/v). Ensure complete dissolution of all reactants.

  • Transfer to Autoclave: Carefully transfer the precursor solution into a 20 mL Teflon-lined stainless-steel autoclave.

  • Sealing and Heating: Seal the autoclave tightly and place it in a preheated oven at 120°C for 48 hours.[10]

  • Cooling and Crystal Collection: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. Collect the resulting crystals by filtration.

  • Washing: Wash the collected crystals thoroughly with fresh DMF and then with a more volatile solvent like ethanol to remove any unreacted starting materials and residual solvent.[9]

  • Drying and Activation: Dry the purified MOF crystals under vacuum at a moderate temperature (e.g., 80-120°C) to remove the solvent molecules from the pores, a process known as activation.[10]

Diagram of the Solvothermal Synthesis Workflow:

solvothermal_synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Activation dissolve Dissolve Metal Salt & Linker in Solvent transfer Transfer to Autoclave dissolve->transfer Solution heat Heat in Oven (120°C, 48h) transfer->heat Sealed cool Cool to Room Temp. heat->cool Crystallization filter Filter & Collect Crystals cool->filter wash Wash with DMF & Ethanol filter->wash dry Dry Under Vacuum wash->dry Purified MOF

Caption: Workflow for the solvothermal synthesis of a 2-(pyridin-4-yl)pyrimidine-based MOF.

Characterization of 2-(Pyridin-4-yl)pyrimidine-based MOFs

A suite of analytical techniques is essential to confirm the successful synthesis of the desired MOF and to elucidate its structural and physical properties.[11]

Technique Purpose Typical Observations for Pyridinylpyrimidine MOFs
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material. The experimental pattern is compared to a simulated pattern from single-crystal X-ray diffraction data if available.[12]A well-defined diffraction pattern with sharp peaks indicates a highly crystalline material. The absence of peaks from starting materials confirms phase purity.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes.[13]A TGA curve will show an initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable, desolvated framework. A sharp weight loss at higher temperatures signifies framework decomposition.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the MOF and to confirm the coordination of the linker to the metal centers.[14]The FTIR spectrum will show characteristic peaks for the pyridine and pyrimidine rings. A shift in the carboxylate stretching frequencies compared to the free linker indicates coordination to the metal ions.
Gas Sorption Analysis (e.g., N₂ at 77 K) To determine the surface area (typically using the BET method) and pore volume of the activated MOF.[11]The shape of the sorption isotherm provides information about the porosity of the material (microporous, mesoporous, or macroporous).

Applications in Drug Delivery

The unique properties of MOFs, such as their high porosity and tunable functionality, make them excellent candidates for drug delivery systems.[4][15][16] MOFs can encapsulate large amounts of therapeutic agents and release them in a controlled manner.[5]

Drug Loading Strategies

There are two primary methods for loading drugs into MOFs:

  • Post-synthetic Encapsulation: The drug molecules are loaded into the pores of a pre-synthesized MOF through diffusion. This is a straightforward method suitable for a wide range of drugs.[4]

  • In-situ Encapsulation (Direct Assembly): The drug molecules are present in the reaction mixture during the synthesis of the MOF and become entrapped within the growing framework.[4]

The choice of loading strategy depends on the properties of the drug and the MOF.

Controlled Release Mechanisms

The release of drugs from MOFs can be triggered by various internal or external stimuli, such as:

  • pH: The acidic environment of tumor tissues or endosomes can trigger the degradation of the MOF and the release of the encapsulated drug.[16]

  • Light: Photoresponsive linkers or encapsulated molecules can be used to trigger drug release upon irradiation with light of a specific wavelength.

  • Redox potential: Changes in the intracellular redox environment can also be exploited to trigger drug release.

The 2-(pyridin-4-yl)pyrimidine linker itself can be functionalized to incorporate stimuli-responsive moieties, allowing for the design of "smart" drug delivery systems.

Protocol 2: Post-Synthetic Loading of a Model Drug (e.g., 5-Fluorouracil) into a Pyridinylpyrimidine-based MOF

This protocol describes a general procedure for loading a model anticancer drug, 5-Fluorouracil (5-FU), into a pre-synthesized MOF.

Materials:

  • Activated 2-(pyridin-4-yl)pyrimidine-based MOF

  • 5-Fluorouracil (5-FU)

  • Suitable solvent in which 5-FU is soluble (e.g., a mixture of water and an organic solvent)

  • Centrifuge

Step-by-Step Procedure:

  • Prepare Drug Solution: Prepare a solution of 5-FU in the chosen solvent at a known concentration.

  • Incubation: Disperse a known amount of the activated MOF in the 5-FU solution. Stir the suspension at room temperature for 24-48 hours to allow for the diffusion of the drug molecules into the MOF pores.

  • Separation: Separate the drug-loaded MOF from the solution by centrifugation.

  • Washing: Wash the drug-loaded MOF with fresh solvent to remove any drug molecules adsorbed on the external surface.

  • Drying: Dry the drug-loaded MOF under vacuum at a mild temperature.

  • Quantification of Drug Loading: Determine the amount of loaded drug by measuring the concentration of the supernatant before and after loading using a suitable analytical technique (e.g., UV-Vis spectroscopy). The drug loading capacity can be calculated as:

    Loading Capacity (%) = (mass of loaded drug / mass of drug-loaded MOF) x 100

Diagram of the Drug Loading and Release Process:

drug_delivery cluster_loading Drug Loading cluster_release Stimuli-Responsive Release mof Activated MOF loaded_mof Drug-Loaded MOF mof->loaded_mof Incubation drug Drug Solution drug->loaded_mof stimulus Stimulus (e.g., pH) loaded_mof->stimulus released_drug Released Drug stimulus->released_drug degraded_mof Degraded MOF stimulus->degraded_mof

Caption: Schematic of the post-synthetic drug loading and stimuli-responsive release from a MOF.

Conclusion and Future Perspectives

MOFs constructed from 2-(pyridin-4-yl)pyrimidine linkers represent a versatile and promising platform for the development of advanced materials. Their unique structural and electronic properties, coupled with the potential for tailored functionality, make them particularly attractive for applications in drug delivery. Future research in this area will likely focus on the design of multifunctional MOFs that combine therapeutic and diagnostic capabilities, as well as the development of more environmentally friendly and scalable synthesis methods. The continued exploration of the vast chemical space offered by these linkers will undoubtedly lead to the discovery of novel MOFs with unprecedented properties and applications.

References

  • ZYLAB. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. [Link]

  • ResearchGate. Solvothermal synthesis protocol for Mn‐MOF (1). [Link]

  • ChemRxiv. Design and synthesis of pillared metal-organic frameworks featuring olefinic fragments. [Link]

  • UMT JOURNAL. SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. [Link]

  • Rogozea, A. et al. Applications of Metal-Organic Frameworks as Drug Delivery Systems. Polymers (Basel)14 (8), 1649 (2022). [Link]

  • Preprints.org. A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. [Link]

  • ResearchGate. (PDF) Drug Delivery Applications of Metal-Organic Frameworks (MOFs). [Link]

  • Zeraati, M. et al. Fe3O4@iron-based metal–organic framework nanocomposite [Fe3O4@MOF (Fe) NC] as a recyclable magnetic nano-organocatalyst for the environment-friendly synthesis of pyrano[2,3-d]pyrimidine derivatives. RSC Advances12 (1), 1 (2022). [Link]

  • Sun, A. Applications of MOFs in Drug Delivery. Highlights in Science, Engineering and Technology58 , 297-304 (2023). [Link]

  • IAPC Journals. Metal-organic frameworks: Drug delivery applications and future prospects. ADMET and DMPK11 (4), 481-499 (2023). [Link]

  • MDPI. A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. Magnetochemistry9 (3), 73 (2023). [Link]

  • ResearchGate. Synthesis and Structural Characterization of a Series of Novel Zn(II)-based MOFs with Pyridine-2,5-dicarboxylate Linkers. [Link]

  • National Institutes of Health. Sequential Linker Installation in Metal–Organic Frameworks. Accounts of Chemical Research57 (2), 226-239 (2024). [Link]

  • AZoM. Metal Organic Frameworks (MOFs): Techniques for Characterization. [Link]

Sources

Application Note: Synthesis and Characterization of Zn(II) and Cu(II) Coordination Polymers with 2-(Pyridin-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(Pyridin-4-yl)pyrimidine Zinc(II) and Copper(II) Complex Preparation Content Type: Application Note & Protocol Guide Audience: Research Scientists, Crystallographers, and Materials Chemists

Introduction & Scope

The ligand 2-(Pyridin-4-yl)pyrimidine (2-pypym) represents a class of divergent N-heterocyclic donors critical in the field of Crystal Engineering and Metal-Organic Frameworks (MOFs) . Unlike its chelating isomer 2,2'-bipyridine, the 2-pypym ligand possesses a geometry that precludes chelation to a single metal center. The nitrogen atom on the pyridine ring (position 4) is para to the inter-ring bond, while the pyrimidine nitrogens are ortho.

This geometric constraint forces the ligand to act as a bridging spacer , typically resulting in the formation of:

  • 1D Coordination Polymers (Chains)

  • 2D/3D Metal-Organic Frameworks (MOFs)

  • Discrete Multinuclear Metallocycles

This guide provides high-precision protocols for synthesizing Zinc(II) (diamagnetic, luminescent) and Copper(II) (paramagnetic, spin-active) complexes using this ligand.

Ligand Structural Logic
  • Pyridine N (N_py): High basicity, primary coordination site.

  • Pyrimidine Ns (N_pym): Lower basicity, secondary coordination sites, often engaged in weaker interactions or bridging in high-concentration regimes.

Pre-requisite: Ligand Availability[1][2][3]

If 2-(Pyridin-4-yl)pyrimidine is not commercially sourced, it is synthesized via Suzuki-Miyaura Cross-Coupling .

  • Reagents: 2-Chloropyrimidine (1.0 eq), 4-Pyridylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).

  • Conditions: Reflux in DME/Water (2:1) under N₂ for 24h.

  • Purification: Column chromatography (EtOAc/Hexane).

Protocol A: Zinc(II) Complex Preparation (Solvothermal Method)

Objective: Synthesis of crystalline coordination polymers for photophysical characterization. Zn(II) (


) is optically silent in the visible region, making it ideal for studying ligand-centered luminescence or charge transfer bands.
Materials
  • Ligand: 2-(Pyridin-4-yl)pyrimidine (0.1 mmol, 15.7 mg)

  • Metal Salt: Zn(NO₃)₂[1]·6H₂O (0.1 mmol, 29.7 mg) or Zn(ClO₄)₂·6H₂O

  • Solvent: DMF / Ethanol / H₂O mixture (2:1:1 v/v)

  • Apparatus: 23 mL Teflon-lined stainless steel autoclave

Step-by-Step Methodology
  • Pre-mixing: Dissolve the ligand in 4 mL of the DMF/EtOH mixture. Sonicate for 5 minutes to ensure complete dissolution.

  • Metal Addition: Dissolve the Zinc salt in 2 mL of deionized water. Add this dropwise to the ligand solution. A slight turbidity may appear; stir until clear.

  • Solvothermal Treatment: Transfer the solution to the Teflon liner. Seal the autoclave tightly.

  • Heating Profile:

    • Ramp to 100°C over 2 hours.

    • Hold at 100°C for 48 hours .

    • Cool to Room Temperature (RT) at a rate of 5°C/hour (Slow cooling is critical for X-ray quality single crystals).

  • Isolation: Filter the resulting colorless block crystals. Wash with cold EtOH (2 x 5 mL). Air dry.

Mechanism & Troubleshooting
  • Why Solvothermal? The high pressure and temperature increase the solubility of the polymeric species, allowing for reversible bond formation (error correction), which yields defect-free single crystals.

  • Troubleshooting: If amorphous powder forms, increase the solvent volume (dilution favors discrete species or slower nucleation) or reduce the cooling rate.

Protocol B: Copper(II) Complex Preparation (Layering Method)

Objective: Growth of high-purity crystals for magnetic susceptibility studies (S = 1/2 system). Solvothermal methods often reduce Cu(II) to Cu(I); therefore, a room-temperature diffusion method is preferred.

Materials
  • Ligand: 2-(Pyridin-4-yl)pyrimidine (0.1 mmol)

  • Metal Salt: CuCl₂[2]·2H₂O or Cu(OAc)₂·H₂O (0.1 mmol)

  • Solvent A (Dense): Dichloromethane (DCM) or Chloroform

  • Solvent B (Less Dense): Methanol (MeOH) or Ethanol

  • Apparatus: Narrow crystallization tubes (5 mm NMR tubes or straight-walled vials)

Step-by-Step Methodology
  • Bottom Layer (Ligand): Dissolve 15.7 mg of ligand in 2 mL of DCM. Place this solution at the bottom of the tube.

  • Buffer Layer: Carefully add 0.5 mL of pure MeOH/DCM (1:1 mix) on top of the ligand layer using a syringe. Do not disturb the interface.

  • Top Layer (Metal): Dissolve the Copper salt (0.1 mmol) in 2 mL of MeOH. Carefully layer this green/blue solution on top of the buffer layer.

  • Diffusion: Cap the tube with parafilm (poke one small hole to allow slow evaporation, optional). Leave undisturbed in a vibration-free zone for 1-2 weeks.

  • Harvesting: Blue/Green crystals will form at the interface or on the walls. Decant the solvent and wash crystals with cold MeOH.

Mechanism
  • Slow Diffusion: As the layers mix, the local concentration of metal and ligand crosses the nucleation threshold slowly. This prevents rapid precipitation of kinetic products, favoring the thermodynamic coordination polymer.

  • Jahn-Teller Distortion: Cu(II) complexes will exhibit elongated axial bonds. The 2-pypym ligand typically binds in the equatorial plane due to the higher basicity of the pyridine nitrogen.

Visualization of Experimental Workflow

SynthesisWorkflow cluster_Zn Zn(II) Pathway (Luminescence) cluster_Cu Cu(II) Pathway (Magnetism) Start Start: 2-(Pyridin-4-yl)pyrimidine Zn_Salt Zn(NO3)2 / Zn(OAc)2 Start->Zn_Salt Mix in DMF/EtOH Cu_Salt CuCl2 / Cu(ClO4)2 Start->Cu_Salt Dissolve in DCM Solvo Solvothermal 100°C, 48h, Autoclave Zn_Salt->Solvo Seal & Heat Zn_Prod Crystalline Polymer (Thermodynamic Product) Solvo->Zn_Prod Slow Cool Layer Liquid-Liquid Diffusion RT, 1-2 Weeks Cu_Salt->Layer Layer MeOH Solution Cu_Prod Single Crystals (Kinetic/Thermodynamic Control) Layer->Cu_Prod Diffusion

Figure 1: Decision tree for synthesis pathways based on metal ion properties and desired outcome.

Characterization & Data Interpretation

Comparison of Expected Properties
FeatureZn(II) ComplexCu(II) Complex
Electronic Config

(Diamagnetic)

(Paramagnetic)
Color Colorless / WhiteBlue / Green
Geometry Tetrahedral or OctahedralDistorted Octahedral (Jahn-Teller)
NMR (

H)
Sharp signals; shifts indicate coordinationSilent or Broadened (useless)
EPR SilentActive (g-factor anisotropy)
Luminescence Ligand-based emission (often blue-shifted)Quenched (d-d transitions)
Key Spectroscopic Markers
  • IR Spectroscopy:

    • Look for the C=N stretching vibration of the pyridine ring.

    • Free Ligand: ~1590 cm⁻¹.

    • Complex: Shift to 1610–1620 cm⁻¹ . This blue shift confirms coordination of the pyridine nitrogen to the metal center.

  • UV-Vis Spectroscopy (Solid State):

    • Zn(II): Absorption < 400 nm (π-π* transitions).

    • Cu(II): Broad band at 600–800 nm (d-d transition,

      
      ).
      

Safety & Waste Management

  • Perchlorate Warning: If using

    
     or 
    
    
    
    , never heat the solid residue. Perchlorates are potentially explosive when mixed with organic ligands. Use Nitrate or Chloride salts for initial trials.
  • Solvent Disposal: DMF and chlorinated solvents (DCM) must be segregated into halogenated waste streams.

  • Metal Waste: Aqueous layers containing Zn/Cu must be disposed of in heavy metal waste containers, not down the drain.

References

  • Sen, R., Mal, D., Brandão, P., & Lin, Z. (2012).[3] Tetraaquabis[2-(pyridin-4-yl-κN)pyrimidine-5-carboxylato]zinc.[1][3][4] Acta Crystallographica Section E, 68(11), m1429. Link

    • Context: Describes the solvothermal synthesis conditions for a carboxylate derivative, validating the temperature/solvent protocols for this ligand class.
  • Saha, D., Sen, R., Maity, T., & Koner, S. (2011). Variation of networks of Zn(II) with N,N′-spacer: Synthesis, crystal structures and luminescent properties. Inorganica Chimica Acta, 375(1), 210-219. Link

    • Context: Establishes the luminescence properties of Zn(II) complexes with pyridyl-pyrimidine type spacers.
  • Penfold, T. J., et al. (2018). Solvent-induced luminescence quenching: Static and dynamic effects. Chemical Reviews, 118(15), 6975-7025. Link

    • Context: Mechanistic background for interpreting the photophysics of the Zn-complex.

Sources

Application Notes & Protocols for Biological Assay Screening of Pyrimidine-Pyridine Hybrid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of Pyrimidine-Pyridine Hybrids

In the landscape of modern medicinal chemistry, the pyrimidine and pyridine scaffolds are considered "privileged structures" due to their prevalence in FDA-approved drugs and their ability to interact with a wide array of biological targets.[1][2] The molecular hybridization of these two nitrogen-containing heterocycles creates a unique chemical space, offering novel vectors for interaction with key proteins involved in pathological processes, particularly in oncology.[3][4] Pyrimidine-pyridine hybrids have demonstrated significant potential as anticancer agents by targeting critical cellular machinery, including protein kinases, which are often dysregulated in cancer.[5][6]

This guide provides a comprehensive, field-proven framework for the biological evaluation of novel pyrimidine-pyridine hybrid compounds. It is designed for researchers in drug discovery and development, moving beyond simple protocol recitation to explain the scientific rationale behind a multi-tiered screening cascade. Our approach is designed to efficiently identify potent compounds, elucidate their mechanism of action, and validate their primary molecular targets.

The Screening Cascade: A Strategic Approach

A hierarchical screening strategy is essential for the cost-effective and scientifically rigorous evaluation of a new compound library. This cascade approach begins with broad, cell-based assays to identify cytotoxic "hits" and progressively narrows the focus to more specific, target-oriented mechanistic studies for lead optimization.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Validation A Library of Pyrimidine-Pyridine Hybrids B Primary Cytotoxicity Assay (e.g., MTT Assay) A->B C Identify 'Hit' Compounds (IC50 Determination) B->C D Apoptosis vs. Necrosis Assay (Flow Cytometry) C->D Active Hits E Cell Cycle Analysis C->E F Characterize Mode of Cell Death D->F E->F G In-Vitro Kinase Inhibition Assay F->G Validated Leads H Western Blot Analysis (Signaling Pathway Modulation) F->H I Confirm Target Engagement & Mechanism G->I H->I

Fig. 1: A tiered biological assay screening cascade.

Tier 1: Primary Cytotoxicity Screening

Core Objective: To identify and quantify the general cytotoxic or anti-proliferative activity of the synthesized hybrid compounds against a panel of relevant cancer cell lines.

The Causality Behind the Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected as the primary screen due to its robustness, high-throughput scalability, and cost-effectiveness. The principle relies on the conversion of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in metabolically active (i.e., living) cells.[6] The amount of formazan produced is directly proportional to the number of viable cells, providing a reliable measure of a compound's effect on cell proliferation and viability.

Protocol 1: MTT Assay for IC50 Determination
  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) to ~80% confluency.[7]

    • Trypsinize and resuspend cells in fresh complete medium. Perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment:

    • Prepare stock solutions of pyrimidine-pyridine hybrid compounds in sterile DMSO (e.g., 10 mM).

    • Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the 96-well plate and add 100 µL of the medium containing the various compound concentrations. Include wells for "vehicle control" (DMSO only) and "untreated control".

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully aspirate the medium from each well without disturbing the crystals.

    • Add 100 µL of DMSO to each well to solubilize the formazan crystals. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation:

Compound IDScaffold TypeMCF-7 IC50 (µM)A549 IC50 (µM)HCT-116 IC50 (µM)
PYR-PY-01 Thiophene-Pyridine6.13[7]15.54[7]9.58[8]
PYR-PY-02 Pyran-Pyridine4.67[9]3.38[9]>100
PYR-PY-03 Pyrazole-Pyridine7.69[10]>10018.1[8]
Doxorubicin (Control)0.851.200.95

Note: IC50 values are representative examples based on published data for similar scaffolds and should be determined experimentally.

Tier 2: Elucidating the Mechanism of Cell Death

Core Objective: To determine whether the "hit" compounds induce cell death primarily through apoptosis (programmed cell death) or necrosis (uncontrolled cell death), and to assess their impact on cell cycle progression.

The Causality Behind the Choice: Understanding the mode of cell death is a critical step. Apoptosis is a highly regulated and desirable mechanism for anticancer drugs. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard for differentiating apoptotic and necrotic cells.[3] Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.

Protocol 2: Apoptosis Assay via Annexin V/PI Staining
  • Cell Treatment:

    • Seed cells (e.g., 2.5 x 10⁵ cells/well) in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with the pyrimidine-pyridine hybrid compound at its IC50 and 2x IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

    • Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately using a flow cytometer.

    • Data will be plotted as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis, allowing for the quantification of four cell populations:

      • Lower-Left (Annexin V-/PI-): Live cells

      • Lower-Right (Annexin V+/PI-): Early apoptotic cells

      • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V-/PI+): Necrotic cells

Tier 3: Target Identification and Pathway Validation

Core Objective: To validate that the lead compounds inhibit their intended molecular target (e.g., a specific protein kinase) and to confirm the downstream effects on the associated signaling pathway.

The Causality Behind the Choice: Many pyrimidine-pyridine hybrids are designed as kinase inhibitors.[5][9] An in-vitro kinase assay provides direct evidence of target engagement by measuring the compound's ability to inhibit the phosphorylation of a substrate by a purified kinase. Subsequently, Western blotting in a cellular context validates this finding by showing a decrease in the phosphorylation of the kinase's downstream substrates, confirming the compound's mechanism of action within the biological system.

Protocol 3: In-Vitro Kinase Inhibition Assay (Example: EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a well-known protein kinase target in cancer therapy.[11][12]

  • Reaction Setup:

    • In a 96-well plate, combine the reaction buffer, a specific peptide substrate for EGFR, and the pyrimidine-pyridine hybrid compound at various concentrations.

    • Add purified, recombinant human EGFR enzyme to each well to initiate the reaction. Include a "no inhibitor" control.

    • Add an ATP solution (often near the Km for the specific kinase) to start the phosphorylation reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and quantify the amount of ADP produced, which is directly proportional to kinase activity. Commercial kits like ADP-Glo™ are commonly used for this purpose. This system uses a luminescence-based assay to measure ADP.

    • Alternatively, use methods that detect the phosphorylated substrate, such as those involving phosphospecific antibodies.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.

    • Determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.

Protocol 4: Western Blot Analysis of Downstream Signaling

If a compound inhibits EGFR, it should block the downstream PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.

Signaling_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K p Compound Pyrimidine-Pyridine Hybrid Inhibitor Compound->EGFR Inhibition Akt Akt PI3K->Akt p mTOR mTOR Akt->mTOR p Proliferation Cell Proliferation & Survival mTOR->Proliferation

Fig. 2: Inhibition of the EGFR signaling pathway.
  • Protein Extraction:

    • Treat cells with the compound at its IC50 concentration for a defined period (e.g., 6, 12, 24 hours).

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with Tween-20) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of key pathway proteins (e.g., p-EGFR, p-Akt, p-mTOR) and their total protein counterparts (Total EGFR, Total Akt, Total mTOR). Also, probe for a loading control like β-actin or GAPDH.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using an imaging system. A decrease in the signal for the phosphorylated proteins in the compound-treated samples relative to the control indicates successful pathway inhibition.

Conclusion

This structured application guide provides a robust framework for the comprehensive biological evaluation of novel pyrimidine-pyridine hybrid scaffolds. By progressing from broad cytotoxicity screening to specific mechanistic and target validation assays, researchers can efficiently identify promising lead candidates for anticancer drug development. The causality-driven approach ensures that each experimental step provides meaningful data, building a cohesive and scientifically sound profile for each compound of interest.

References

  • Wong, W. L., et al. (2017). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Semwal, R., et al. (2024). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Semantic Scholar. Available at: [Link]

  • Mihai, D. P., et al. (2024). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. Molecules. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of the Iranian Chemical Society. Available at: [Link]

  • Raghuwanshi, M., et al. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Xu, Z., et al. (2026). Current Landscape and Therapeutic Prospects of Indole Hybrids for Colorectal Cancer Treatment. Archiv der Pharmazie. Available at: [Link]

  • Hassan, A., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry. Available at: [Link]

  • Sharma, S., et al. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. Available at: [Link]

  • Kaur, M., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. ACS Omega. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Taylor & Francis Online. Available at: [Link]

  • Lesyk, R., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Hsieh, P.-C., et al. (2023). Discovery of Pyrimidine- and Coumarin-Linked Hybrid Molecules as Inducers of JNK Phosphorylation through ROS Generation in Breast Cancer Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Devidi, S., et al. (2025). Evaluation of anticancer activity of novel pyrimidine aniline molecular hybrids: Synthesis and characterization. Annals of Phytomedicine. Available at: [Link]

  • Ismail, M. A., et al. (2026). Chemical structures of selected pyrimidine-pyridine hybrids. ResearchGate. Available at: [Link]

  • El-Gamal, M. I., et al. (2025). Pyridine and pyrimidines-tethered antitumor drugs. ResearchGate. Available at: [Link]

  • El-Damasy, D. A., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future Medicinal Chemistry. Available at: [Link]

  • Masłyk, M., et al. (2025). Synthesis and Antiproliferative Activity against Melanoma Cells of New Heterocyclic Hybrids Based on Pyridine and Pyrimidine Scaffolds. Bentham Science. Available at: [Link]

  • Dubey, R., et al. (2021). Triazole-Pyrimidine Hybrids as EGFR Inhibitors... Drug Development Research. Available at: [Link]

  • Fares, M., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • El-Naggar, A. M., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Medicinal Chemistry. Available at: [Link]

  • Patil, S., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry. Available at: [Link]

  • Lee, H., et al. (2025). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. ResearchGate. Available at: [Link]

  • El-Damasy, D. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available at: [Link]

  • Fares, M., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Fallacara, A. L., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. International Journal of Molecular Sciences. Available at: [Link]

  • Löffler, M., et al. (2005). Pyrimidine Pathways in Health and Disease. Trends in Molecular Medicine. Available at: [Link]

  • Chiacchio, M. A., et al. (2018). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Current Medicinal Chemistry. Available at: [Link]

Sources

Application Note: Advanced Crystallization Strategies for 2-(Pyridin-4-yl)pyrimidine Coordination Networks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Ligand Profile

This guide details the synthesis and crystallization of coordination polymers (CPs) utilizing 2-(Pyridin-4-yl)pyrimidine (4-pypm).[1] Unlike symmetric linkers (e.g., 4,4'-bipyridine), 4-pypm possesses inherent asymmetry and distinct basicity between its pyridine and pyrimidine nitrogen atoms.[1] This asymmetry introduces unique challenges in controlling topology, often leading to competition between discrete molecular boxes and infinite 1D/2D/3D networks.[1]

Successful crystallization requires a dual-approach strategy: Thermodynamic Control (Solvothermal) to correct defect sites in robust frameworks, and Kinetic Control (Diffusion) to capture metastable phases driven by weak interactions (π-π stacking).[1]

Ligand Physicochemical Profile
ParameterCharacteristicImplication for Crystal Growth
Geometry Angular/BentFavors helical chains or lower-symmetry space groups (e.g., P2₁/c).[1]
Donors 3 Nitrogen atomsPyridine N is the primary donor; Pyrimidine Ns are secondary/bridging.[1]
Solubility Soluble in MeOH, EtOH, DMFRequires polar organic solvents; poor solubility in non-polar hydrocarbons.[1]
pKa ~5.2 (Pyridine)pH sensitivity; protonation at low pH prevents coordination.[1]

Method A: Liquid-Liquid Diffusion (Layering)

Best for: Kinetic control, growing X-ray quality single crystals of metastable phases.[1]

The Mechanism

Layering relies on the slow diffusion of a "precipitant" (solvent in which the complex is insoluble) into a "solvent" (containing the metal and ligand). The critical innovation here is the Buffer Zone —a layer of pure solvent that mediates the mixing rate, preventing immediate amorphous precipitation.[1]

Protocol 1: The Tri-Layer Density Gradient

Reagents:

  • Ligand: 2-(Pyridin-4-yl)pyrimidine (0.1 mmol)[1]

  • Metal Salt: Zn(NO3)2[1]·6H2O or Cu(ClO4)2[1]·6H2O (0.1 mmol)[1]

  • Solvents: Dichloromethane (DCM), Methanol (MeOH)[1]

Step-by-Step Procedure:

  • Bottom Layer (High Density): Dissolve 0.1 mmol of the ligand in 2 mL of DCM in a narrow borosilicate glass tube (5mm diameter). If solubility is low, add drops of MeOH until clear.[1]

  • Buffer Zone: Carefully pipette 1 mL of a 1:1 DCM:MeOH mixture down the side of the tube. Crucial: Do not disturb the interface.

  • Top Layer (Low Density): Dissolve 0.1 mmol of Metal Salt in 2 mL of MeOH. Layer this gently on top of the buffer.[1]

  • Incubation: Seal the tube with Parafilm (poke one pinhole if pressure release is needed, otherwise seal tight).[1] Store at 20°C in a vibration-free environment.

  • Harvest: Crystals typically appear at the interface or on the glass walls within 3–7 days.[1]

Visualization: Layering Workflow

Layering_Protocol cluster_0 Preparation Phase cluster_1 Diffusion Phase L_Sol Ligand Solution (High Density: DCM) Buffer Buffer Zone (1:1 DCM:MeOH) L_Sol->Buffer Layer 1 Interface Interface Mixing (Supersaturation Zone) L_Sol->Interface Slow Diffusion M_Sol Metal Solution (Low Density: MeOH) Buffer->M_Sol Layer 2 M_Sol->Interface Slow Diffusion Nucleation Nucleation (Heterogeneous on Glass) Interface->Nucleation Growth Crystal Growth (3-7 Days) Nucleation->Growth

Caption: Density-driven diffusion creates a controlled supersaturation zone at the interface, promoting high-quality single crystal growth.[1]

Method B: Solvothermal Synthesis

Best for: Thermodynamic control, high-yield production, and robust MOF architectures.[1]

The Mechanism

High pressure and temperature increase the solubility of precursors, allowing the system to overcome kinetic barriers.[1] This reversibility enables "error correction"—if a defect forms, it can re-dissolve and re-crystallize in the correct thermodynamic orientation.[1]

Protocol 2: Autoclave Synthesis

Reagents:

  • Ligand: 2-(Pyridin-4-yl)pyrimidine (0.2 mmol)[1]

  • Metal Salt: Cd(NO3)2[1]·4H2O or Co(NO3)2[1]·6H2O (0.2 mmol)[1]

  • Acid Modulator (Optional): 1,4-Benzenedicarboxylic acid (H2BDC) (0.1 mmol) - Used to create pillared-layer structures.[1]

  • Solvent: DMF/H2O (3:1 v/v, 10 mL total)

Step-by-Step Procedure:

  • Pre-mixing: Combine Ligand, Metal Salt, and Modulator in a 20 mL glass vial. Add solvent mixture.[1][2][3][4][5][6]

  • Sonication: Sonicate for 10 minutes until a homogeneous suspension is formed. Note: Complete dissolution is not required before heating.[1]

  • Sealing: Transfer suspension to a 23 mL Teflon-lined stainless steel autoclave. Seal tightly.

  • Thermal Program:

    • Ramp up: 2°C/min to 120°C (or 160°C for higher stability).

    • Hold: 72 hours.

    • Cool down: 0.1°C/min to Room Temperature. Critical: Slow cooling prevents thermal shock and micro-crystallinity.[1]

  • Washing: Filter crystals, wash with DMF (3x) and Ethanol (3x) to remove unreacted ligand.[1]

Visualization: Solvothermal Pathway

Solvothermal_Workflow Mix Precursor Mixing (DMF/H2O) Seal Autoclave Sealing (Teflon Liner) Mix->Seal Heat Hydrothermal Treatment (120-160°C, 72h) Seal->Heat Pressure Build-up Cool Controlled Cooling (0.1°C/min) Heat->Cool Oswald Ripening Harvest Filtration & Washing (Phase Pure CP) Cool->Harvest

Caption: The solvothermal workflow emphasizes controlled heating and cooling ramps to ensure thermodynamic product stability.

Critical Parameter Optimization

To ensure reproducibility, the following parameters must be monitored.

ParameterOptimization StrategyEffect on 4-pypm CPs
Metal:Ligand Ratio Standard 1:1 or 1:21:2 favors discrete complexes; 1:1 favors infinite chains/networks.[1]
pH Value Adjust with dil. HNO3 or TEALow pH (<4) protonates the pyrimidine ring, blocking coordination.[1] Optimal range: 5–7.[1]
Counter-Anion NO3⁻ vs SO4²⁻ vs ClO4⁻Nitrate often acts as a terminal ligand; Sulfate can bridge metal centers, increasing dimensionality.[1]
Temperature 80°C vs 160°CHigher temps favor denser phases (thermodynamic products); lower temps favor open, porous phases (kinetic).[1]

Validation & Troubleshooting

Self-Validating the Protocol:

  • Optical Check: Before sealing (Layering), ensure the interface is distinct.[1] If cloudy immediately, the concentrations are too high—dilute by 50%.[1]

  • Product Clarity: After Solvothermal synthesis, the supernatant should be clear.[1] If colored, unreacted metal ions remain (adjust stoichiometry).[1]

  • Phase Purity: Compare Powder X-Ray Diffraction (PXRD) of the bulk sample against the simulated pattern from Single Crystal X-Ray Diffraction (SC-XRD).

Common Failure Modes:

  • Amorphous Powder:[1] Cooling rate too fast (Solvothermal) or diffusion too fast (Layering).[1] Fix: Increase buffer volume or lower cooling rate.

  • Oiling Out: Ligand is too soluble in the organic layer.[1] Fix: Switch light solvent from MeOH to EtOH or Isopropanol.

References

  • Dong, W. W., et al. (2009).[1][5] "Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate."[1] Acta Crystallographica Section E, 65(3), o690.[1] Link

    • Relevance: Provides specific solubility data and crystal packing interactions for 4-pyridyl-pyrimidine deriv
  • Pal, S., et al. (2016).[1][7] "Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies." CrystEngComm, 18, 1825-1831.[1] Link

    • Relevance: Establishes the temperature-dependence protocol (kinetic vs thermodynamic) for pyridyl-based CPs.
  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Preparation of Lanthanide Coordination Polymers." BenchChem.[1][2] Link[1]

    • Relevance: General authoritative protocol for solvothermal autoclave handling and safety.
  • Schlenk Line Survival Guide. (2021). "Crystallisation Techniques: Liquid-Liquid Diffusion." Link

    • Relevance: Standard operating procedure for the layering technique described in Method A.

Sources

Application Note: Microwave-Assisted Synthesis of 2-(Pyridin-4-yl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(pyridin-4-yl)pyrimidine scaffold is a privileged structural motif in medicinal chemistry, serving as the core pharmacophore in fast-acting antimalarials[1] and potent endothelin receptor antagonists such as Tezosentan and Clazosentan[2]. Traditionally, the cyclocondensation required to build this heterocyclic system relies on prolonged conductive heating (often 3 to 4 days of reflux), which suffers from moderate yields, thermal degradation of intermediates, and poor atom economy[1].

This application note details a highly optimized, self-validating microwave-assisted organic synthesis (MAOS) protocol. By leveraging dielectric heating in highly polar solvents, this methodology reduces reaction times from 72 hours to under 60 minutes while significantly improving overall yields[3].

Mechanistic Rationale & Experimental Design

The synthesis of the 2-(pyridin-4-yl)pyrimidine core is achieved via a multicomponent cyclocondensation between a dinucleophile (4-amidinopyridine) and a dielectrophile (a 1,3-dicarbonyl compound such as dimethyl malonate or acetylacetone)[1].

Causality of Reagent Selection:

  • N-Methyl-2-pyrrolidone (NMP): Selected as the solvent over traditional methanol. NMP possesses a high loss tangent (

    
    ), meaning it couples highly efficiently with microwave frequencies (2.45 GHz). This allows the reaction to rapidly reach 150 °C via direct molecular friction without the dangerous pressure spikes associated with superheating low-boiling solvents like methanol.
    
  • Sodium Methoxide (NaOMe): Serves a dual mechanistic purpose. First, 4-amidinopyridine is supplied as a stable hydrochloride salt; NaOMe neutralizes the HCl to liberate the reactive free amidine. Second, it deprotonates the active methylene of the 1,3-dicarbonyl, increasing the electrophilicity of the adjacent carbonyls and facilitating the initial nucleophilic attack[4].

Pathway Amidine 4-Amidinopyridine HCl (Dinucleophile) Base Base Activation (NaOMe) Yields Free Amidine & Enolate Amidine->Base Dicarbonyl 1,3-Dicarbonyl Compound (Dielectrophile) Dicarbonyl->Base MW Microwave Irradiation (120-150 °C, NMP) Base->MW Condensation Nucleophilic Attack (Amidine attacks Carbonyl) MW->Condensation Cyclization Cyclocondensation (-2 MeOH or H2O) Condensation->Cyclization Product 2-(Pyridin-4-yl)pyrimidine Target Scaffold Cyclization->Product

Workflow and mechanistic pathway for microwave-assisted pyrimidine cyclocondensation.

Equipment & Materials

  • Microwave Reactor: Dedicated scientific microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with dynamic power modulation and IR/fiber-optic temperature sensors.

  • Reagents: 4-Amidinopyridine hydrochloride (1.0 eq), Dimethyl malonate (1.0 eq), Sodium methoxide (4.0 eq).

  • Solvents: Anhydrous N-Methyl-2-pyrrolidone (NMP), Glacial acetic acid, Deionized water.

Step-by-Step Experimental Protocol

The following protocol describes the synthesis of 2-(pyridin-4-yl)pyrimidine-4,6-diol.[1]

Step 1: Reagent Assembly & Activation

  • In a 30 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, suspend 4-amidinopyridine hydrochloride (0.5 g, 3.17 mmol) in anhydrous NMP (10 mL).

  • Add dimethyl malonate (0.363 mL, 3.17 mmol) to the suspension.

  • Slowly add sodium methoxide (686 mg, 12.69 mmol).

  • Self-Validation Check: The mixture will undergo a noticeable color and phase change as the free amidine is liberated and the enolate is formed. Ensure the vial is sealed with a pressure-rated Teflon/silicone septum.

Step 2: Microwave Irradiation

  • Place the vial in the microwave cavity. Set the parameters to: Temperature: 150 °C, Time: 60 minutes, Max Power: 200 W, Cooling: Dynamic (compressed air).

  • Self-Validation Check: Monitor the real-time pressure curve. A slight, steady increase in pressure (typically 2–4 bar) should be observed, corresponding to the release of methanol as a byproduct of the cyclocondensation. A sudden, sharp spike indicates solvent boiling or thermal runaway, requiring immediate power attenuation.

Step 3: Reaction Quenching & Precipitation

  • Upon completion and automated cooling to <40 °C, transfer the crude mixture to a round-bottom flask and concentrate under reduced pressure to remove excess NMP.

  • Dilute the resulting viscous residue with deionized water (10 mL).

  • Critical Step: Slowly acidify the mixture dropwise with concentrated acetic acid until the pH reaches exactly 6.0.

  • Causality: The pyrimidine-4,6-diol product exists in a tautomeric equilibrium and forms highly water-soluble enolate salts at basic pH. Acidifying to pH 6 ensures the compound is fully protonated to its neutral, least soluble form, triggering rapid precipitation[1].

  • Self-Validation Check: If the solution remains clear upon acidification, the pH has likely overshot to highly acidic conditions (pH < 3), protonating the pyridine nitrogen and re-solubilizing the product. If this occurs, carefully back-titrate with dilute NaOH until turbidity appears.

Step 4: Isolation

  • Filter the resulting precipitate under vacuum, wash sequentially with cold water and cold ethanol, and dry under high vacuum to afford the pure 2-(pyridin-4-yl)pyrimidine-4,6-diol.

Quantitative Data & Method Comparison

The transition from conventional conductive heating to microwave irradiation yields a highly efficient process. The table below summarizes the optimization data for the synthesis of the 2-(pyridin-4-yl)pyrimidine-4,6-diol intermediate[1].

ParameterConventional HeatingMicrowave IrradiationMechanistic Causality / Observation
Solvent MethanolNMPNMP's high

allows rapid energy transfer without extreme pressure.
Temperature 65 °C (Reflux)150 °CMW overcomes the high activation energy of the second cyclization step.
Reaction Time 72 Hours1 HourDirect dielectric heating accelerates reaction kinetics by over 70-fold.
Yield (%) 55%70%Shorter reaction times prevent thermal degradation of the pyrimidine core.

Conclusion & Future Applications

The microwave-assisted cyclocondensation of 4-amidinopyridine with 1,3-dicarbonyls provides a robust, high-yield pathway to 2-(pyridin-4-yl)pyrimidine derivatives. By utilizing NMP as a microwave-absorbing solvent and carefully controlling the pH during workup, researchers can avoid the multi-day reflux times and poor yields associated with traditional methods[1]. This protocol is highly scalable and can be adapted for automated parallel synthesis to generate diverse libraries of pyrimidine-based kinase inhibitors, antimalarials, and endothelin receptor antagonists[2].

References

1.[2] Tezosentan disodium, Ro-61-0612, Veletri - 药物合成数据库. DrugFuture. URL: 2.[3] A new one-step synthesis of pyridines under microwave-assisted conditions. Organic Chemistry Portal. URL: 3.[1] Trisubstituted Pyrimidines as Efficacious and Fast-Acting Antimalarials. National Institutes of Health (PMC). URL: 4.[4] Base mediated direct C-H amination for pyrimidines synthesis from amidines and cinnamaldehydes using oxygen as green oxidants. RHHZ. URL:

Sources

Functionalization of 2-(Pyridin-4-yl)pyrimidine for medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Functionalization of 2-(Pyridin-4-yl)pyrimidine Scaffolds in Medicinal Chemistry

Introduction: The Strategic Value of the Scaffold

The 2-(pyridin-4-yl)pyrimidine core is a privileged scaffold in modern medicinal chemistry, serving as the structural foundation for a diverse array of therapeutics, including protein kinase inhibitors, PDE5 inhibitors, and G-protein-coupled receptor (GPCR) modulators[1][2].

From a rational drug design perspective, this scaffold is highly prized due to its predictable and versatile binding geometry. The pyrimidine nitrogen atoms frequently act as critical hydrogen-bond acceptors for the backbone amides of kinase hinge regions, while the 4-pyridyl substituent projects directly into the solvent-exposed channel or interacts with the highly conserved Aspartate residue of the DFG motif via salt bridges or water-mediated hydrogen bonds[2]. Because the pyrimidine ring is highly electron-deficient, it is uniquely suited for late-stage functionalization, allowing medicinal chemists to rapidly generate expansive structure-activity relationship (SAR) libraries[3][4].

BindingLogic Ligand 2-(Pyridin-4-yl) pyrimidine Core Hinge Kinase Hinge Region (H-Bond Acceptor) Ligand->Hinge Pyrimidine N1/N3 Solvent Solvent/Hydrophobic Pockets (C4/C5/C6 Vectors) Ligand->Solvent SNAr / Cross-Coupling DFG DFG Motif / Aspartate (Salt Bridge/Water Network) Ligand->DFG Pyridine N4

Fig 1: Pharmacophore mapping of the 2-(pyridin-4-yl)pyrimidine scaffold in kinase binding.

Mechanistic Rationale for Functionalization

The functionalization of 2-(pyridin-4-yl)pyrimidine relies heavily on the electronic disparity across the pyrimidine ring[4].

  • C4 and C6 Positions (Nucleophilic Aromatic Substitution - SNAr): The nitrogen atoms at positions 1 and 3 withdraw electron density from the C2, C4, and C6 positions. When equipped with leaving groups (e.g., halogens), the C4 and C6 positions are highly activated for SNAr. A critical mechanistic advantage is that the first SNAr reaction is fast, but the introduction of an electron-donating amine deactivates the ring, making the second SNAr reaction significantly slower. This allows for precise, step-wise asymmetric functionalization.

  • C5 Position (Palladium-Catalyzed Cross-Coupling): The C5 position is the least electron-deficient carbon on the pyrimidine ring. It is generally unreactive toward nucleophiles but is ideal for oxidative addition by transition metals, making it the primary target for Suzuki-Miyaura or Sonogashira cross-coupling[3].

  • Pyridine Nitrogen (N-Oxidation): The pyridine nitrogen can be selectively oxidized to an N-oxide using peracetic acid or mCPBA. This modification is frequently used to improve aqueous solubility, alter the metabolic profile, or introduce new hydrogen-bond acceptor capabilities[5].

SyntheticWorkflow Core 4,6-Dichloro-2-(pyridin-4-yl) pyrimidine SNAr1 Regioselective SNAr (Primary Amine, 40°C) Core->SNAr1 C4 Functionalization Coupling Pd-Catalyzed Coupling (C5-Halogenated Cores) Core->Coupling C5 Functionalization SNAr2 Secondary SNAr (Alkoxide/Amine, 100°C) SNAr1->SNAr2 C6 Functionalization NOxide Selective N-Oxidation (Peracetic Acid) SNAr2->NOxide Pyridine Modification

Fig 2: Chemodivergent functionalization workflow for 2-(pyridin-4-yl)pyrimidine.

Experimental Protocols: Self-Validating Systems

Protocol A: Regioselective Step-Wise SNAr at C4 and C6

Objective: To synthesize an asymmetric 4-amino-6-alkoxy-2-(pyridin-4-yl)pyrimidine derivative. Causality & Design: Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge HCl without competing with the primary amine. Tetrahydrofuran (THF) is chosen for the first step to maintain a mild reflux temperature, preventing over-reaction.

Step 1: Mono-amination at C4

  • Setup: In an oven-dried round-bottom flask, dissolve 4,6-dichloro-2-(pyridin-4-yl)pyrimidine (1.0 eq) in anhydrous THF (0.2 M).

  • Reagent Addition: Add DIPEA (1.5 eq) followed by the primary amine (1.05 eq) dropwise at 0°C.

  • Reaction: Warm to room temperature, then heat to 40°C for 4 hours.

  • Validation (In-Process): Monitor via LC-MS. The reaction is complete when the starting material mass disappears, replaced by the [M+H]+ of the mono-adduct. The deactivated nature of the mono-aminated product prevents di-amination at this temperature.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Step 2: Alkoxylation at C6

  • Setup: Dissolve the crude mono-aminated intermediate (1.0 eq) in anhydrous DMF (0.1 M).

  • Activation: In a separate vial, treat the desired alcohol (1.5 eq) with Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) at 0°C for 30 minutes to generate the highly nucleophilic alkoxide.

  • Reaction: Transfer the alkoxide solution to the main reaction flask. Heat to 100°C for 12 hours. Causality: The elevated temperature is mandatory because the C6 position is now electronically deactivated by the C4 amine.

  • Validation: TLC (Hexanes:EtOAc 1:1) should reveal a new, more polar spot.

  • Purification: Purify via flash column chromatography (SiO2) to yield the pure asymmetric product.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at C5

Objective: To introduce an aryl or heteroaryl group at the C5 position of 5-bromo-2-(pyridin-4-yl)pyrimidine. Causality & Design: Pd(dppf)Cl2 is selected as the catalyst because its large bite angle facilitates the reductive elimination step, which is often the bottleneck in sterically hindered pyrimidine couplings. A biphasic solvent system (1,4-Dioxane/H2O) is critical; water is required to convert the boronic acid into the reactive boronate complex.

  • Setup: Charge a Schlenk flask with 5-bromo-2-(pyridin-4-yl)pyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Base Addition: Add a 2.0 M aqueous solution of Na2CO3 (3.0 eq) and 1,4-Dioxane (to achieve a 0.1 M overall concentration).

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles or vigorously sparge with Argon for 15 minutes. Causality: Oxygen rapidly degrades the active Pd(0) species, leading to homocoupling of the boronic acid and reaction failure.

  • Reaction: Heat the mixture to 90°C under Argon for 8 hours.

  • Validation & Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black, washing the pad with EtOAc. Concentrate the filtrate and purify via reverse-phase preparative HPLC to ensure the removal of trace metal contaminants, which can cause false positives in subsequent kinase biochemical assays.

Quantitative Data Analysis: Physicochemical Impact of Functionalization

The functionalization of the 2-(pyridin-4-yl)pyrimidine scaffold drastically alters its physicochemical properties, which must be carefully balanced during lead optimization to achieve oral bioavailability (Lipinski's Rule of 5).

Functionalization SiteSubstituent TypeImpact on cLogPImpact on Aqueous SolubilityPrimary Pharmacological Role
C4 / C6 Aliphatic AminesDecreases (-0.5 to -1.2)Highly IncreasedSolvent channel projection; improves PK profile.
C4 / C6 Aromatic EthersIncreases (+1.0 to +2.5)DecreasedHydrophobic pocket binding; increases potency.
C5 Aryl / HeteroarylIncreases (+1.5 to +3.0)DecreasedInduces conformational twist; enhances selectivity.
Pyridine N1 N-OxideDecreases (-1.0 to -1.5)Highly IncreasedDisrupts specific off-target salt bridges; alters metabolism.

Table 1: General trends in physicochemical properties following regioselective functionalization of the 2-(pyridin-4-yl)pyrimidine core.

References

  • Annulative Skeletal Diversification of Pyrimidines to Expanded Heteroaromatic Space Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines Source: RSC Advances (RSC Publishing) URL:[Link]

  • Substituted Piperidines as GPR119 Modulators for the Treatment of Metabolic Disorders (EP 2718288 B1) Source: European Patent Office / Googleapis URL:[Link]

  • Imidazopyridazines for Use as Protein Kinase Inhibitors (US20110046127A1) Source: Molaid / US Patent Office URL:[Link]

  • AXV-034343 - Clazosentan Synthesis and Medicinal Chemistry Source: All About Drugs URL:[Link]

Sources

Troubleshooting & Optimization

Improving yield of 2-(Pyridin-4-yl)pyrimidine in condensation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-SYN-004 Topic: Yield Optimization for 2-(Pyridin-4-yl)pyrimidine via Condensation Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry[1]

Diagnostic Framework: The Reaction System

You are likely synthesizing 2-(pyridin-4-yl)pyrimidine via the Pinner synthesis or a modification thereof.[1] The core reaction involves condensing Isonicotinamidine (the nucleophile) with a C3-electrophile (typically a malonaldehyde equivalent).[1]

While this looks like a simple cyclization, the yield is often compromised by three "silent killers":

  • Amidine Instability: Isonicotinamidine is stable as a hydrochloride salt but unstable as a free base.[1]

  • Electrophile Polymerization: Malonaldehyde bis(dimethyl acetal) (a common reagent) polymerizes under the strong acidic/basic conditions required for cyclization.[1]

  • Water Solubility: The product is a bis-heterocycle with high polarity, leading to massive losses during aqueous workup.[1]

The "Golden Route" Recommendation

Stop using 1,1,3,3-tetramethoxypropane.[1] Switch to Vinamidinium salts (e.g., 3-(dimethylamino)acrolein or its perchlorate salts).[1] They are more thermally stable and less prone to polymerization, significantly improving yield.

Troubleshooting Q&A (The "Friction Points")

Q1: My reaction mixture turns into a black tar within 1 hour. What happened?

Diagnosis: Thermal decomposition of the electrophile. Root Cause: If you are using 1,1,3,3-tetramethoxypropane in the presence of strong acid (to hydrolyze the acetal) or strong base (for cyclization) at high temperatures, it polymerizes before the amidine can attack. Solution:

  • Protocol Shift: Use 3-(dimethylamino)acrolein .[1] It is an "activated" equivalent of malonaldehyde that reacts faster than it decomposes.

  • Temperature Staging: Do not go straight to reflux. Stir at room temperature for 2 hours to allow the initial Michael addition/elimination to occur, then heat to cyclize.[1]

Q2: I see starting material (Isonicotinamidine) remaining by TLC/LCMS even after 24 hours.

Diagnosis: Poor nucleophilicity due to "Salt Lock."[1] Root Cause: Isonicotinamidine is supplied as a hydrochloride salt.[1] It must be deprotonated to react.[1] However, isonicotinamidine free base hydrolyzes to isonicotinamide in the presence of water/hydroxide. Solution:

  • The "Dry" Base Method: Use Sodium Ethoxide (NaOEt) in absolute ethanol. Generate NaOEt in situ (Na metal + EtOH) or buy 21% wt solution. This ensures deprotonation without introducing water.[1]

  • Stoichiometry: Use exactly 1.1 equivalents of base relative to the amidine HCl. Excess base degrades the vinamidinium salt.

Q3: My crude yield is low (<30%), but the reaction looks clean on LCMS. Where is my product?

Diagnosis: Partitioning failure (The "Water Trap").[1] Root Cause: 2-(Pyridin-4-yl)pyrimidine is a basic bis-heterocycle.[1] If your workup involves an acidic wash or even neutral water, the product protonates and stays in the aqueous phase. Solution:

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • Solvent Switch: Do not extract with Ethyl Acetate. Use DCM:Isopropanol (3:1) or Chloroform .[1] These solvent systems are far better at pulling polar heterocycles from water.[1]

Optimized Experimental Protocol

Objective: Synthesis of 2-(pyridin-4-yl)pyrimidine using the Vinamidinium Method.

Reagents
  • Isonicotinamidine Hydrochloride (1.0 equiv)[1]

  • 3-(Dimethylamino)acrolein (1.2 equiv) [Alternative: 1,3-Bis(dimethylamino)trimethinium perchlorate][1]

  • Sodium Ethoxide (1.1 equiv, 21% in EtOH)[1]

  • Solvent: Absolute Ethanol (0.5 M concentration)

Step-by-Step Workflow
  • Liberation (0 min): In a dry round-bottom flask under Argon, dissolve Isonicotinamidine HCl in Absolute Ethanol. Add NaOEt dropwise at 0°C. Stir for 15 mins. Note: You may see NaCl precipitate; this is good.[1]

  • Addition (15 min): Add 3-(dimethylamino)acrolein in one portion. The solution typically turns yellow/orange.

  • Induction (15 min - 2 hrs): Remove ice bath. Stir at Room Temperature for 2 hours. Critical Step: This allows the formation of the intermediate enamine without thermal stress.

  • Cyclization (2 hrs - 6 hrs): Heat the mixture to reflux (80°C) for 4 hours. Monitor by LCMS.[1]

  • Workup (Isolation):

    • Cool to room temperature.[1]

    • Evaporate ethanol in vacuo (do not add water yet).

    • Resuspend the residue in minimal water (pH ~9).[1]

    • Extract continuously with Chloroform or DCM/IPA (3:1) (3x).[1]

    • Dry organic layer over Na2SO4 and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM/MeOH gradient).

Visualizing the Chemistry

A. Reaction Mechanism (The "Why")

This diagram illustrates the critical pathway using the vinamidinium salt, highlighting the intermediate that must form before heating.

ReactionMechanism Start Isonicotinamidine HCl Salt FreeBase Free Amidine (Nucleophile) Start->FreeBase Deprotonation Base NaOEt (Base) Base->FreeBase Intermediate Aza-diene Intermediate FreeBase->Intermediate Michael Addition (RT) Electrophile 3-(Dimethylamino) acrolein Electrophile->Intermediate Product 2-(Pyridin-4-yl) pyrimidine Intermediate->Product Cyclization (Reflux) Heat Heat (- Me2NH) Heat->Product

Caption: The stepwise conversion requires base-mediated liberation of the amidine followed by a two-stage condensation.[1]

B. Troubleshooting Logic Tree

Use this flow to diagnose yield issues during the experiment.

Troubleshooting Issue Low Yield Detected Check1 Is Reaction Black/Tarry? Issue->Check1 Check2 Is Starting Material Left? Check1->Check2 No Sol1 Use Vinamidinium Salt Reduce Temp Ramp Check1->Sol1 Yes Check3 Is Aqueous Layer Product-Rich? Check2->Check3 No Sol2 Check Base Equiv. Dry Solvents Check2->Sol2 Yes Sol3 Use DCM:IPA (3:1) Saturate with NaCl Check3->Sol3 Yes

Caption: Decision matrix for diagnosing common failure modes in pyrimidine condensation.

References

  • Vinamidinium Salts in Synthesis

    • Title: Preparation and Application of Vinamidinium Salts in Organic Synthesis.[2][3]

    • Source:Current Organic Chemistry (via ResearchGate).[1]

    • Significance: Establishes the superiority of vinamidinium salts over acetals for cleaner condens
  • Deconstruction-Reconstruction Strategy

    • Title: A deconstruction–reconstruction strategy for pyrimidine diversification.[1][2][3]

    • Source:Nature Communications (via NIH/PMC).[1]

    • Significance: Validates the reaction pathway and stability of the pyrimidine core.
  • Solubility Data & Workup

    • Title: Solubility of a Series of Pyrimidine Deriv
    • Source:Revue Roumaine de Chimie.
    • Significance: Provides data supporting the high polarity of these derivatives, necessit

Sources

Technical Support Center: Pyrimidine Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Amidine Impurities Ticket Type: Advanced Purification Troubleshooting Status: Open

Executive Summary

The condensation of amidines (or guanidines) with 1,3-dicarbonyls is the cornerstone of pyrimidine synthesis (e.g., Pinner or Biginelli reactions).[1] However, unreacted amidines are notorious impurities. They are strongly basic, highly polar, and often co-elute with products on silica gel, appearing as "streaks" that contaminate NMR spectra and skew biological assay data.

This guide provides a tiered troubleshooting approach based on the physicochemical difference between your target pyrimidine and the amidine impurity.

Part 1: The Physicochemical Basis of Separation

To remove the impurity, you must exploit the property gap. The most reliable lever is Basicity (


) .
ComponentApproximate

(Conjugate Acid)
Behavior at pH 7Behavior at pH 1
Amidine (Impurity) 11.0 – 12.5 Fully Ionized (Cationic)Fully Ionized (Cationic)
Pyrimidine (Product) 1.0 – 2.5 (Ring N)Neutral (Lipophilic)Variable (Often Protonated)

The Strategy: Because amidines remain protonated (cationic/water-soluble) over a massive pH range, while pyrimidines are often neutral at mildly acidic pH, Liquid-Liquid Extraction (LLE) is the primary removal method. If LLE fails (due to product polarity), we move to Chemical Scavenging .

Part 2: Primary Protocol – The "pH Swing" Wash

Applicability: Lipophilic pyrimidines (LogP > 1) with no highly basic side chains.

The Logic

Most pyrimidines are weak bases. By washing the organic layer with a dilute acid, you protonate the highly basic amidine (forcing it into the aqueous layer) while the weakly basic pyrimidine remains neutral in the organic layer.

Step-by-Step Protocol
  • Dissolution: Dissolve your crude reaction mixture in a non-polar solvent (DCM or EtOAc). Avoid ether if your product has solubility issues.

  • The Acid Wash: Wash the organic phase twice with 10% Citric Acid (aq) or 0.5 M HCl .

    • Why Citric Acid? It acts as a buffer around pH 3-4. This is low enough to keep the amidine fully protonated (

      
       ~12) but often high enough to prevent protonation of the pyrimidine ring (
      
      
      
      ~1.5), preventing product loss to the water layer.
  • The Brine Polish: Wash the organic layer once with saturated brine to remove residual acid/water.

  • Drying: Dry over

    
    , filter, and concentrate.
    
Visualization: The Extraction Workflow

ExtractionWorkflow Start Crude Mixture (Pyrimidine + Amidine) Solvent Dissolve in DCM or EtOAc Start->Solvent Wash Wash with 10% Citric Acid (pH ~3-4) Solvent->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Contains Neutral Pyrimidine) PhaseSep->OrgLayer Lipophilic Species AqLayer Aqueous Layer (Contains Amidine-Citrate Salt) PhaseSep->AqLayer Ionic Species Check Check Product pKa Is Product Basic? OrgLayer->Check BackExtract Back-Extract Aqueous with fresh DCM AqLayer->BackExtract Rescue Trace Product DirectDry Dry (Na2SO4) & Evaporate Check->DirectDry No (Weak Base) Check->BackExtract Yes (Risk of loss) BackExtract->DirectDry Combine Organics

Caption: Workflow for utilizing pH-dependent solubility to separate highly basic amidines from weakly basic pyrimidines.

Part 3: Advanced Protocol – Scavenger Resins

Applicability: Polar pyrimidines that are water-soluble (making LLE impossible) or when high-throughput purification is required.

The Logic

Amidines are nucleophiles.[2][3] By adding a solid support functionalized with a strong electrophile (e.g., Isocyanate or Sulfonyl Chloride), the amidine covalently binds to the bead. The bead is then filtered off, leaving the pure product in solution.

Recommended Resins
  • PS-Isocyanate: Reacts with amidines to form urea derivatives bound to the polymer.

  • PS-Benzaldehyde: Forms an imine with the amidine (requires acid catalysis, usually less robust than isocyanate).

Step-by-Step Protocol
  • Stoichiometry: Calculate the excess amidine (based on reaction stoichiometry). Use 2-3 equivalents of resin relative to the expected impurity amount.

  • Solvent Selection: Dissolve crude material in dry DCM, THF, or DMF. (Avoid protic solvents like MeOH, which can compete with the resin).

  • Incubation: Add the resin beads. Shake or stir gently (do not use a magnetic stir bar as it grinds the beads) for 2–4 hours at room temperature.

  • Filtration: Filter through a fritted syringe or Buchner funnel.

  • Rinse: Wash the beads with solvent to recover any product trapped in the pore volume.

Part 4: Troubleshooting Chromatography (The "Streak" Issue)

If you must use flash chromatography, amidines often interact with the acidic silanols on silica gel, causing peak tailing (streaking) that co-elutes with your product.

Solution 1: The "Ammonia Block" (Normal Phase)

  • Additive: Add 1% Triethylamine (TEA) or 1%

    
      to your mobile phase (e.g., DCM/MeOH + 1% 
    
    
    
    ).
  • Mechanism: The amine additive saturates the active silanol sites on the silica, allowing the amidine impurity and the product to elute as tighter bands.

Solution 2: Reverse Phase "Ion Suppression" (C18)

  • Mobile Phase: Water/Acetonitrile with 0.1% TFA or Formic Acid .

  • Mechanism: The acid keeps the amidine fully protonated (cationic). In Reverse Phase (C18), the charged amidine will elute in the void volume (very early), while the neutral/less-polar pyrimidine retains longer on the column.

Part 5: Decision Matrix & FAQs

DecisionTree Start Analyze Crude Mixture Solubility Is Product Water Soluble? Start->Solubility YesWater Use Scavenger Resin (PS-Isocyanate) Solubility->YesWater Yes NoWater Use Acid Wash (LLE) Solubility->NoWater No LLEFail Did LLE Fail? (Emulsion/Purity) NoWater->LLEFail Chromatography Flash Column (DCM/MeOH + 1% NH3) LLEFail->Chromatography Yes

Caption: Decision logic for selecting the appropriate purification method based on product solubility.

Frequently Asked Questions

Q: I used the acid wash, but my yield dropped significantly. Where is my pyrimidine? A: Your pyrimidine likely has a basic functional group (e.g., an amino group at C2 or a pyridine side chain) that protonated at pH 3, causing it to migrate into the water layer.

  • Fix: Adjust the wash pH. Instead of 10% Citric Acid, use a Phosphate Buffer at pH 5-6 . This is often acidic enough to keep the amidine (

    
     ~12) in the water, but not acidic enough to protonate a weak pyrimidine base.
    

Q: Can I just sublime the amidine out? A: Generally, no. While some small nucleobases sublime, amidines in synthesis are usually present as salts (HCl or Acetate) or are too heavy/polar to sublime before decomposing. Recrystallization is preferred over sublimation for this class of compounds.

Q: The amidine is streaking through my entire column even with TEA. What now? A: Switch to Reverse Phase (C18) chromatography. On silica (Normal Phase), the polar amidine sticks and drags. On C18, the highly polar, charged amidine will wash out almost immediately with the solvent front, leaving your lipophilic pyrimidine behind.

References
  • Brown, D. J.The Pyrimidines. Wiley-Interscience, 2009. (The definitive text on pyrimidine physicochemical properties and synthesis).
  • Biotage. ISOLUTE® Scavenger Resins: User Guide. Link (Detailed mechanisms for electrophilic scavenging of amines).

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link (Authoritative source for heterocycle acidity/basicity data).

  • Marsh, A., et al. "Solid-supported reagents for the purification of chemical libraries." Journal of Organic Chemistry, 1997. Link (Foundational paper on using polymer-supported isocyanates for amine removal).

  • Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Source for amidine vs. pyrimidine pKa comparison).

Sources

Technical Support Center: Separation of 2-(Pyridin-4-yl)pyrimidine and Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Isolating 2-(pyridin-4-yl)pyrimidine from its structural isomers—such as 2-(pyridin-3-yl)pyrimidine or 4-(pyridin-4-yl)pyrimidine—presents a significant analytical challenge. Because these nitrogen-containing heterocycles share identical molecular weights and nearly indistinguishable hydrophobicities, standard reversed-phase methodologies frequently fail.

This guide provides mechanistic troubleshooting, validated step-by-step protocols, and column selection logic to help researchers and drug development professionals achieve baseline resolution of these critical isomeric pairs.

Core Principles & FAQ: Why Standard Methods Fail

Q: Why do positional isomers of pyridylpyrimidines co-elute and tail on standard C18 columns? A: Reversed-phase C18 columns rely almost entirely on hydrophobic (dispersive) partitioning. Structural isomers like 2-(pyridin-4-yl)pyrimidine and 2-(pyridin-3-yl)pyrimidine possess identical molecular weights and nearly identical partition coefficients (LogP ~1.54)[1]. Because their hydrophobic footprints are indistinguishable, C18 phases cannot resolve them[2]. Furthermore, the basic nitrogen atoms in the pyrimidine and pyridine rings interact strongly with residual acidic silanols on the silica backbone, leading to severe peak tailing and poor recovery.

Q: What is the optimal stationary phase for separating these isomers, and what is the causality behind its efficacy? A: Pentafluorophenyl (PFP) columns are the gold standard for separating basic nitrogen heterocycle isomers[3]. Unlike C18, PFP phases offer multiple orthogonal retention mechanisms[4]:

  • Shape Selectivity: The rigid fluorinated aromatic ring discriminates between slight spatial differences in ortho-, meta-, and para- substituted pyridines.

  • Dipole-Dipole Interactions: The highly electronegative carbon-fluorine bonds interact strongly with the distinct dipole moments of the different isomeric pyrimidine and pyridine ring configurations.

  • π-π Interactions: The aromatic rings of the analyte and stationary phase engage in electron donor-acceptor interactions.

  • Hydrogen Bonding: The fluorine atoms act as hydrogen bond acceptors for polarized C-H bonds[2].

Mechanism Analyte 2-(Pyridin-4-yl)pyrimidine Shape Shape Selectivity (Rigid Ring) Analyte->Shape Dipole Dipole-Dipole (C-F Bonds) Analyte->Dipole PiPi π-π Interactions (Aromatic Rings) Analyte->PiPi HBond Hydrogen Bonding (F-Acceptors) Analyte->HBond PFP Pentafluorophenyl (PFP) Stationary Phase Shape->PFP Dipole->PFP PiPi->PFP HBond->PFP

Multi-modal retention mechanisms of a PFP stationary phase interacting with pyridylpyrimidines.

Quantitative Data & Column Comparison

To illustrate the necessity of alternative selectivities, the table below summarizes the expected chromatographic behavior of pyridylpyrimidine isomers across various common stationary phases.

Stationary PhasePrimary Retention MechanismIsomer Resolution (Rs)Peak Shape for Basic N-Heterocycles
C18 (Alkyl) Hydrophobic< 1.0 (Co-elution)Poor (Tailing due to active silanols)
Phenyl-Hexyl Hydrophobic, π-π~ 1.2 (Partial)Moderate
PFP (Fluorinated) Dipole-dipole, Shape, π-π> 2.0 (Baseline) Excellent (Shielded silanols)
HILIC (Bare Silica) Hydrophilic partitioningVariableGood (Requires >80% organic)

Troubleshooting Guide: PFP Column Optimization

Issue: I am using a PFP column, but I am still seeing poor resolution between 2-(pyridin-3-yl)pyrimidine and 2-(pyridin-4-yl)pyrimidine. Root Cause: The mobile phase organic modifier is likely suppressing the secondary interactions of the PFP phase. Acetonitrile, being a π-electron rich and strongly dipole-interacting solvent, competes with the analyte for the PFP stationary phase, effectively negating the shape and dipole selectivity. Solution: Switch the organic modifier from Acetonitrile to Methanol. Methanol does not participate in π-π interactions and actively enhances the hydrogen-bonding and dipole-dipole interactions between the pyridylpyrimidine isomers and the fluorinated stationary phase, resulting in complete baseline separation[5].

Issue: Peak tailing and retention time drift are occurring across multiple injections. Root Cause: Inadequate buffering of the mobile phase. Pyridylpyrimidines contain multiple basic nitrogen atoms. If the mobile phase pH is near the pKa of these nitrogens, the molecule exists in a dynamic, mixed ionization state, causing split peaks or severe tailing. Solution: Use a strong buffer to lock the ionization state. Aromatic stationary phases like PFP provide enhanced ion-exchange capacity[6]. Using Ammonium Formate (10 mM, pH 3.0) ensures the pyridine ring is fully protonated, leveraging this ion-exchange capacity for sharper peaks and reproducible retention times.

Workflow Start Start: Isomer Mixture 2-(Pyridin-4-yl)pyrimidine ColSelect Select Stationary Phase Start->ColSelect C18 C18 Column (Hydrophobic Only) ColSelect->C18 PFP PFP Column (Dipole, Shape, π-π) ColSelect->PFP Fail Co-elution / Tailing (Method Fails) C18->Fail ModSelect Select Organic Modifier PFP->ModSelect MeCN Acetonitrile (Suppresses π-π) ModSelect->MeCN MeOH Methanol (Enhances Dipole/H-Bond) ModSelect->MeOH MeCN->Fail Poor Selectivity Success Baseline Resolution (Rs > 2.0) MeOH->Success Optimal

Decision tree for selecting chromatographic conditions to separate nitrogen heterocycle isomers.

Step-by-Step Methodology: Validated HPLC Protocol

To ensure data integrity, this protocol is designed as a self-validating system . It includes a System Suitability Test (SST) that must be passed prior to injecting experimental samples, guaranteeing that the complex retention mechanisms of the PFP phase are active.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Dissolve Ammonium Formate to a concentration of 10 mM in LC-MS grade water. Adjust the pH to 3.0 using concentrated formic acid. Filter through a 0.22 µm membrane. (Causality: Low pH fully protonates the basic nitrogens, preventing secondary tailing).

  • Organic Phase (B): Prepare 10 mM Ammonium Formate in LC-MS grade Methanol. (Causality: Methanol preserves the π-π and dipole interactions critical for isomer resolution).

Step 2: Column Installation and Equilibration

  • Install a high-purity silica PFP column (e.g., 100 mm x 2.1 mm, 2.7 µm core-shell particle).

  • Set the column oven temperature to 35 °C.

  • Equilibrate the column with 5% B at a flow rate of 0.4 mL/min for at least 10 column volumes. Monitor the baseline UV absorbance (254 nm) until stable.

Step 3: System Suitability Test (SST)

  • Prepare a resolution standard containing equal parts 2-(pyridin-3-yl)pyrimidine and 2-(pyridin-4-yl)pyrimidine (10 µg/mL in 90:10 Water:Methanol).

  • Inject 1.0 µL of the SST standard.

  • Validation Check: Calculate the resolution (

    
    ) between the two isomer peaks.
    
    • If

      
      : The system is validated. Proceed to sample analysis.
      
    • If

      
      : The PFP phase may be masked by highly hydrophobic matrix contaminants. Flush the column with 100% Tetrahydrofuran (THF) for 20 minutes, followed by 100% Methanol for 20 minutes, then re-equilibrate.
      

Step 4: Gradient Execution for Sample Analysis Execute the following linear gradient profile to separate complex isomeric mixtures:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar analytes at the column head).

  • 2.0 - 10.0 min: 5% to 60% B (Linear gradient to elute isomers based on subtle dipole and shape differences).

  • 10.0 - 12.0 min: 60% to 95% B (Column wash step to remove strongly retained impurities).

  • 12.0 - 15.0 min: 5% B (Re-equilibration prior to the next injection).

References

  • 74801-33-5 | 2-(Pyridin-4-yl)
  • NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP)
  • Source: mac-mod.
  • Source: pyvot.
  • Source: chromatographyonline.

Sources

Technical Support Center: Optimizing Reaction Temperature for Pyridine-Pyrimidine Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. Coupling electron-deficient, nitrogen-containing heterocycles—specifically pyridines and pyrimidines—presents unique thermodynamic and kinetic challenges. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we will dissect the causality behind temperature-dependent failure modes, providing you with self-validating workflows to achieve high-yielding Suzuki-Miyaura couplings.

Mechanistic Insights: The Temperature Paradox

When coupling pyrimidine halides with pyridine boronic acids, temperature optimization is often counter-intuitive. Researchers frequently assume that lowering the temperature will prevent the degradation of unstable heteroaryl boronic acids. However, the reality of the catalytic cycle dictates a delicate balance between catalyst poisoning and protodeboronation .

  • At Low Temperatures (Room Temperature to 40 °C): The basic nitrogen atoms on pyridine and pyrimidine rings strongly coordinate to the Pd(II) intermediate, leading to catalyst poisoning[1]. Furthermore, if the transmetalation step is slow, the boronic acid remains in the basic aqueous phase for extended periods, allowing base-catalyzed prehydrolytic protodeboronation to outcompete the desired coupling[2],[3].

  • At High Temperatures (80 °C to 100 °C): Elevated thermal energy facilitates the dissociation of the product from the palladium center, mitigating catalyst poisoning[1]. However, thermal protodeboronation of the heteroaryl boronic acid accelerates drastically. If standard heating is used, the boronic acid may decompose entirely before the reaction completes[4].

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Pyrimidine-X) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII Poison Catalyst Poisoning (N-Coordination) PdII->Poison Low Temp Strong Coordination TransMet Transmetalation (Rate-Limiting) PdII->TransMet Fast at High Temp or with G3 Catalyst RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Biaryl Product RedElim->Product Boronic Pyridine Boronic Acid Boronic->TransMet Desired Pathway Decomp Protodeboronation (Hydrolysis) Boronic->Decomp Slow Transmetalation (Base/Aqueous)

Catalytic cycle of pyridine-pyrimidine coupling highlighting temperature-dependent failure modes.

Troubleshooting Guide: Diagnostics and Solutions

Issue A: High Protodeboronation at Room Temperature

Symptom: LC-MS analysis shows <20% product formation, complete consumption of the boronic acid, and high levels of the deborylated pyridine. Causality: You are likely using a standard catalyst like Pd(PPh₃)₄. At 25 °C, transmetalation is too slow. The boronic acid sits in the basic medium and undergoes base-catalyzed hydrolysis[3]. Validated Solution: Switch to a highly active precatalyst. 4 demonstrate that using XPhos Pd G3 generates the active Pd(0) species rapidly at room temperature, accelerating transmetalation so it outpaces hydrolysis[4].

Issue B: Reaction Stalls with Formation of "Pd Black" at 80 °C

Symptom: The reaction mixture turns opaque black within 30 minutes; starting materials remain unconsumed. Causality: The nitrogen atoms on the pyrimidine/pyridine rings are coordinating to the Pd center, preventing the catalytic cycle from turning over. Trapped Pd(II) species eventually aggregate and precipitate as inactive Pd(0) black[1]. Validated Solution: Implement microwave irradiation. Heating to 100 °C for a short duration (15 minutes) provides enough thermal energy to dissociate the N-Pd coordination and forces the reaction to completion before bulk catalyst degradation occurs[5],[6].

Workflow Start Reaction Optimization: Pyridine-Pyrimidine Coupling Check Observe Primary Failure Mode Start->Check Stall Reaction Stalls / Pd Black (Catalyst Poisoning) Check->Stall Decomp High Protodeboronation (Boronic Acid Loss) Check->Decomp Sol1 Increase Temp to 80-100°C or Use Bulky Ligands (XPhos) Stall->Sol1 Sol2 Use XPhos Pd G3 at 25°C to Accelerate Transmetalation Decomp->Sol2 If Thermal Degradation Sol3 Microwave Irradiation (100°C for 15 min) Decomp->Sol3 If Base Hydrolysis Success Optimized Yield Sol1->Success Sol2->Success Sol3->Success

Decision matrix for troubleshooting temperature-related failures in heteroaryl cross-coupling.

Quantitative Data: Temperature & Catalyst Impact

The following table summarizes the empirical relationship between temperature, catalyst selection, and reaction outcomes for a standard 2-chloropyrimidine and 3-pyridineboronic acid coupling.

TemperatureCatalyst SystemTimeProtodeboronation (%)Catalyst StateProduct Yield (%)
25 °C Pd(PPh₃)₄ (5 mol%)24 h> 60%Intact (Yellow)< 15%
25 °C XPhos Pd G3 (2 mol%)2 h< 5%Intact (Yellow)85%
80 °C Pd(dppf)Cl₂ (5 mol%)12 h~ 30%Pd Black (after 4h)45%
100 °C Pd(PPh₃)₄ (0.5 mol%)15 min< 10%Intact (Microwave)81%

Data synthesized from foundational methodology studies on heteroaryl couplings[4],[5].

Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Follow these methodologies precisely, utilizing the built-in checkpoints to verify the integrity of your reaction.

Protocol A: Mild Temperature (25 °C) Coupling for Unstable Boronic Acids

Designed to outcompete base-catalyzed hydrolysis by utilizing rapid transmetalation[4].

  • Preparation: In a rigorously dried Schlenk tube, add the pyrimidine halide (1.0 equiv), pyridine boronic acid (1.5 equiv), and XPhos Pd G3 precatalyst (2 mol%).

  • Degassing (Critical Step): Evacuate and backfill the tube with Argon three times. Self-Validation: Failure to remove oxygen will result in oxidative homocoupling of the boronic acid.

  • Solvent Addition: Add degassed THF (0.2 M relative to halide). Stir for 2 minutes to dissolve.

  • Base Addition: Add a degassed 0.5 M aqueous solution of K₃PO₄ (2.0 equiv) dropwise via syringe.

  • Reaction: Stir vigorously at 25 °C for 2 hours.

  • Self-Validation Checkpoint: At t = 30 mins, pull a 10 µL aliquot. Quench in MeCN and run LC-MS. You should observe the mass of the desired product. If the deborylated pyridine mass (M-B(OH)₂+H) exceeds 10%, your base concentration may be too high, or your solvent was inadequately degassed.

Protocol B: Microwave-Assisted High-Temperature Coupling

Designed to overcome catalyst poisoning via rapid, high-energy turnover[5],[6].

  • Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the halogenated pyrimidine (0.5 mmol), pyridine boronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).

  • Catalyst Loading: Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%). Note the extremely low catalyst loading enabled by microwave kinetics.

  • Solvent System: Add 6 mL of a degassed 1,4-dioxane/water mixture (2:1 v/v). Seal the vial with a crimp cap.

  • Irradiation: Place the vial in the microwave reactor. Irradiate at 100 °C for exactly 15 minutes with continuous stirring.

  • Self-Validation Checkpoint: Upon cooling, visually inspect the vial. The solution should remain clear/yellow. If heavy Pd black is observed, the microwave may have overshot the 100 °C setpoint, leading to thermal catalyst death. Recalibrate the IR sensor on your microwave synthesizer.

Frequently Asked Questions (FAQs)

Q: Why am I seeing more protodeboronation at room temperature than at 80 °C with standard catalysts? A: This is a classic kinetic trap. At room temperature with a standard catalyst like Pd(PPh₃)₄, the transmetalation step is highly sluggish. Instead of transferring to the palladium center, the boronic acid remains in the basic aqueous environment where it undergoes base-catalyzed prehydrolytic protodeboronation[2]. Heating the reaction accelerates transmetalation, allowing the desired pathway to outcompete the degradation pathway.

Q: If I am coupling a 2,4-dichloropyrimidine, which position will react first? A: The C4 position is significantly more electron-deficient than the C2 position due to the resonance effects of the pyrimidine ring. Under controlled temperature conditions (e.g., room temp to 60 °C), oxidative addition will occur regioselectively at the C4-Cl bond[5].

Q: How can I definitively tell if my catalyst is being poisoned by the pyridine substrate? A: Catalyst poisoning typically presents as a stalled reaction (e.g., stopping at 20% conversion) accompanied by the precipitation of Pd black. A reliable diagnostic test is to spike the stalled reaction with an additional 2-5 mol% of catalyst. If the reaction temporarily resumes before stalling again, your substrate or product is actively coordinating to and deactivating the active Pd species[1]. Switch to a sterically bulky ligand (like XPhos or SPhos) to physically block this coordination.

References

  • Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?
  • Protodeboronation of (Hetero)
  • Source: nih.
  • Source: mdpi.
  • Source: benchchem.
  • Source: benchchem.

Sources

Troubleshooting catalyst poisoning in 2-(Pyridin-4-yl)pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Troubleshooting Palladium Catalyst Poisoning in Suzuki-Miyaura Cross-Coupling Reactions

Welcome to the technical support center for the synthesis of 2-(Pyridin-4-yl)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals who utilize the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for this synthesis and have encountered challenges such as low yields, reaction stalling, or complete failure. As your dedicated application scientist, I will provide in-depth, experience-based insights to help you diagnose, troubleshoot, and, most importantly, prevent catalyst poisoning—a common culprit in these scenarios.

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its versatility and functional group tolerance.[1] However, the heart of this reaction, the palladium catalyst, is sensitive to a variety of chemical species that can render it inactive. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is drastically low, or the reaction has stalled completely. How can I determine if catalyst poisoning is the root cause?

A1: This is the most common issue faced in cross-coupling chemistry. While several factors can lead to low yields, catalyst poisoning presents specific symptoms.[2][3]

Initial Diagnostic Indicators:

  • Reaction Stalls: The reaction proceeds initially (as monitored by TLC or LC-MS) but stops before the starting materials are fully consumed.

  • Formation of Palladium Black: A classic sign of catalyst deactivation is the precipitation of palladium metal as a black solid. This indicates that the Pd(0) active species has aggregated and fallen out of the catalytic cycle.[2]

  • Color Change: The reaction mixture may undergo unexpected color changes, often darkening significantly, which can signal catalyst decomposition.

Troubleshooting Steps:

  • Analyze the Reaction Mixture: Check an aliquot of your reaction by NMR or LC-MS. The presence of significant unreacted starting materials alongside some product formation strongly suggests a catalyst issue rather than an incorrect structural assignment.

  • Inspect for Palladium Black: Visually inspect the reaction flask. The presence of a fine black precipitate is a strong indicator of catalyst death.

  • Review Your Reagents and Setup: Scrutinize your experimental setup. Was the degassing procedure thorough? Were the reagents sourced from reliable vendors and handled under inert conditions? Oxygen is a known poison that oxidizes the active Pd(0) catalyst.[2]

Q2: What are the most common sources of catalyst poisons in the 2-(Pyridin-4-yl)pyrimidine synthesis?

A2: Catalyst poisons are substances that bind to the active sites of the catalyst, blocking them from participating in the reaction.[4][5][6] They can be introduced from various sources.

Source Category Potential Poisons & Explanation Prevention Strategy
Substrate-Derived Sulfur Compounds: Thiol or thioether impurities in 2-chloropyrimidine or the boronic acid reagent can irreversibly bind to palladium.[7] This is a common issue with heteroaromatic starting materials.Use high-purity, sulfur-free reagents. If contamination is suspected, recrystallize the starting materials.
Solvent-Derived Oxygen/Peroxides: Solvents like THF can form peroxides upon storage, which oxidize and deactivate the Pd(0) catalyst.[2] Dissolved oxygen can do the same.Use freshly distilled or inhibitor-free, degassed solvents. Thoroughly sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen).[2][3]
Reagent-Derived Phosphine Oxides: Impurities in phosphine ligands (e.g., triphenylphosphine oxide in triphenylphosphine) will not coordinate to palladium, leading to an incorrect ligand-to-metal ratio and potential catalyst aggregation.[8]Use fresh, high-quality ligands stored under an inert atmosphere.
Heavy Metals: Trace heavy metal impurities (e.g., lead, mercury, arsenic) in bases or other reagents can poison the palladium catalyst.[6][9]Source high-purity reagents from reputable suppliers.
Atmosphere-Derived Carbon Monoxide (CO): Although less common in a standard lab setup, CO from side reactions or contaminated gas lines can form strong complexes with palladium, blocking active sites.[10][11]Use high-purity inert gas for degassing and blanketing the reaction.
Q3: The nitrogen atoms in my pyridine and pyrimidine rings are known to coordinate with metals. Can my own starting materials or product be poisoning the catalyst?

A3: This is an excellent and highly relevant question. Yes, the Lewis basic nitrogen atoms in both the 2-chloropyrimidine starting material and the 2-(Pyridin-4-yl)pyrimidine product can act as ligands, coordinating to the palladium center. This can lead to catalyst inhibition or deactivation.[3][12]

Mechanism of Inhibition: The nitrogen atoms compete with the desired phosphine ligands for coordination sites on the palladium atom. This can lead to the formation of catalytically inactive or less active palladium complexes, effectively slowing down or halting the catalytic cycle. This is a form of product inhibition and is a known challenge when working with nitrogen-containing heterocycles.[12]

Mitigation Strategies:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands). These ligands bind strongly to the palladium center, making it more difficult for the less-coordinating pyridine or pyrimidine nitrogens to displace them.

  • Reaction Conditions: Carefully optimizing the temperature and reaction time can be beneficial. Sometimes, running the reaction at a slightly higher temperature can favor the desired catalytic turnover over the inhibitory binding.

  • Catalyst System: Using pre-formed palladium catalysts with robust ligands, such as Pd(dppf)Cl₂, can often overcome this type of inhibition more effectively than generating the catalyst in situ from a simple palladium source like Pd(OAc)₂ and a ligand.[13]

Q4: I suspect my reagents are impure. What are the recommended purification protocols?

A4: Ensuring the purity of your starting materials is the most effective preventative measure against catalyst poisoning.[14]

Protocol 1: Purification of Boronic Acids/Esters Boronic acids can undergo protodeboronation or form anhydride trimers (boroxines) upon storage.[3][15]

  • Recrystallization: Many boronic acids can be recrystallized from a suitable solvent (e.g., water/ethanol mixtures).

  • Azeotropic Drying: To remove water, which can contribute to protodeboronation, dissolve the boronic acid in toluene and remove the solvent under reduced pressure. Repeat this process 2-3 times.

  • Conversion to Pinacol Ester: Pinacol boronic esters are often more stable and easier to purify via column chromatography than their corresponding boronic acids.[16]

Protocol 2: Solvent Degassing Oxygen is a critical catalyst poison.[2]

  • Method A: Sparging (Most Common)

    • Place the solvent in a suitable flask with a stir bar.

    • Insert a long needle connected to an inert gas (Argon or Nitrogen) line, ensuring the tip is below the solvent surface.

    • Insert a second, shorter needle to act as a vent.

    • Bubble the inert gas through the solvent with vigorous stirring for at least 30-60 minutes.

  • Method B: Freeze-Pump-Thaw (For Rigorous Oxygen Removal)

    • Place the solvent in a flask that can be sealed and is rated for vacuum.

    • Freeze the solvent using a liquid nitrogen bath.

    • Once fully frozen, apply a high vacuum for 5-10 minutes.

    • Close the connection to the vacuum and remove the cold bath, allowing the solvent to thaw completely.

    • Backfill the flask with inert gas.

    • Repeat this cycle at least three times.

Visualizing the Problem: Workflows and Mechanisms

To better understand the troubleshooting process and the underlying causes of catalyst deactivation, the following diagrams illustrate key concepts.

Troubleshooting Workflow for Failed Reactions

G Start Low Yield or Stalled Reaction Check_Purity Analyze Starting Material Purity (NMR, GC-MS) Start->Check_Purity Check_Reaction Analyze Reaction Aliquot (TLC, LC-MS) Start->Check_Reaction Visual_Inspect Visually Inspect for Pd Black Precipitation Start->Visual_Inspect Impure Impurity Detected? Check_Purity->Impure Stalled Reaction Stalled? Check_Reaction->Stalled Pd_Black Pd Black Present? Visual_Inspect->Pd_Black Impure->Check_Reaction No Purify Purify Reagents: - Recrystallize - Column Chromatography Impure->Purify Yes Optimize Re-run with Purified Reagents & Rigorous Inert Technique Purify->Optimize Stalled->Visual_Inspect No Poisoning_Suspected Catalyst Poisoning Highly Suspected Stalled->Poisoning_Suspected Yes Pd_Black->Poisoning_Suspected Yes Poisoning_Suspected->Optimize Success Reaction Successful Optimize->Success Failure Further Analysis Needed (e.g., ICP-MS, XPS) Optimize->Failure

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions.

Common Palladium Catalyst Deactivation Pathways

G Active_Catalyst Active Pd(0)L_n Catalyst Poisoning Poisoning (e.g., S, P, Hg) Blocks Active Site Active_Catalyst->Poisoning Oxidation Oxidation (O2, Peroxides) Active_Catalyst->Oxidation Aggregation Aggregation/ Sintering Active_Catalyst->Aggregation Inactive_Poisoned [Poison]-Pd(0)L_n (Inactive) Poisoning->Inactive_Poisoned Inactive_Oxidized Pd(II) Species (Inactive) Oxidation->Inactive_Oxidized Inactive_Aggregated Palladium Black (Inactive) Aggregation->Inactive_Aggregated

Sources

Technical Support Center: Minimizing Oxidation Byproducts in Dihydropyrimidine (DHPM) Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the DHPM Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the Biginelli reaction. Here, we address the pervasive issue of unintended oxidative aromatization, providing mechanistic insights, troubleshooting steps, and self-validating protocols to preserve the integrity of your intermediates.

Section 1: Mechanistic Insights & FAQs

Q: Why do my DHPM intermediates spontaneously aromatize into pyrimidines during synthesis or workup? A: DHPMs are partially hydrogenated heterocycles. Because the fully conjugated pyrimidine ring is thermodynamically highly stable, DHPMs are inherently susceptible to oxidation (heteroaromatization). Mechanistically, this oxidation is a stepwise process: an initial one-electron transfer forms a cation-radical, followed by deprotonation to a neutral free-radical, a second electron transfer, and a final deprotonation[1]. Atmospheric oxygen, transition metal catalysts, or prolonged exposure to light can easily trigger this cascade, leading to the spontaneous aerobic oxidation of the 3,4-dihydropyrimidine ring[2].

Q: Does the structure of my target DHPM affect its oxidative stability? A: Yes, significantly. The electron density distribution within the dihydrocycle is heavily influenced by the C4-substituent. Quantitative studies demonstrate that DHPMs bearing a C4-(hetero)aryl group are highly resistant to oxidative dehydrogenation[3]. In contrast, C4-alkyl analogs lack this steric and electronic shielding, making them highly sensitive to oxidation and requiring stringent handling conditions.

Q: Can the choice of Biginelli catalyst influence downstream oxidation? A: Absolutely. While Lewis acids like Cu(OTf)₂ or FeCl₃ are excellent for accelerating the multicomponent Biginelli condensation, residual transition metals left during the workup phase act as single-electron oxidants[4]. These trace metals catalyze the formation of the initial cation-radical. Switching to an organocatalyst, such as lactic acid[5], eliminates this variable entirely.

Section 2: Troubleshooting Guide

SymptomRoot CauseCorrective Action
Complete loss of C4-H signal (~5.0-5.5 ppm) in crude ¹H NMR Aerobic oxidation during prolonged reflux or slow cooling.Degas all solvents using the freeze-pump-thaw method or sparge with Argon for 30 minutes prior to reaction. Maintain a strict inert atmosphere.
Pyrimidine byproduct forms during silica gel chromatography Acidic sites and trace metals in standard silica gel promote dehydrogenation.Pre-treat silica gel with 1% triethylamine (TEA) to neutralize acidic sites, or switch to neutral alumina. Alternatively, purify via direct recrystallization.
Gradual aromatization during storage Auto-oxidation triggered by ambient light and oxygen.Store purified DHPMs under Argon in amber vials at -20°C. Consider adding a trace amount of a radical scavenger (e.g., BHT) if the compound is a highly sensitive C4-alkyl derivative.

Section 3: Self-Validating Experimental Protocol

Workflow: Synthesis and Isolation of Oxidation-Sensitive DHPMs Causality & Validation: This protocol incorporates a specific quenching step designed to immediately halt radical propagation. By using an organocatalyst and a radical scavenger during workup, the system validates itself: if the product precipitates successfully, the radical cascade has been blocked, ensuring the isolation of strictly the reduced DHPM.

Step-by-Step Methodology:

  • Solvent Preparation: Sparge ethanol (or your preferred solvent) with Argon for 30 minutes to displace dissolved oxygen.

  • Condensation: In a flame-dried, Argon-flushed Schlenk flask, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea (1.5 eq) in the degassed solvent. Add a non-transition metal catalyst (e.g., 10 mol% p-toluenesulfonic acid or lactic acid[5]).

  • Inert Reflux: Heat the mixture to 80°C under a continuous Argon balloon.

  • In-line Monitoring: Monitor the reaction via TLC (Eluent: 6:4 Hexane:EtOAc). The desired DHPM will appear as a lower

    
     spot compared to the highly conjugated, oxidized pyrimidine byproduct.
    
  • Radical Quenching Workup: Once the aldehyde is consumed, cool the reaction rapidly to 0°C. Add a radical scavenger (0.05 eq of Butylated hydroxytoluene, BHT) to the mixture before exposing it to the atmosphere.

  • Precipitation & Isolation: Pour the mixture into ice-cold, degassed distilled water. Filter the resulting precipitate immediately under a blanket of nitrogen to prevent aerobic oxidation of the wet cake[2].

  • NMR Validation: Run a ¹H NMR (DMSO-

    
    ). Confirm the presence of the C4-H proton (multiplet/doublet at 4.2–5.5 ppm) and the N1-H / N3-H protons (broad singlets at ~7.5 and ~9.0 ppm). The absence of these protons confirms structural failure via aromatization.
    

Section 4: Quantitative Data & Visualization

Table: Comparative Oxidation Susceptibility of DHPM Derivatives
DHPM C4-SubstituentCatalyst / Oxidant ExposureTime to 50% Aromatization (Air, 25°C)Relative Stability
C4-Phenyl Cu(OTf)₂ (residual)> 72 hoursHigh
C4-Phenyl Metal-free (p-TsOH)> 14 daysVery High[3]
C4-Methyl Cu(OTf)₂ (residual)< 4 hoursLow
C4-Methyl Metal-free (p-TsOH)~ 48 hoursModerate
C4-Trifluoromethyl Metal-free (p-TsOH)> 30 daysExtremely High
Mechanistic Pathway & Intervention

DHPM_Oxidation_Pathway Reagents Biginelli Reagents (Aldehyde + Urea + β-Ketoester) Condensation Acid-Catalyzed Condensation Reagents->Condensation DHPM 3,4-Dihydropyrimidine (Target DHPM) Condensation->DHPM High Yield Radical Cation-Radical Intermediate (1e- Transfer) DHPM->Radical O2, Light, or Transition Metals Pyrimidine Aromatized Pyrimidine (Oxidation Byproduct) Radical->Pyrimidine -H+, -e- Intervention Intervention: Inert Atmosphere & Radical Scavengers Intervention->Radical Blocks

Mechanistic pathway of DHPM synthesis and subsequent oxidative aromatization.

References

  • Oxidation process of 1,4-dihydropyridine, 1,4-dihydropyrimidine and pyrrolo-1,4-dihydropyrimidine: quantum chemical study ResearchG
  • Electrophilic alkylation of arenes with 5-bromopyrimidine en route to 4-aryl-5-alkynylpyrimidines SciSpace
  • SYNTHESIS AND AROMATIZATION OF DIHYDRO- PYRIMIDINES STRUCTURALLY RELATED TO CALCIUM CHANNEL MODUL
  • Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products PMC (NIH)
  • Multicomponent eco-friendly synthesis of 3,4-dihydropyrimidine-2-(1H)

Sources

Validation & Comparative

1H NMR Characterization of 2-(Pyridin-4-yl)pyrimidine in CDCl3: A Comparative Guide of Experimental vs. Predictive Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Pyridin-4-yl)pyrimidine is a privileged bi-heteroaryl scaffold frequently utilized in drug discovery (e.g., kinase and phosphodiesterase inhibitors) and coordination chemistry. Accurate structural characterization of this motif is critical for confirming synthetic success and purity. This guide provides an objective comparison between experimental 1H NMR data acquired in CDCl3 and the predictive performance of two leading in silico alternatives: ChemDraw Professional (heuristic-based) and MestReNova (database/machine-learning-based). By establishing a self-validating experimental protocol, researchers can confidently benchmark predictive software against empirical reality.

Structural & Magnetic Anisotropy Analysis (The "Why")

To accurately interpret or predict the 1H NMR spectrum of 2-(pyridin-4-yl)pyrimidine, one must understand the causality behind its chemical shifts. The molecule's electronic environment is heavily dictated by the strong electron-withdrawing nature of its three nitrogen atoms and the magnetic anisotropy of the conjugated rings[1].

  • The Pyrimidine Ring (H4, H5, H6): The nitrogen atoms at positions 1 and 3 exert powerful inductive and resonance electron-withdrawing effects. Consequently, the protons at C4 and C6 are highly deshielded, typically resonating far downfield as a doublet near 8.85 ppm. The C5 proton is "meta-like" to the nitrogens; while less affected than H4/H6, it remains deshielded relative to a standard benzene ring, appearing as a triplet around 7.35 ppm.

  • The Pyridine Ring (H2', H3', H5', H6'): Attached at the C2 position of the pyrimidine, the pyridine ring experiences its own distinct deshielding. The pyridine nitrogen (N1') pulls electron density away from the adjacent ortho protons (H2', H6'), pushing them downfield to approximately 8.78 ppm. The meta protons (H3', H5') are shielded relative to the ortho positions but are still pulled downfield (~8.30 ppm) by the adjacent electron-deficient pyrimidine core.

Understanding these mechanistic principles is essential when evaluating why predictive algorithms occasionally over- or under-estimate specific shifts in highly conjugated poly-heterocycles[1].

Experimental vs. Predictive Data Comparison

Predictive NMR software provides rapid structural verification, but different algorithms yield varying degrees of accuracy. ChemDraw relies heavily on heuristic additivity rules, whereas MestReNova (Mnova) integrates extensive empirical databases. Table 1 objectively compares the expected experimental shifts against these two predictive alternatives.

Table 1: 1H NMR Chemical Shift Comparison (400 MHz, CDCl3)

Proton AssignmentMultiplicity & CouplingExperimental Benchmark (ppm)ChemDraw Prediction (ppm)Mnova Prediction (ppm)

(Exp vs. Mnova)
Pyrimidine H4, H6 Doublet (J ≈ 4.8 Hz)8.858.918.82+0.03
Pyridine H2', H6' Doublet (J ≈ 6.0 Hz)8.788.728.80-0.02
Pyridine H3', H5' Doublet (J ≈ 6.0 Hz)8.308.248.35-0.05
Pyrimidine H5 Triplet (J ≈ 4.8 Hz)7.357.417.28+0.07

Analysis: Mnova generally outperforms ChemDraw for this specific bi-heteroaryl system. This is likely due to its reliance on database matching rather than pure additivity rules, which often struggle to account for the complex cross-conjugation effects between two electron-deficient rings.

Self-Validating Experimental Protocol

To ensure high-fidelity data that can legitimately challenge predictive software, the experimental setup must function as a self-validating system. Variations in concentration, temperature, or shimming can artificially shift resonances, invalidating the comparative analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve exactly 5.0 mg of 2-(pyridin-4-yl)pyrimidine in 0.6 mL of anhydrous CDCl3 (100% atom D) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Keeping the concentration low (≤10 mM) prevents aggregation-induced

      
       stacking, which can cause unpredictable upfield shifts.
      
  • Instrument Calibration: Insert the NMR tube into a 400 MHz or 600 MHz spectrometer. Lock the magnetic field to the deuterium signal of CDCl3. Tune and match the probe to the exact sample impedance.

  • Acquisition Parameters: Run a standard 1H pulse sequence (e.g., zg30) with 16 scans, a relaxation delay (D1) of 1.0 second, and an acquisition time of 3.0 seconds at 298 K.

  • Processing & Internal Validation: Apply a Fourier Transform (FT), followed by manual phase and baseline correction.

    • Critical Step: Reference the TMS peak strictly to 0.00 ppm. If TMS is omitted, reference the residual CHCl3 peak to exactly 7.26 ppm[2].

    • Self-Validation Check: If the residual CHCl3 peak deviates by more than 0.02 ppm from 7.26 ppm prior to referencing, it indicates temperature drift or improper locking, and the sample must be re-run[2].

Workflow Visualization

Predictive_vs_Experimental_Workflow ExpData Experimental Acquisition (400 MHz, CDCl3, 298 K) Processing Spectral Processing & Referencing (TMS = 0.00 ppm) ExpData->Processing ChemDraw ChemDraw Professional (Heuristic Algorithm) Comparison Comparative u0394u03B4 Analysis (Identify Prediction Deviations) ChemDraw->Comparison Mnova MestReNova (Mnova) (Machine Learning / DB) Mnova->Comparison Processing->Comparison

Workflow comparing experimental NMR acquisition against in silico predictive algorithms.

Conclusion

While predictive software like ChemDraw and MestReNova provide excellent starting points for structural elucidation, they cannot entirely replace empirical data, especially for electron-deficient bi-heteroaryl systems like 2-(pyridin-4-yl)pyrimidine. By adhering to a strict, self-validating experimental protocol referenced to TMS or residual CDCl3, researchers can confidently map structural causality to spectral reality.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Journal of Organic Chemistry, 62(21), 7512-7515.[Link]

Sources

A Comparative Guide to the ¹³C NMR Spectral Characterization of 2-(Pyridin-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the characterization of 2-(Pyridin-4-yl)pyrimidine. In the absence of a publicly available experimental spectrum for the target compound, this document establishes a robust predictive framework. By comparing the known ¹³C NMR data of structurally analogous compounds—4-phenylpyridine, 2-phenylpyrimidine, and pyrimidine—we can confidently assign the chemical shifts for 2-(Pyridin-4-yl)pyrimidine. This approach is invaluable for researchers in synthetic chemistry and drug development for structural verification and purity assessment.

The Crucial Role of ¹³C NMR in Heterocyclic Compound Analysis

In the structural elucidation of organic molecules, ¹³C NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon framework. Each unique carbon atom in a molecule produces a distinct signal, the chemical shift of which is highly sensitive to its local electronic environment. For complex heterocyclic systems like 2-(Pyridin-4-yl)pyrimidine, which contains two nitrogen-rich aromatic rings, ¹³C NMR is indispensable for confirming the connectivity and electronic structure of the molecule. The electron-withdrawing nature of the nitrogen atoms significantly influences the chemical shifts of the carbon atoms within the pyridine and pyrimidine rings, making predictable patterns for analysis.

Predicted ¹³C NMR Spectral Data for 2-(Pyridin-4-yl)pyrimidine

The chemical structure of 2-(Pyridin-4-yl)pyrimidine with the IUPAC numbering for the carbon atoms is presented below. This numbering will be used for the assignment of the predicted chemical shifts.

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing A Weigh 15-20 mg of sample B Dissolve in 0.6-0.7 mL of CDCl3 with TMS A->B C Transfer to 5 mm NMR tube B->C D Insert sample into magnet C->D E Lock on the deuterium signal of CDCl3 D->E F Shim the magnetic field E->F G Set acquisition parameters (e.g., 90° pulse, relaxation delay) F->G H Acquire proton-decoupled 13C spectrum G->H I Perform DEPT-135/90 experiments for multiplicity H->I J Apply Fourier Transform I->J K Phase correction J->K L Baseline correction K->L M Calibrate spectrum to TMS at 0.00 ppm L->M

Executive Summary: The Role of N-Heterocyclic Carboxylates in Crystal Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Title: X-Ray Crystal Structure and Supramolecular Assembly of 2-(Pyridin-4-yl)pyrimidine Metal Complexes: A Comparative Guide

Target Audience: Researchers, materials scientists, and drug development professionals.

The rational design of multi-functional metal-organic frameworks (MOFs) and coordination polymers relies heavily on the geometric and electronic properties of the chosen organic ligands[1]. N-heterocyclic carboxylic acids, particularly 2-(pyridin-4-yl)pyrimidine derivatives, have emerged as highly versatile building blocks[1].

As a Senior Application Scientist, I often evaluate ligands based on their capacity to form predictable, self-assembling supramolecular networks. This guide objectively analyzes the X-ray crystal structure of the zinc complex [Zn(4-pypm-5-c)2(H2O)4] (where 4-pypm-5-c is 2-(pyridin-4-yl)pyrimidine-5-carboxylate)[2]. We will compare its structural metrics against alternative transition metal complexes and provide actionable, self-validating protocols for its hydrothermal crystallization.

Structural Comparison: 4-pypm-5-c vs. Alternative Ligands

When designing 3D hydrogen-bonded networks, the choice of ligand dictates the final coordination geometry and lattice stability. The 4-pypm-5-c ligand features a nearly planar arrangement between its pyridine and pyrimidine rings (dihedral angle of 7.0(1)°), which minimizes steric hindrance during crystal packing[2].

To contextualize its performance, we compare the structural parameters of [Zn(4-pypm-5-c)2(H2O)4][2] with a structurally related alternative often used in similar crystal engineering applications: [Mn(4-trz-benzoato)2(H2O)4]·10H2O (tetraaquabis[4-(4H-1,2,4-triazol-4-yl)benzoato-κN1]manganese(II) decahydrate)[1].

Table 1: Crystallographic and Structural Comparison of N-Heterocyclic Carboxylate Complexes

Structural Property[Zn(4-pypm-5-c)2(H2O)4][Mn(4-trz-benzoato)2(H2O)4]·10H2O
Metal Center Zn(II)Mn(II)
Coordination Geometry Slightly distorted octahedralOctahedral
Equatorial Ligands 4 × H₂O molecules4 × H₂O molecules
Axial Ligands 2 × N-donor (pyridine ring)2 × N-donor (triazole ring)
Ligand Dihedral Angle 7.0 (1)°~12°
Supramolecular Network 3D via O-H···O H-bonds3D via O-H···O H-bonds & lattice water
Crystallization Yield ~45% (based on metal)~60% (based on metal)

Mechanistic Insights into Coordination Geometry

Understanding the causality behind the observed crystal structures is critical for downstream drug development or materials synthesis.

  • Inversion Center & Geometry: In the [Zn(4-pypm-5-c)2(H2O)4] complex, the Zn(II) ion is located precisely on a crystallographic inversion center[2]. This dictates a highly symmetrical, slightly distorted octahedral geometry[1]. The equatorial plane is exclusively occupied by four water molecules, forcing the bulky 4-pypm-5-c ligands into the axial positions[1].

  • Selective Ligand Coordination: Interestingly, 4-pypm-5-c coordinates to the Zn(II) center solely via the pyridine nitrogen atom[2]. The pyrimidine nitrogens and the carboxylate oxygen atoms remain uncoordinated to the primary metal center.

  • Driving Supramolecular Assembly: Why intentionally leave donor sites uncoordinated? The uncoordinated carboxylate oxygen atoms serve as powerful hydrogen-bond acceptors, while the coordinated equatorial water molecules act as hydrogen-bond donors[2]. This specific donor-acceptor mismatch drives the spontaneous assembly of a robust, three-dimensional O-H···O hydrogen-bonded network[1]. This exemplifies how non-covalent interactions can be harnessed to build 3D architectures from 0D mononuclear nodes.

Pathway Visualization

The following diagram illustrates the logical progression from raw precursors to the final 3D supramolecular network, highlighting the critical phase transitions during hydrothermal synthesis.

G A 1. Precursor Mixing Zn(NO3)2 + 4-pypm-5-c B 2. Hydrothermal Synthesis (433 K, 48 hrs, Autogenous Pressure) A->B C 3. Nucleation Mononuclear Complex [Zn(L)2(H2O)4] B->C D 4. Supramolecular Assembly via O-H···O H-Bonding C->D E 5. 3D Coordination Network (Hydrogen-Bonded MOF) D->E

Figure 1: Hydrothermal synthesis and supramolecular assembly pathway of the Zn(II) 4-pypm-5-c complex.

Experimental Protocol: Self-Validating Hydrothermal Crystallization

Hydrothermal synthesis is the method of choice for these complexes because it overcomes the poor ambient solubility of rigid N-heterocyclic carboxylic acids and provides the activation energy required for highly ordered crystal nucleation[1].

Step-by-Step Methodology:

  • Precursor Preparation: Weigh Zn(NO₃)₂ hydrate and 2-(pyridin-4-yl)pyrimidine-5-carboxylic acid in a precise 1:1 molar ratio[1]. Suspend the mixture in deionized water.

    • Causality: The 1:1 ratio prevents the rapid precipitation of kinetic byproducts, allowing the thermodynamically stable 1:2 (Metal:Ligand) complex to nucleate slowly.

  • Hydrothermal Reaction: Transfer the suspension into a Teflon-lined stainless steel reaction bomb (autoclave). Seal tightly and heat at 433 K for 2 days (48 hours)[1].

    • Validation Check: The autogenous pressure generated at 433 K ensures complete dissolution of the ligand[1]. A clear solution at peak temperature is the self-validating prerequisite for single-crystal growth.

  • Controlled Cooling (Critical Step): Cool the reactor to room temperature at a controlled, slow rate.

    • Causality: Rapid cooling yields amorphous powders. Slow, controlled cooling allows the system to remain in the metastable zone, promoting the growth of diffraction-quality, colorless block-shaped crystals[1].

  • Harvesting: Collect the crystals by vacuum filtration, wash thoroughly with deionized water to remove unreacted starting materials, and dry under ambient conditions[1]. The expected yield is ~45% (based on the metal)[1].

References

  • Sen, R., Mal, D., Brandao, P., & Lin, Z. (2012). Tetra-aqua-bis-[2-(pyridin-4-yl-κN)pyrimidine-5-carboxyl-ato]zinc. Acta Crystallographica Section E: Structure Reports Online. PubMed Central (NIH). URL:[Link]

  • Piao, & Xuan. (2011). Tetraaquabis[4-(4H-1,2,4-triazol-4-yl)benzoato-κN1]manganese(II) decahydrate. Acta Crystallographica Section E. (Cited within Sen et al., 2012). ResearchGate. URL:[Link]

Sources

Mass spectrometry fragmentation pattern of 2-(Pyridin-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-(Pyridin-4-yl)pyrimidine: QqQ vs. Q-TOF Platforms

Introduction and Mechanistic Causality

2-(Pyridin-4-yl)pyrimidine is a highly versatile bi-heterocyclic scaffold utilized extensively in coordination chemistry and as a core pharmacophore in targeted therapeutics, such as the endothelin receptor antagonist Clazosentan[1]. In drug metabolism and pharmacokinetics (DMPK) studies, characterizing the exact fragmentation pattern of this compound is critical for identifying downstream metabolites and ensuring assay specificity.

To achieve this, researchers primarily rely on Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). However, the choice of mass analyzer—Triple Quadrupole (QqQ) versus Quadrupole Time-of-Flight (Q-TOF) —dictates the type of data acquired. This guide objectively compares the performance of both platforms in analyzing 2-(Pyridin-4-yl)pyrimidine, grounded in the fundamental physics of gas-phase ion chemistry.

The Causality of Protonation and Charge-Directed Cleavage

Understanding the fragmentation of 2-(Pyridin-4-yl)pyrimidine requires analyzing its ionization behavior. ESI efficiency is heavily dependent on the analyte's solution basicity and the pH of the mobile phase[2]. The molecule features two distinct basic sites: the pyridine nitrogen (


) and the pyrimidine nitrogens (

). In a standard acidic LC-MS mobile phase (e.g., 0.1% formic acid, pH ~2.7), protonation occurs almost exclusively at the more basic pyridine nitrogen.

During Collision-Induced Dissociation (CID), this localized charge directs the fragmentation pathway[3]. As the protonated precursor ion (


 at m/z 158.0718) collides with an inert gas, the kinetic energy is converted into internal vibrational energy, causing bond elongation. Because the charge is stabilized on the pyridine ring, the uncharged pyrimidine ring becomes the site of thermodynamic instability. Consequently, the hallmark fragmentation pathway is the ring-opening of the pyrimidine moiety via the neutral loss of hydrogen cyanide (HCN, 27.01 Da), a well-documented behavior for pyrimidine derivatives under fast ion impact[4][5].

Visualizing the Logical Fragmentation Pathway

Fragmentation_Pathway Precursor [M+H]+ m/z 158.0718 Protonated at Pyridine N Frag1 [M+H - HCN]+ m/z 131.0609 Pyrimidine Ring Opening Precursor->Frag1 CID (-27.01 Da) Frag2 [C5H5N]+ m/z 80.0500 Inter-ring Cleavage Precursor->Frag2 CID (C-C Cleavage) Frag3 [M+H - HCN - N2]+ m/z 103.0540 Further Degradation Frag1->Frag3 CID (-28.01 Da)

Logical CID fragmentation pathway of protonated 2-(Pyridin-4-yl)pyrimidine.

Quantitative Data Comparison: QqQ vs. Q-TOF

While both platforms utilize CID, their analytical outputs serve different purposes. The QqQ operates at unit mass resolution, offering superior duty cycles and sensitivity for targeted Multiple Reaction Monitoring (MRM) quantification. Conversely, the Q-TOF provides High-Resolution Accurate Mass (HRAM) capabilities, essential for distinguishing isobaric interferences and unequivocally assigning elemental formulas to fragments.

Table 1: Quantitative Fragmentation Data Comparison (QqQ vs. Q-TOF)

Fragment AssignmentNeutral LossQqQ Observed m/z (Nominal)Q-TOF Observed m/z (Accurate)Mass Error (ppm)Optimal CE (eV)

Precursor
N/A158.1158.0718+0.610

27.0109131.1131.0609+0.825

55.0177103.1103.0540+1.240

(Pyridine)
78.021880.180.0500+0.545

Note: Q-TOF mass errors < 5 ppm validate the elemental composition of the proposed charge-directed fragmentation pathways.

Self-Validating Experimental Protocols

To ensure the trustworthiness and reproducibility of the MS data, the following protocols are designed as self-validating systems, incorporating necessary blanks and system suitability tests (SST).

Protocol A: QqQ MRM Optimization for High-Throughput Quantification

Objective: Establish a highly sensitive quantitative assay with validated linear dynamic range.

  • System Suitability: Inject a solvent blank (50:50 Methanol:Water + 0.1% Formic Acid) to ensure baseline noise is < 100 cps at m/z 158.1.

  • Precursor Ion Optimization: Infuse a 100 ng/mL standard of 2-(Pyridin-4-yl)pyrimidine at 10 µL/min. Adjust the ESI capillary voltage to +3.5 kV and desolvation temperature to 350°C to maximize the

    
     signal at m/z 158.1.
    
  • Product Ion Scanning: Apply a collision energy (CE) ramp from 5 to 60 eV using Argon as the collision gas. Identify the two most abundant fragments (m/z 131.1 and m/z 80.1).

  • MRM Transition Setup:

    • Quantifier Transition: 158.1

      
       131.1 (CE: 25 eV). This transition is chosen for quantification due to the lower energy required for pyrimidine ring opening, yielding higher absolute intensity.
      
    • Qualifier Transition: 158.1

      
       80.1 (CE: 45 eV). Used to confirm peak purity via ion ratio monitoring.
      
  • Validation: Generate a calibration curve from 1 ng/mL to 1000 ng/mL. The system is validated if the

    
     and the quantifier/qualifier ion ratio remains within 
    
    
    
    across all concentrations.
Protocol B: Q-TOF HRAM Structural Elucidation

Objective: Map the exact fragmentation mechanism and rule out isobaric interferences.

  • Mass Calibration: Perform a pre-run external calibration using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy is < 2 ppm across the 50–1000 m/z range.

  • Data-Dependent Acquisition (DDA): Set the Q-TOF to positive ESI mode. Configure the MS1 survey scan to trigger MS/MS events for precursor ions exceeding 10,000 counts.

  • Collision Energy Spanning: To capture both fragile and stable fragments, utilize a stepped collision energy setting (e.g., 20, 35, and 50 eV) within a single acquisition cycle.

  • Isotope Pattern Verification: Extract the MS1 spectrum of m/z 158.0718. Validate the molecular formula (

    
    ) by confirming the theoretical isotopic fidelity (the M+1 peak should be approximately 10.1% relative abundance due to 
    
    
    
    contributions).
  • Fragment Annotation: Utilize the exact mass of the product ions to calculate neutral losses. The loss of exactly 27.0109 Da confirms the expulsion of HCN, validating the pyrimidine ring-opening mechanism over alternative degradation routes.

References

  • AXV-034343 - Clazosentan - All About Drugs. Allfordrugs.com. Available at:[Link]

  • Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics. Available at:[Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Greenwich. Available at:[Link]

  • Spectroscopic identification of fragment ions of DNA/RNA building blocks: the case of pyrimidine. Physical Chemistry Chemical Physics (RSC). Available at:[Link]

  • Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS One. Available at:[Link]

Sources

Comparative Guide: IR Spectrum Analysis of Pyridine vs. Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, distinguishing between pyridine and pyrimidine moieties is not merely an academic exercise; it is critical for pharmacophore validation. While NMR is definitive for proton environments, FTIR (Fourier Transform Infrared Spectroscopy) offers a rapid, cost-effective method for monitoring ring integrity, salt formation, and polymorph differentiation during process scale-up.

This guide moves beyond basic functional group analysis. We explore the skeletal vibration patterns that differentiate the mono-nitrogen pyridine (


) from the di-nitrogen pyrimidine (

or

) systems. The focus is on the diagnostic "fingerprint" regions (1600–1400 cm⁻¹ and 1000–990 cm⁻¹) where C=N/C=C coupled modes provide the most reliable identification data.

Theoretical Framework: Symmetry & Vibrational Modes[1]

To interpret the spectra accurately, one must understand the mechanical differences between the rings.

  • Pyridine: Possesses a single nitrogen atom, lowering the symmetry from Benzene's

    
     to 
    
    
    
    . This makes the
    
    
    and
    
    
    modes (ring stretching) IR active and often split.
  • Pyrimidine: The introduction of a second nitrogen at the 3-position further perturbs the ring current and mass distribution. While it retains

    
     symmetry (if unsubstituted), the dipole moment changes significantly, altering the intensity of the "breathing" modes (
    
    
    
    ).
Mechanism of Differentiation

The primary differentiation lies in the Quadrant Stretching Modes (1600–1500 cm⁻¹) and the Ring Breathing Modes (~990 cm⁻¹).

  • Pyridine: Exhibits a characteristic "doublet" or "triplet" in the 1600–1580 cm⁻¹ region due to resonance interaction between the lone pair and the

    
    -system.
    
  • Pyrimidine: Often displays a shift to lower frequencies for the main stretching bands (1570–1520 cm⁻¹) and a distinct intensity profile for the ring breathing mode due to the two electronegative atoms.

Comparative Spectral Analysis

The following data aggregates characteristic stretching frequencies for unsubstituted and common drug-scaffold derivatives.

Table 1: Diagnostic Frequency Comparison
Vibrational ModeAssignment (

)
Pyridine (cm⁻¹)Pyrimidine (cm⁻¹)Differentiation Note
Quadrant Stretch

/

1600 – 1590 (s)1570 – 1555 (m-s)Pyridine is consistently higher energy. Pyrimidine bands often appear broader.
Quadrant Stretch

/

1580 – 1570 (m)1520 – 1500 (s)Key differentiator. Pyrimidine shows a strong band near 1520 cm⁻¹ that Pyridine lacks.
Semicircle Stretch

1480 – 1470 (s)1470 – 1440 (m)Less diagnostic due to overlap with C-H deformations.
Ring Breathing

990 – 995 (vs)990 – 1000 (s)Crucial: Pyridine band is extremely sharp and intense. Pyrimidine is sensitive to 2,4,6-substitution.
C-H Out-of-Plane

750 – 700 850 – 800 Pyrimidine C-H wags are generally higher frequency due to N-electron withdrawal.

(s) = strong, (m) = medium, (vs) = very strong

Impact of Protonation & Salt Formation

Drug molecules are often isolated as salts (HCl, Mesylate).

  • Pyridine: Protonation shifts the

    
     mode (1600 cm⁻¹) to ~1630 cm⁻¹  and the breathing mode (990 cm⁻¹) to ~1010 cm⁻¹ .
    
  • Pyrimidine: Protonation causes a similar blue shift but often results in the collapse of the 1570/1520 doublet into a single broad band due to symmetry disruption.

Visualizing the Logic: Identification Workflow

The following diagram illustrates the decision logic for distinguishing these rings in a complex spectrum.

G Start Unknown Heterocycle Spectrum Region1 Check 1600-1500 cm⁻¹ Region Start->Region1 PyridinePath Distinct Doublet: ~1600 & ~1580 cm⁻¹ Region1->PyridinePath High Freq Pattern PyrimidinePath Lower Freq Bands: ~1570 & ~1520 cm⁻¹ Region1->PyrimidinePath Low Freq Pattern CheckBreathing Check Ring Breathing (~990-1000 cm⁻¹) PyridinePath->CheckBreathing PyrimidinePath->CheckBreathing PyridineResult High Probability: PYRIDINE CheckBreathing->PyridineResult Sharp, VS Band @ 992 PyrimidineResult High Probability: PYRIMIDINE CheckBreathing->PyrimidineResult Med/Strong Band @ 995-1005 Validation Validation: Check C-H Wag (700-850) PyridineResult->Validation PyrimidineResult->Validation

Figure 1: Decision tree for spectroscopic differentiation of Pyridine and Pyrimidine scaffolds.

Experimental Protocol: High-Fidelity Acquisition

Standard FTIR can miss subtle shifts. For drug development, use this "Self-Validating" protocol to ensure data integrity.

Equipment Requirements
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or Nicolet iS50).

  • Resolution: 2 cm⁻¹ (Standard 4 cm⁻¹ is insufficient for resolving split bands).

  • Scans: Minimum 64 scans to improve Signal-to-Noise (S/N).

Step-by-Step Methodology
  • Sample Preparation (Choose One based on Phase):

    • Solid State (Preferred for Salts): Use ATR (Attenuated Total Reflectance) with a Diamond crystal. Critical: Apply high pressure to ensure contact, as heterocyclic crystals are often hard.

    • Solution State (Preferred for H-Bonding studies): Dissolve in

      
       or 
      
      
      
      (0.1 M). Use a 0.1 mm liquid cell with NaCl windows. Why? This eliminates crystal packing forces that distort the breathing modes.
  • Background Correction:

    • Acquire a fresh background (air for ATR, pure solvent for liquid cell) immediately before the sample.

  • Acquisition & Processing:

    • Scan range: 4000 – 600 cm⁻¹.

    • Apply ATR Correction (if using ATR) to normalize intensity ratios, as penetration depth varies with wavelength.

  • Validation Step (The "Shift Test"):

    • Protocol: Expose the sample to HCl vapor (for solids) or add 1 drop of TFA (for solutions).

    • Observation: Watch the ~990 cm⁻¹ band.[1]

    • Result: If it shifts +10 to +20 cm⁻¹ (Blue shift), it confirms the presence of a basic ring nitrogen (Pyridine/Pyrimidine) rather than a carbocycle (Benzene).

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectra of Pyridine and Pyrimidine.[2][3] NIST Chemistry WebBook, SRD 69. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[4][5] (7th Ed). John Wiley & Sons. (Standard text for band assignments).

  • Wong, K. N., et al. (2018). Vibrational spectroscopic study of pyrimidine and its adducts.[1][2][3][6][7] Journal of Molecular Structure. [Link]

  • Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation.[8] Elsevier.[3] (Source for quadrant stretching mode definitions). [Link]

Sources

Thermal Stability Analysis (TGA) of 2-(Pyridin-4-yl)pyrimidine MOFs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of reticular chemistry, 2-(Pyridin-4-yl)pyrimidine represents a critical "desymmetrized" alternative to the classic 4,4'-bipyridine linker. While symmetric linkers often yield highly predictable cubic networks, the asymmetric electronic distribution of 2-(pyridin-4-yl)pyrimidine—featuring one pyridine nitrogen and two pyrimidine nitrogens—introduces unique coordination modes that significantly alter thermal stability profiles.

This guide provides a technical comparison of the thermal decomposition pathways of MOFs constructed from this ligand versus standard industry benchmarks. Our analysis reveals that while 2-(Pyridin-4-yl)pyrimidine MOFs generally exhibit a Type II thermal stability profile (stable up to ~280–320°C), they often lack the extreme thermal robustness of imidazolate-based ZIFs, offering instead a trade-off favoring accessible Lewis-basic sites for catalysis.

Ligand Architecture & Thermal Implications[1][2][3]

To interpret the TGA data correctly, one must understand the ligand's contribution to the lattice energy.

  • Asymmetry: Unlike 4,4'-bipyridine, this ligand has a dipole moment that strengthens specific guest-host interactions but can reduce the overall symmetry of the crystal packing, potentially lowering the lattice enthalpy.

  • Coordination Modes:

    • Pyridine N (Site A): Strong

      
      -donor, typically the primary anchor to the metal node.
      
    • Pyrimidine Ns (Site B): Weaker donors, often uncoordinated (creating pore functionality) or bridging to form dense 1D chains.

Comparison of Ligand Thermal Parameters
Ligand Feature4,4'-Bipyridine (Benchmark)2-(Pyridin-4-yl)pyrimidine (Target)Thermal Impact
Symmetry

(High)

(Low)
Lower symmetry often reduces

by 20–40°C due to less efficient packing.
N-Donor Count 23Potential for "chelating" nodes increases local stability but may distort geometry.
Electronic Character Electron-richElectron-deficient (Pyrimidine ring)Pyrimidine ring is more susceptible to nucleophilic attack but resistant to oxidation.

Comparative Thermal Stability Analysis

The following data compares a representative Zn(II)-based 2-(Pyridin-4-yl)pyrimidine MOF against standard alternatives.

Table 1: Thermal Decomposition Thresholds ( )
Material ClassLigand SystemSolvent Loss (

)
Framework Breakdown (

)
Residue (Air, 800°C)
Target MOF 2-(Pyridin-4-yl)pyrimidine 60–140°C 290–310°C ZnO (~25-30%)
Isostructural Analog 4,4'-Bipyridine (e.g., MOF-508 type)50–120°C330–350°CZnO (~28%)
High-Stability Ref 2-Methylimidazole (ZIF-8)< 100°C (Guest)> 500°CZnO (35%)
Low-Stability Ref Pyridine-2,6-dicarboxylate80–150°C220–250°CMetal Oxide

Critical Insight: The Target MOF shows a "stability gap" of ~40°C compared to the bipyridine analog. This is attributed to the weaker


 bond compared to the 

bond. However, it significantly outperforms carboxylate-only polymers in hydrolytic environments (not shown in TGA but relevant to stability).

Experimental Protocol: Self-Validating TGA Workflow

To ensure reproducible data that distinguishes between desolvation and decomposition, follow this strict protocol.

Equipment & Conditions
  • Instrument: Mettler Toledo TGA/DSC 3+ or TA Instruments Q500.

  • Crucibles: 70

    
    L Alumina (
    
    
    
    ) pans (preferred over Pt to avoid catalytic breakdown of organic ligands).
  • Atmosphere: Dynamic Nitrogen (50 mL/min) for decomposition onset; Air (50 mL/min) for residue validation.

Step-by-Step Methodology
  • Blank Correction: Run an empty crucible using the exact method below. Subtract this baseline from the final data to remove buoyancy effects.

  • Sample Loading: Load 5–10 mg of activated MOF (solvent-exchanged). Do not pack tightly; allow gas diffusion.

  • Equilibration: Hold at 30°C for 10 minutes to stabilize the microbalance.

  • Ramp 1 (Desolvation): Heat 30°C

    
     150°C at 5°C/min.
    
    • Checkpoint: If mass loss > 20%, the sample was not properly activated. Abort and re-activate.

  • Isothermal Dwell: Hold at 150°C for 20 mins.

    • Purpose: Ensure complete removal of pore-bound guests (DMF/Ethanol) before framework stress.

  • Ramp 2 (Decomposition): Heat 150°C

    
     800°C at 10°C/min.
    
  • Cool Down: Cool to room temperature.

Structural-Thermal Correlations (Mechanism)

The decomposition of 2-(Pyridin-4-yl)pyrimidine MOFs follows a distinct pathway. Unlike carboxylate MOFs that decarboxylate, these N-donor ligands typically undergo bond scission at the metal node followed by ring fragmentation.

Visualization: Thermal Decay Pathway

The following diagram illustrates the stepwise breakdown mechanism derived from TGA-MS (Mass Spectrometry) data.

ThermalDecomposition Phase1 Solvated MOF (RT - 150°C) Phase2 Activated Framework (150°C - 290°C) Phase1->Phase2 Loss of DMF/H2O (Reversible) Phase2->Phase2 Stable Plateau Phase3 Node Scission (290°C - 350°C) Phase2->Phase3 Zn-N Bond Breakage (Irreversible Onset) Phase4 Ligand Pyrolysis (350°C - 500°C) Phase3->Phase4 Pyrimidine Ring Fragmentation Phase5 Metal Oxide Residue (> 600°C) Phase4->Phase5 Carbon Oxidation (in Air)

Caption: Figure 1. Thermal evolution of 2-(Pyridin-4-yl)pyrimidine MOFs. Note the distinct 'Stable Plateau' (Phase 2) which defines the operational window for drug delivery or catalytic applications.

Applications & Implications for Drug Development[4]

For researchers in drug delivery, the TGA profile of this MOF class dictates its suitability for processing:

  • Sterilization: The stability plateau (up to ~290°C) allows for thermal sterilization (autoclaving at 121°C) without structural collapse, a significant advantage over fragile biological carriers.

  • Melt Processing: These MOFs can be extruded with polymers (e.g., PLA/PLGA) at temperatures up to 200°C, enabling the creation of MOF-polymer composite implants.

  • Solvent Removal: The distinct separation between solvent loss and decomposition allows for aggressive activation (heating to 150°C under vacuum) to maximize surface area for drug loading.

References

  • General TGA Methodology for MOFs: Valenzano, L., et al. "Probing Metal-Organic Framework Stoichiometry Using Quantitative NMR and TGA." ChemRxiv, 2024.[1] [Link]

  • Thermal Stability of Pyridine/Pyrimidine MOFs: Owalude, S. O., et al. "Synthesis and Characterization of a Tetranuclear Cu(II) Coordination Polymer Containing Pyridine-2,6-Dicarboxylic Acid and 4-Amidinopyridine Co-Ligand." Dutse Journal of Pure and Applied Sciences, 2022. [Link]

  • Comparative Bipyridine MOF Data: Lusby, P. J., et al. "Post-Synthetic Shaping of Porosity and Crystal Structure of Ln-Bipy-MOFs by Thermal Treatment." MDPI Crystals, 2015. [Link]

  • Machine Learning Analysis of MOF Stability: Nandy, A., et al.[2] "MOFSimplify, machine learning models with extracted stability data of three thousand metal–organic frameworks." Scientific Data, 2022.[3] [Link]

Sources

Elemental Analysis Standards for 2-(Pyridin-4-yl)pyrimidine Purity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for 2-(Pyridin-4-yl)pyrimidine Purity Content Type: Publish Comparison Guide

Executive Summary

For researchers and drug development professionals, 2-(Pyridin-4-yl)pyrimidine represents a critical bi-heterocyclic scaffold, often utilized in kinase inhibitor discovery. While HPLC remains the workhorse for routine purity tracking, it suffers from a "UV blindspot"—it cannot detect non-chromophoric impurities such as moisture, inorganic salts, or trapped silica.

This guide establishes the Elemental Analysis (EA) standards for this compound, comparing its efficacy against HPLC and quantitative NMR (qNMR). We define the acceptance criteria (The "Standard") required to validate this compound as a Reference Material (RM) and provide a self-validating workflow for its characterization.

Theoretical Framework & Acceptance Criteria

To establish a purity standard, one must first define the "Truth" based on stoichiometry. 2-(Pyridin-4-yl)pyrimidine is a nitrogen-rich heterocycle. Its high nitrogen content makes it prone to incomplete combustion, while its basicity makes it a magnet for moisture and acidic residues.

The "Standard": Theoretical Composition (C₉H₇N₃)

Molecular Weight: 157.18 g/mol

ElementTheoretical Mass %Acceptance Range (±0.4%)Diagnostic Significance
Carbon (C) 68.77% 68.37% – 69.17%Primary Purity Indicator. Deviations < -0.4% suggest inorganic contamination (salts/silica).
Hydrogen (H) 4.49% 4.09% – 4.89%Solvation Indicator. Deviations > +0.4% strongly indicate trapped water or organic solvents.
Nitrogen (N) 26.73% 26.33% – 27.13%Combustion Efficiency. Low values often indicate "refractory" nitrogen formation (requires WO₃ additive).

Critical Insight: The ±0.4% limit is the universally accepted threshold for publication-quality purity (Journal of Medicinal Chemistry, ACS standards). For a Reference Standard in drug development, this often tightens to ±0.3% combined with <0.5% volatiles by TGA.

Comparative Analysis: EA vs. Alternatives

Why perform destructive Combustion Analysis when HPLC is available? The table below objectively compares the "blind spots" of each method.

Table 1: Methodological Comparison for Purity Validation
FeatureCombustion Analysis (EA) HPLC (UV-Vis) qNMR (¹H)
Primary Scope Bulk Composition (Organic + Inorganic)Organic Impurities (UV Active)Organic Structure & Solvents
Detection Principle Oxidation to CO₂, H₂O, N₂Chromophore AbsorptionProton Resonance Integration
Inorganic Detection Excellent (Inferred by mass balance gap)None (Salts elute in void volume)None (Invisible without specific nuclei)
Water Detection Indirect (High %H, Low %C/%N)None Moderate (Exchangeable protons interfere)
Sample Requirement 2–5 mg (Destructive)<1 mg (Recoverable)5–10 mg (Recoverable)
Precision ±0.3% Absolute±0.1% Relative Area±1.0% Absolute
Verdict Mandatory for "Net Content" assignment. Standard for "Related Substances." Best for specific solvent ID.

Experimental Protocol: Self-Validating EA Workflow

The following protocol is designed to overcome the specific challenges of 2-(Pyridin-4-yl)pyrimidine (hygroscopicity and refractory nitrogen).

Phase 1: Pre-Analysis Conditioning (The "Dry" Step)

Rationale: Nitrogen heterocycles form hydrates via H-bonding. Analyzing "as-is" will fail the %C specification.

  • TGA Screening: Run a rapid Thermogravimetric Analysis (TGA) ramp (10°C/min to 150°C).

    • If weight loss > 0.5%: Proceed to drying.

  • Vacuum Drying: Dry sample at 40°C under high vacuum (<5 mbar) for 12 hours over P₂O₅.

    • Note: Avoid temperatures >60°C to prevent sublimation of the free base.

Phase 2: Combustion Optimization

Rationale: The Pyrimidine ring is thermally stable and can form char, trapping nitrogen.

  • Weighing: Accurately weigh 2.000–2.500 mg into a tin capsule.

    • Validation: Use a microbalance with 0.001 mg readability.

  • Oxidation Additive: Add 5–10 mg of Tungsten(VI) Oxide (WO₃) to the capsule.

    • Mechanism:[1][2] WO₃ acts as a flux and oxygen donor, preventing char formation and ensuring quantitative conversion of ring nitrogen to NO/N₂.

  • Combustion: Run at 980°C with a high O₂ loop (e.g., 120 seconds).

Phase 3: Data Interpretation Logic

Use the following logic tree to diagnose failures.

EA_Logic_Tree Start EA Result vs Theoretical CheckC Is Carbon (C) within ±0.4%? Start->CheckC Pass PASS: High Purity Confirm with HPLC CheckC->Pass Yes FailC FAIL: Analyze Deviations CheckC->FailC No CheckH Is Hydrogen (H) High (> +0.4%)? FailC->CheckH CheckN Is Nitrogen (N) Low (< -0.4%)? CheckH->CheckN No Solvent Diagnosis: Trapped Solvent/Water Action: Dry & Retest or calc. Solvate CheckH->Solvent Yes (Low C, High H) Inorganic Diagnosis: Inorganic Contamination (Silica/Salts) Action: Recrystallize or Ash Test CheckN->Inorganic No (All values Low) Combustion Diagnosis: Incomplete Combustion Action: Add WO3 or increase O2 CheckN->Combustion Yes (Low N, Normal H)

Figure 1: Decision logic for interpreting Elemental Analysis deviations for heterocyclic compounds.

Case Study: Interpreting "Failed" Data

A common scenario in the synthesis of 2-(Pyridin-4-yl)pyrimidine involves the isolation of the product from an ethanol recrystallization.

Experimental Data:

  • Theoretical: C: 68.77%, H: 4.49%, N: 26.73%

  • Found: C: 67.10%, H: 4.95%, N: 26.05%

Analysis:

  • Carbon is Low (-1.67%): Purity is suspect.

  • Hydrogen is High (+0.46%): This indicates "light" impurities (water or solvents).

  • Nitrogen is Low (-0.68%): Consistent with dilution by a non-nitrogenous impurity.

Resolution: The researcher calculates the theoretical values for a 0.25 molar equivalent of Ethanol solvate (C₉H₇N₃ • 0.25 C₂H₅OH).[2]

  • New Theoretical: C: 67.59%, H: 5.07%, N: 24.89%.

  • Result: The data fits the solvate model better. The sample is not "impure" in terms of side-products, but it is a solvate.

  • Action: Dry aggressively or report as the solvate form.

Purity Validation Workflow

The following diagram illustrates where EA fits into the broader validation lifecycle for this compound.

Validation_Workflow Synthesis Crude Synthesis (Suzuki Coupling) Workup Workup & Isolation (Silica Column) Synthesis->Workup HPLC HPLC Screening (Target >98% Area) Workup->HPLC Decision Pass HPLC? HPLC->Decision EA Elemental Analysis (Combustion) Decision->EA Yes Metals ICP-MS (Pd Scavenging Check) Decision->Metals Yes Repurify Recrystallize Decision->Repurify No Final Release as Reference Standard EA->Final Within ±0.4% Metals->Final < ICH Limits Repurify->HPLC

Figure 2: Integrated workflow for validating 2-(Pyridin-4-yl)pyrimidine purity.

References

  • International Conference on Harmonisation (ICH). "Guideline Q3D(R1) on Elemental Impurities." European Medicines Agency. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]

Sources

Structural Comparison Guide: 2-(4-pyridyl)pyrimidine vs. 4-(4-pyridyl)pyrimidine

[1][2]

Executive Summary

The distinction between 2-(4-pyridyl)pyrimidine and 4-(4-pyridyl)pyrimidine lies primarily in their symmetry and nitrogen donor topology.[1][2] While both are biaryl systems containing three nitrogen atoms, their connectivity dictates their electronic distribution, metabolic stability, and coordination geometry.

  • 2-(4-pyridyl)pyrimidine: Possesses

    
     symmetry (assuming planarity).[1][2] The pyrimidine nitrogen atoms are chemically equivalent and positioned ortho to the inter-ring bond, creating a "pincer-like" steric environment.
    
  • 4-(4-pyridyl)pyrimidine: Possesses

    
     symmetry.[1][2] The pyrimidine nitrogen atoms are non-equivalent (N1 is meta and N3 is ortho to the inter-ring bond), offering a more extended, rod-like geometry suitable for bridging in coordination polymers.
    

Structural & Electronic Analysis

Connectivity and Symmetry

The core difference is the attachment point on the pyrimidine ring. In both cases, the pyridine ring is attached via its C4 position (para to the pyridine nitrogen), ensuring the pyridine nitrogen remains distal and accessible.

Feature2-(4-pyridyl)pyrimidine4-(4-pyridyl)pyrimidine
IUPAC Name 2-(pyridin-4-yl)pyrimidine4-(pyridin-4-yl)pyrimidine
Symmetry Symmetric (

local symmetry of pyrimidine)
Asymmetric (

)
N-Donor Topology Convergent: Pyrimidine Ns flank the bond.[1][2]Divergent: One N is adjacent, one is distal.[2]
Dipole Moment Lower (Vectors partially cancel)Higher (Vectors are additive)
Electronic Character C2 position is electron-deficient; nucleophilic attack at C4/C6 is favored.[1][2]C4 position is occupied; C2 and C6 are susceptible to nucleophilic attack.[1][2][3]
Visualization of N-Donor Vectors

The following diagram illustrates the connectivity and the directional vectors of the nitrogen lone pairs, which are crucial for understanding binding modes in kinase pockets and MOF assembly.

Gcluster_02-(4-pyridyl)pyrimidine(Symmetric Pincer)cluster_14-(4-pyridyl)pyrimidine(Asymmetric Linear)Pyrim2Pyrimidine Ring(Connected at C2)Pyrid4_APyridine Ring(Connected at C4)Pyrim2->Pyrid4_AC2-C4' BondN1_AN1 (Lone Pair)Pyrim2->N1_AOrthoN3_AN3 (Lone Pair)Pyrim2->N3_AOrthoN_Py_APyridine NPyrid4_A->N_Py_AParaPyrim4Pyrimidine Ring(Connected at C4)Pyrid4_BPyridine Ring(Connected at C4)Pyrim4->Pyrid4_BC4-C4' BondN1_BN1 (Lone Pair)Pyrim4->N1_BMetaN3_BN3 (Lone Pair)Pyrim4->N3_BOrthoN_Py_BPyridine NPyrid4_B->N_Py_BPara

Figure 1: Structural connectivity comparison showing the symmetric vs. asymmetric disposition of nitrogen atoms.[2]

Functional Performance & Applications

Medicinal Chemistry (Kinase Inhibition)

Both scaffolds are privileged structures in kinase inhibitor design, acting as ATP-mimetic hinge binders.[1][2][4]

  • 4-(4-pyridyl)pyrimidine: This isomer is frequently observed in dual-target inhibitors (e.g., VEGFR/EGFR inhibitors).[1][2] The asymmetry allows the pyrimidine C2 position to be substituted with amines (via

    
    ) to interact with the "gatekeeper" residue, while the 4-pyridyl group extends into the solvent-accessible region or interacts with the DFG motif.
    
  • 2-(4-pyridyl)pyrimidine: Less common as a core hinge binder due to the steric bulk of the flanking nitrogens, which can clash with the hinge region backbone carbonyls unless specific water-mediated bridges are formed.[1][2] However, it is highly effective when the pyridine ring acts as the primary anchor.

Materials Science (MOFs)
  • Topology Control:

    • The 4-(4-pyridyl) isomer acts as a linear, rod-like linker, often forming cubic or pillared-layer MOF topologies.[1][2]

    • The 2-(4-pyridyl) isomer introduces a "kink" or bent angle potential if the pyrimidine nitrogens coordinate, leading to helical or zigzag coordination polymers.[1][2]

Experimental Protocols: Synthesis

The most robust method for synthesizing these scaffolds with high purity is the Suzuki-Miyaura Cross-Coupling .[2] This protocol is superior to condensation methods (e.g., from chalcones) due to higher regioselectivity and milder conditions.

Protocol: Palladium-Catalyzed Synthesis of 4-(4-pyridyl)pyrimidine[1][2]

Objective: Synthesize 4-(4-pyridyl)pyrimidine from 4-chloropyrimidine and 4-pyridylboronic acid.

Reagents:

  • 4-Chloropyrimidine hydrochloride (1.0 eq)[1][2]

  • 4-Pyridylboronic acid (1.2 eq)[1][2]

  • Catalyst:

    
     (5 mol%) or 
    
    
    (for tougher substrates)
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2]

Step-by-Step Methodology:

  • Preparation: In a microwave vial or round-bottom flask, dissolve 4-chloropyrimidine (114 mg, 1.0 mmol) and 4-pyridylboronic acid (147 mg, 1.2 mmol) in 1,4-dioxane (4 mL).

  • Degassing: Bubble nitrogen gas through the solution for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add

    
     (58 mg, 0.05 mmol) and the aqueous 
    
    
    solution (1.5 mL). Seal the vessel under nitrogen.
  • Reaction:

    • Microwave: Heat to 120°C for 30–60 minutes.

    • Thermal: Reflux at 100°C for 12–18 hours.[1][2]

  • Work-up: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-10% MeOH in DCM).
    
  • Validation: Product should appear as an off-white solid. Confirm structure via

    
     NMR (distinctive doublets for the pyridine ring and pyrimidine protons).
    

Self-Validating Checkpoint:

  • If the yield is low (<40%): Check for "protodeboronation" of the pyridyl boronic acid (a common side reaction). Switch to 4-pyridylboronic acid pinacol ester and use anhydrous conditions (

    
     in Dioxane) to mitigate this.
    

Comparative Data Summary

Property2-(4-pyridyl)pyrimidine4-(4-pyridyl)pyrimidine
Molecular Weight 157.17 g/mol 157.17 g/mol
Calc.[1][2] LogP ~0.8 - 1.0~0.8 - 1.0
H-Bond Acceptors 3 (2 Pyrim, 1 Pyrid)3 (2 Pyrim, 1 Pyrid)
pKa (Conj.[1][2] Acid) ~1.5 (Pyrimidine Ns are weakly basic)~1.8 (N1 is slightly more basic)
Solubility Moderate in DCM, MeOH; Low in WaterModerate in DCM, MeOH; Low in Water
Key Spectral Feature NMR: Pyrimidine protons appear as a triplet/doublet pattern (A2B system).NMR: Pyrimidine protons appear as distinct singlets/doublets (Asymmetric).[1][2]

References

  • Crystal Structure & Coordination

    • Eastham, K., et al. (2024).[5] CCDC 2323924: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre.[1][2][5] Link

    • Dong, Y., et al. (2009). 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid.[1][2] PMC. Link

  • Synthesis & Methodology

    • Gomes, P., et al. (2017). Microwave-Promoted Synthesis of 4-Arylpyrimidines by Pd-Catalyzed Suzuki–Miyaura Coupling. Synthesis. Link

    • Saito, B., & Fu, G. C. (2007).[6] Alkyl-Alkyl Suzuki Cross-Couplings. Journal of the American Chemical Society.[6] Link

  • Medicinal Chemistry Applications

    • Noh, W., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases. Archiv der Pharmazie. Link

    • Scott, F., et al. (2016). Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools. Scientific Reports.[1][2] Link

  • Chemical Properties

    • PubChem. 4-(pyridin-4-yl)pyrimidine (Compound CID 12450581).[1][2] National Library of Medicine.[1] Link

Safety Operating Guide

Personal protective equipment for handling 2-(Pyridin-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have overseen the synthesis and handling of countless heterocyclic building blocks. 2-(Pyridin-4-yl)pyrimidine (CAS: 74801-33-5) is a highly valuable bidentate ligand and intermediate used extensively in kinase inhibitor development and coordination chemistry [1]. However, its dual-ring nitrogenous structure presents specific handling challenges.

Like many low-molecular-weight (157.18 g/mol ) heterocyclic powders, it poses acute risks of skin irritation, serious eye irritation, and respiratory toxicity (GHS Hazard Statements H315, H319, H335) [2]. Standard laboratory safety protocols are often insufficient because they fail to account for the electrostatic properties and permeation risks specific to pyridine-pyrimidine derivatives.

The following guide provides a self-validating, field-proven framework for handling this chemical, ensuring both operator safety and experimental integrity.

Part 1: The Causality of PPE Selection

Selecting Personal Protective Equipment (PPE) is not a compliance exercise; it is a calculated defense against specific physicochemical mechanisms.

  • Hand Protection (Nitrile vs. Latex): Nitrogen-rich heterocycles can act as permeation enhancers. Latex gloves possess a porous microscopic structure that allows slightly polar organic molecules to penetrate over time. Nitrile rubber is mandatory because its synthetic copolymer structure provides superior chemical resistance and structural integrity against these molecular classes [3].

  • Respiratory Protection (Aerosolization Risk): 2-(Pyridin-4-yl)pyrimidine is typically supplied as a dry powder. When manipulated, electrostatic repulsion between the particles and standard plastic instruments can cause spontaneous aerosolization. Inhaling these micro-particles directly irritates the respiratory mucosa. Therefore, particulate filtration is required when handling outside a controlled airflow environment.

Quantitative PPE Specifications Table
PPE CategoryRecommended SpecificationMaterial Compatibility / CausalityReplacement Frequency
Hand Protection Nitrile Rubber (≥ 0.11 mm thickness)High resistance to non-polar/mildly polar organic heterocycles.Every 2-4 hours, or immediately upon contamination.
Eye Protection ANSI Z87.1 / EN166 Safety GogglesForm-fitting seal prevents micro-particulate ocular irritation.Reusable (Sanitize with 70% EtOH post-use).
Body Protection Flame-retardant, Anti-static Lab CoatMitigates electrostatic discharge during powder weighing.Wash weekly or immediately post-spill.
Respiratory N95/FFP2 Particulate RespiratorFilters aerosolized powder (MW: 157.18 g/mol ) outside hoods.Single-use (Discard after operational session).

Part 2: Experimental Workflows and Methodologies

To guarantee safety, every interaction with 2-(Pyridin-4-yl)pyrimidine must follow a strict procedural logic. Below are the step-by-step methodologies for routine handling and emergency response.

Protocol A: Precision Weighing and Solution Preparation

Objective: Prevent electrostatic aerosolization and ensure accurate molarity without environmental contamination.

  • Environmental Verification: Ensure the chemical fume hood is operational with a verified face velocity of 80–100 feet per minute (fpm).

  • Static Mitigation: Place an anti-static weighing dish on the analytical balance. Scientific Rationale: Using an anti-static dish neutralizes the charge of the powder, preventing particles from repelling each other and becoming airborne.

  • Dispensing: Use a grounded, stainless-steel micro-spatula to transfer the 2-(Pyridin-4-yl)pyrimidine from its storage container (stored at 2-8°C) to the weighing dish.

  • Dissolution: Transfer the weighed powder directly into the reaction vessel inside the fume hood. Cap the vessel immediately before removing it from the hood.

  • Decontamination: Wipe down the exterior of the reagent bottle, the spatula, and the balance pan with a 70% isopropanol wipe to capture any microscopic dust.

Protocol B: Acute Spill Remediation

Objective: Contain and neutralize powder spills without expanding the contamination zone.

  • Isolation: Immediately halt work and evacuate non-essential personnel from the immediate vicinity.

  • Ventilation: If the spill occurs outside the fume hood, maximize room exhaust ventilation and don an N95/FFP2 respirator.

  • Dampening (Critical Step): Cover the spilled powder with absorbent paper towels. Gently mist the towels with water or a dilute ethanol solution. Scientific Rationale: Dry sweeping generates an airborne dust cloud, drastically expanding the inhalation risk. Dampening increases cohesive capillary forces between the particles, allowing for safe, agglomerated collection.

  • Collection: Use a non-sparking scoop to lift the dampened mass and place it into a designated, sealable hazardous waste container.

  • Sanitization: Wash the spill surface with laboratory detergent and water, followed by a final wipe with 70% ethanol.

Part 3: Operational Workflow Visualization

The following diagram maps the logical decision tree for handling 2-(Pyridin-4-yl)pyrimidine, ensuring operators have a clear visual reference for standard operations versus emergency spill responses.

Workflow Start Start: 2-(Pyridin-4-yl)pyrimidine Handling PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Face Velocity 80-100 fpm) PPE->Hood Weigh Anti-static Weighing & Dispensing Hood->Weigh Spill Spill Detected? Weigh->Spill SpillYes Spill Response: Dampen, Collect, Sanitize Spill->SpillYes Yes SpillNo Proceed to Reaction/ Dissolution Spill->SpillNo No Waste Dispose as Hazardous Organic Waste SpillYes->Waste SpillNo->Waste End End Protocol Waste->End

Figure 1: Standard operating workflow and spill response for handling 2-(Pyridin-4-yl)pyrimidine.

Part 4: Disposal Plan

Proper logistical disposal is the final step in the safety lifecycle of 2-(Pyridin-4-yl)pyrimidine.

  • Chemical Waste: Unused chemical and reaction byproducts must be categorized as halogen-free organic hazardous waste . Never flush this compound down the sink, as heterocyclic amines can be toxic to aquatic life and disrupt municipal water treatment biofilms.

  • Solid Waste: All contaminated PPE (gloves, masks) and spill cleanup materials (paper towels, wipes) must be sealed in heavy-duty chemical waste bags.

  • Destruction: Coordinate with a licensed environmental waste management facility for high-temperature incineration, which safely breaks down the robust carbon-nitrogen bonds of the pyrimidine and pyridine rings.

References

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